Diphenyleneiodonium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZKAVCDNTYID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196932 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-26-1 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLENEIODONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Diphenyleneiodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyleneiodonium chloride (DPI) is a classical and widely utilized pharmacological tool for investigating the roles of reactive oxygen species (ROS) in a myriad of cellular processes. Initially characterized as a potent inhibitor of NADPH oxidases (NOX), its mechanism of action is now understood to be more complex, involving the inhibition of a broader range of flavoenzymes and exhibiting significant off-target effects, particularly on mitochondrial function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DPI's actions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. A critical evaluation of its specificity and potential confounding effects is also presented to aid in the rigorous design and interpretation of experiments employing this inhibitor.
Core Mechanism of Action: Flavoenzyme Inhibition
The primary mechanism of action of this compound is the irreversible inhibition of flavoenzymes.[1] Flavoenzymes are proteins that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors to catalyze redox reactions. DPI acts by accepting an electron from the reduced flavin cofactor, leading to the generation of a highly reactive phenyl radical. This radical then forms a covalent adduct with the enzyme, resulting in its irreversible inactivation.[1]
Inhibition of NADPH Oxidases (NOX)
DPI is most renowned for its potent inhibition of the NOX family of enzymes, which are dedicated to the production of ROS.[2][3] The NOX enzymes play crucial roles in host defense, cellular signaling, and pathophysiology. DPI has been shown to be effective in inhibiting all NOX isoforms.[4] By blocking the electron transfer from NADPH to molecular oxygen, DPI effectively curtails the production of superoxide (O₂⁻) and consequently, other downstream ROS such as hydrogen peroxide (H₂O₂).[5][6] This inhibitory action has made DPI an invaluable tool for studying the physiological and pathological roles of NOX-derived ROS.[4]
Inhibition of Nitric Oxide Synthases (NOS)
DPI is also a potent, irreversible inhibitor of nitric oxide synthases (NOS), including both inducible NOS (iNOS) and endothelial NOS (eNOS).[2][7] Similar to NOX enzymes, NOS are flavoproteins that utilize NADPH as an electron donor. The inhibition of NOS by DPI is time- and temperature-dependent and can be prevented by the presence of NADPH or FAD, but not reversed by them.[7][8] This action of DPI is critical to consider in experimental systems where both NOX and NOS pathways may be active, as the observed effects may not be solely attributable to NOX inhibition.
Other Flavoenzyme Targets
The inhibitory activity of DPI extends to other flavoenzymes, highlighting its lack of specificity. These include:
-
Xanthine Oxidase : An enzyme involved in purine metabolism and a source of superoxide.[2][6]
-
NADPH Cytochrome P450 Oxidoreductase : A key enzyme in the metabolism of xenobiotics and endogenous compounds.[2]
-
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) : A critical component of the electron transport chain.[9][10]
Off-Target Effects and Cellular Consequences
The broad-spectrum inhibitory nature of DPI leads to a range of off-target effects that can significantly influence experimental outcomes.
Mitochondrial Dysfunction
A major off-target effect of DPI is the inhibition of mitochondrial respiration, primarily through its action on Complex I of the electron transport chain.[9][10][11] This inhibition can lead to a decrease in cellular ATP production and an increase in mitochondrial ROS production.[12][13] Paradoxically, while DPI is used to inhibit cellular ROS, at higher concentrations or in specific cellular contexts, it can induce oxidative stress by disrupting mitochondrial function.[14][15] This dual effect is concentration and cell-type dependent.[16]
Effects on Cell Signaling and Fate
The modulation of ROS levels and cellular energy status by DPI has profound effects on various signaling pathways, ultimately impacting cell proliferation, senescence, and apoptosis.
-
Cell Cycle Arrest : DPI has been shown to block the G0/G1 to S phase transition in a p53-dependent and -independent manner.[17] In p53-proficient cells, DPI treatment can lead to the upregulation of p53 and its downstream target p21, resulting in cell cycle arrest and senescence.[4][17]
-
Apoptosis : In some cell types, particularly at higher concentrations, DPI can induce apoptosis.[2][12] This can be mediated by the induction of mitochondrial superoxide, leading to a decrease in mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[13] In p53-deficient cells, apoptosis may be the predominant outcome of DPI treatment.[4]
Other Reported Off-Target Activities
-
TRPA1 Activation : DPI can function as an activator of the TRPA1 channel with an EC50 in the low micromolar range.[18]
-
Cholinesterase Inhibition : DPI has been identified as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase.[19]
-
Inhibition of the Internal Ca2+ Pump : DPI can suppress the internal Ca2+ pump, affecting calcium signaling.[19]
Quantitative Data on DPI Inhibition
The following tables summarize the reported inhibitory concentrations of DPI against various targets. It is important to note that these values can vary depending on the experimental system and conditions.
| Target Enzyme/Process | IC50 / Effective Concentration | Cell/System Type | Reference(s) |
| NADPH Oxidases (General) | ~10 µM (inhibits all isoforms) | Various | [5] |
| Nitric Oxide Synthase (NOS) | 50-150 nM | Macrophages, Endothelial cells | [8] |
| Cholinesterases | Acetylcholinesterase: ~8 µM | Biochemical assay | [19] |
| Butyrylcholinesterase: ~0.6 µM | [19] | ||
| Mitochondrial Respiration | Basal Respiration IC50: 50 nM | Seahorse XF Metabolic Flux | [20] |
| L-type Ca2+ current | ~40 µM | Rat cardiac myocytes | [21] |
| Cell Growth Inhibition (DLBCL) | 12-40 nM | DLBCL cell lines | [22] |
| Off-Target Effect | EC50 / Effective Concentration | Cell/System Type | Reference(s) |
| TRPA1 Activation | 1-3 µM | HEK-TRPA1 cells | [18] |
Detailed Experimental Protocols
Measurement of Intracellular ROS Production
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.[23][24]
Materials:
-
Cells of interest
-
This compound (DPI)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 25 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Positive control for ROS induction (e.g., H₂O₂, tert-Butyl Hydrogen Peroxide)
-
Fluorescence microplate reader or flow cytometer (Excitation: ~485-495 nm, Emission: ~529-535 nm)[25]
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or larger flasks for flow cytometry) and allow them to adhere or reach the desired density.
-
DPI Pre-treatment: Treat cells with the desired concentrations of DPI for the appropriate duration. Include a vehicle control.
-
ROS Labeling:
-
Remove the treatment medium and wash the cells gently with PBS.
-
Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed PBS or serum-free medium.
-
Incubate the cells with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.[24]
-
-
ROS Induction (Optional): If measuring the inhibition of induced ROS, after DCFH-DA loading, treat the cells with a ROS inducer in the presence of DPI.
-
Measurement:
-
Plate Reader: Wash the cells with PBS and add a final volume of PBS to each well. Measure the fluorescence intensity.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS for analysis.
-
-
Data Analysis: Subtract the background fluorescence from vehicle-only controls. Normalize the fluorescence of DPI-treated cells to the control cells.
Assessment of Mitochondrial Function using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the effect of DPI on mitochondrial respiration.[26]
Materials:
-
Seahorse XF Analyzer and consumables
-
Cells of interest
-
DPI
-
Seahorse XF assay medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
DPI Treatment: Treat the cells with DPI for the desired time. This can be done prior to the assay or by injecting DPI during the assay.
-
Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Seahorse XF Assay:
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the stress test compounds to measure key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis: Analyze the OCR data to determine the effect of DPI on the different parameters of mitochondrial respiration. An IC50 for the inhibition of basal respiration can be calculated.[20]
Signaling Pathways and Experimental Workflows
DPI Inhibition of NOX-Mediated ROS Production
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of NADPH Oxidases Activity by this compound as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of macrophage and endothelial cell nitric oxide synthase by diphenyleneiodonium and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipenyleneiodonium Induces Growth Inhibition of Toxoplasma gondii through ROS Induction in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diphenyleneiodonium Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types [mdpi.com]
- 17. Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PB2157: TREATMENT WITH this compound EXHIBITS CELL GROWTH INHIBITORY EFFECTS ON AGGRESSIVE LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. assaygenie.com [assaygenie.com]
- 26. agilent.com [agilent.com]
Diphenyleneiodonium Chloride: An In-depth Technical Guide to its Function as a Flavoenzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium chloride (DPI) is a potent and widely utilized inhibitor of flavoenzymes, a class of enzymes that contain flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group. These enzymes play critical roles in a vast array of cellular processes, including cellular respiration, redox signaling, and nitric oxide synthesis. DPI's ability to irreversibly inactivate these enzymes has made it an invaluable tool for elucidating the function of specific flavoenzymes in complex biological systems. This technical guide provides a comprehensive overview of DPI as a flavoenzyme inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.
Mechanism of Action
This compound acts as an irreversible inhibitor of flavoenzymes. The inhibitory mechanism involves the reduction of DPI by the reduced flavin cofactor (FADH₂ or FMNH₂) within the enzyme's active site. This reduction generates a highly reactive phenyl radical, which then rapidly forms a covalent bond with the flavin moiety or nearby amino acid residues, leading to the irreversible inactivation of the enzyme.[1][2] Studies have identified several flavin-phenyl adducts, with substitutions occurring at the C4a, N5, and C8 positions of the flavin ring.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound varies depending on the specific flavoenzyme. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the efficacy of an inhibitor. Below is a summary of reported IC50 values for DPI against various flavoenzymes.
| Enzyme Target | Enzyme Subtype/Source | IC50 Value | Reference(s) |
| NADPH Oxidase | NOX1 | 0.24 µM | [3] |
| NOX2 | 0.10 µM | [3] | |
| NOX4 | 0.09 µM | [3] | |
| NOX5 | 0.02 µM | [3] | |
| Nitric Oxide Synthase | Inducible NOS (iNOS) - RAW 264.7 cells | 100 nM | [4] |
| Inducible NOS (iNOS) - Murine | 64.8 nM | [5] | |
| Endothelial NOS (eNOS) - Rabbit Aortic Rings | 0.3 µM | [6] | |
| Enducible NOS (iNOS) - Cultured Mouse Macrophages | 30 nM | [6] | |
| Mitochondrial Respiration | Basal Respiration | 50 nM | [7] |
| Cholinesterases | Acetylcholinesterase | ~8 µM | |
| Butyrylcholinesterase | ~0.6 µM |
Experimental Protocols
Measurement of Cellular Reactive Oxygen Species (ROS) Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common cell-based assay to measure the effect of DPI on intracellular ROS levels.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (DPI)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
A positive control for ROS induction (e.g., phorbol 12-myristate 13-acetate (PMA) or hydrogen peroxide)
-
A fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or suspension for flow cytometry) and allow them to adhere and grow to the desired confluency.
-
DPI Pre-treatment: Treat the cells with various concentrations of DPI for the desired pre-incubation time. Include a vehicle control (e.g., DMSO).
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free media or PBS (e.g., 5-10 µM). Protect the solution from light.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[8][9]
-
-
ROS Induction (Optional): After DCFH-DA loading, wash the cells with PBS to remove excess probe. Add the ROS-inducing agent (e.g., PMA) to the appropriate wells.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence of the cell population.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the effect of DPI on ROS production.
Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent System
This protocol outlines a method to determine the inhibitory effect of DPI on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide.
Materials:
-
Cell lysate or purified NOS enzyme
-
L-arginine (NOS substrate)
-
NADPH (NOS cofactor)
-
Other necessary cofactors (FAD, FMN, tetrahydrobiopterin)
-
This compound (DPI)
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
A microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Reaction Setup: In a microplate, set up the reaction mixtures containing the NOS enzyme source, L-arginine, NADPH, and other cofactors in an appropriate buffer.
-
DPI Incubation: Add varying concentrations of DPI to the reaction mixtures. Include a control without inhibitor.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period to allow for the production of nitric oxide.[10]
-
Nitrite Detection:
-
Add the Griess Reagent to each well. This will react with nitrite to form a colored azo compound.[10]
-
Incubate at room temperature for a short period to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of the samples at ~540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the nitrite standard solution. Use the standard curve to determine the concentration of nitrite in each sample. Calculate the percentage of NOS inhibition for each DPI concentration and determine the IC50 value.
Assessment of Mitochondrial Complex I Activity
This protocol provides a general method to assess the inhibitory effect of DPI on mitochondrial complex I (NADH:ubiquinone oxidoreductase) activity.
Materials:
-
Isolated mitochondria or sub-mitochondrial particles
-
NADH (substrate for Complex I)
-
Ubiquinone (Coenzyme Q) analog (e.g., decylubiquinone) or an artificial electron acceptor
-
This compound (DPI)
-
Rotenone (a known Complex I inhibitor, as a positive control)
-
A spectrophotometer capable of measuring the change in absorbance of NADH at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.
-
Reaction Mixture: In a cuvette, prepare a reaction buffer containing the isolated mitochondria and the electron acceptor.
-
DPI Incubation: Add different concentrations of DPI to the cuvettes and incubate for a specific period.
-
Activity Measurement: Initiate the reaction by adding NADH to the cuvette.
-
Spectrophotometric Reading: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the activity of Complex I.[11]
-
Data Analysis: Calculate the rate of NADH oxidation for each DPI concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
DPI Inhibition of NADPH Oxidase (NOX) and Downstream Signaling
This compound is a potent inhibitor of all NOX isoforms, which are key producers of reactive oxygen species (ROS). By inhibiting NOX, DPI can modulate various downstream signaling pathways that are regulated by ROS.
Experimental Workflow for Assessing DPI's Effect on Cell Cycle Progression
DPI has been shown to affect cell cycle progression, in part through its impact on ROS signaling and the subsequent activation of checkpoint proteins like p53 and p21.[12]
DPI's Dual Inhibition of Nitric Oxide Synthase and Mitochondrial Complex I
DPI not only inhibits the production of nitric oxide by NOS but also impairs cellular respiration by inhibiting mitochondrial Complex I, leading to a reduction in ATP production.
Conclusion
This compound is a powerful and versatile tool for studying the roles of flavoenzymes in cellular physiology and pathophysiology. Its irreversible mechanism of action and broad-spectrum inhibitory profile make it particularly useful for dissecting complex biological processes. However, researchers must be mindful of its off-target effects, particularly its inhibition of multiple flavoenzymes, when interpreting experimental results. By carefully designing experiments and utilizing the quantitative data and protocols outlined in this guide, scientists can effectively leverage DPI to advance our understanding of flavoenzyme-dependent pathways in health and disease, and to inform the development of more specific therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Inhibition of the Endothelial Isoform of Nitric Oxide Synthase Impairs Long-Term Memory Formation in the Chick - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mitochondrial complex activity assays [protocols.io]
- 12. Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR3 Agonist: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on G Protein-Coupled Receptor 3 (GPR3) Agonists for Researchers, Scientists, and Drug Development Professionals.
G protein-coupled receptor 3 (GPR3) is an orphan receptor predominantly expressed in the central nervous system and oocytes. It exhibits high constitutive activity, primarily through coupling to Gαs proteins, leading to elevated basal levels of cyclic adenosine monophosphate (cAMP). This constitutive activity implicates GPR3 in a variety of physiological processes, including meiotic arrest in oocytes, neuronal development, and the regulation of amyloid-β production, making it an attractive therapeutic target for conditions such as Alzheimer's disease and certain types of infertility. The development of specific agonists for GPR3 is crucial for elucidating its physiological roles and for its validation as a drug target. This technical guide provides a comprehensive overview of known GPR3 agonists, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Quantitative Data on GPR3 Agonists
The following table summarizes the quantitative data for identified GPR3 agonists. Efficacy is reported relative to a standard agonist where available.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Diphenyleneiodonium (DPI) | cAMP Accumulation | HEK293 | EC50 | ~1 µM | [1][2] |
| Compound 32 (3-trifluoromethoxy DPI analog) | cAMP Accumulation | Not Specified | EC50 | 260 nM | [3][4][5] |
| Compound 32 (3-trifluoromethoxy DPI analog) | cAMP Accumulation | Not Specified | Efficacy | 90% (vs. DPI) | [3][4][5] |
| Sphingosine 1-phosphate (S1P) | Intracellular Ca2+ Mobilization | HEK293 | EC50 | Nanomolar range | [6] |
| Dihydrosphingosine 1-phosphate (DHS1P) | Intracellular Ca2+ Mobilization | HEK293 | EC50 | Nanomolar range | [6] |
| Oleoylethanolamide (OEA) | cAMP Glo-Sensor | Not Specified | EC50 | 2.5 µM | [7] |
| Oleamide | cAMP Glo-Sensor | Not Specified | EC50 | 5.6 µM | [7] |
GPR3 Signaling Pathways
GPR3 is primarily known to signal through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, studies with the agonist DPI have revealed that GPR3 can also modulate other signaling pathways, including intracellular calcium mobilization and β-arrestin2 recruitment.[8] While a direct, detailed mechanism for GPR3-mediated PI3K/Akt pathway activation is still under investigation, it is a common downstream effector of GPCR signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of GPR3 agonists are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay used to measure cAMP levels in cell lysates. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing a tagged human GPR3 (e.g., FLAG-GPR3-GFP) are cultured in appropriate media.[2][8]
-
Cell Seeding: Cells are harvested and seeded into a low-volume 384-well plate at a predetermined optimal density and incubated overnight.
-
Compound Preparation: GPR3 agonists are serially diluted to create a range of concentrations.
-
Agonist Stimulation: The culture medium is removed, and cells are stimulated with different concentrations of the agonist for a defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF assay reagents (Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added to each well.
-
Incubation: The plate is incubated for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A decrease in this ratio indicates an increase in intracellular cAMP. A standard curve is used to quantify cAMP concentrations, and dose-response curves are generated to determine EC50 values.[9]
β-arrestin2 Recruitment Assay
This assay measures the translocation of β-arrestin2 to the activated GPR3 at the plasma membrane, a key event in receptor desensitization and internalization.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of diphenyleneiodonium analogs as GPR3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate is a ligand of the human gpr3, gpr6 and gpr12 family of constitutively active G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional characterization of the endogenous agonist for orphan receptor GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel small-molecule agonist for human G protein-coupled receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Teixobactin: A Technical Guide to a New Class of Antimicrobial Agents
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In an era of diminishing antibiotic discovery, the identification of novel antimicrobial agents with unique mechanisms of action is paramount. Teixobactin, a cyclic depsipeptide isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in this field.[1] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with no detectable resistance development to date.[2][3] This technical guide provides an in-depth overview of Teixobactin, focusing on its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.
Mechanism of Action: A Dual-Targeting Approach
Teixobactin employs a unique mechanism of action by targeting and binding to two essential lipid precursors of the bacterial cell wall: Lipid II and Lipid III.[1][4][5] Lipid II is a crucial building block for peptidoglycan synthesis, while Lipid III is a precursor for teichoic acid synthesis. By sequestering these molecules, Teixobactin effectively halts the construction of the bacterial cell wall, leading to cell lysis and death.[5] This dual-targeting strategy, aimed at highly conserved, non-proteinaceous molecules, is believed to be the primary reason for the lack of observed resistance to Teixobactin.[5]
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the inhibitory action of Teixobactin.
Caption: Peptidoglycan synthesis pathway and Teixobactin's point of inhibition.
Antimicrobial Spectrum and Efficacy
Teixobactin and its analogues have demonstrated potent activity against a wide range of Gram-positive bacteria. The following tables summarize the in vitro and in vivo efficacy data from various studies.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below present the MIC values of Teixobactin and its analogues against various bacterial strains.
Table 1: MIC of Teixobactin Against Gram-Positive Pathogens [2]
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.25 |
| Staphylococcus aureus (MRSA) | USA300 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 0.25 |
| Enterococcus faecium (VRE) | VanA | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.03 |
| Bacillus anthracis | Sterne | 0.005 |
| Clostridium difficile | ATCC 9689 | 0.002 |
| Mycobacterium tuberculosis | H37Rv | 0.5 |
Table 2: MIC of Teixobactin Analogues Against Various Bacterial Strains [6][7]
| Analogue | S. aureus (MRSA) ATCC 33591 | S. aureus ATCC 25923 | E. coli ATCC 25922 | S. epidermidis ATCC 14990 | C. glabrata ATCC 15126 |
| TXGS-3 | 4 | 4 | >512 | 128 | >512 |
| TXGS-4 | 4 | 4 | >512 | 128 | >512 |
| TXGS-7 | 4 | 4 | >512 | 128 | >512 |
| Analogue 3 | 32 | - | - | - | - |
| Analogue 4 | 2-4 | - | - | - | - |
| Analogue 5 | 2-4 | - | - | - | - |
Note: '-' indicates data not available.
Time-Kill Kinetics
Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Table 3: Time-Kill Kinetics of Leu10-teixobactin against S. aureus ATCC 700699 (MIC = 1 µg/mL) [4]
| Time (hours) | 0.25x MIC (log10 CFU/mL reduction) | 0.5x MIC (log10 CFU/mL reduction) | 1x MIC (log10 CFU/mL reduction) | 2x MIC (log10 CFU/mL reduction) | 4x MIC (log10 CFU/mL reduction) |
| 0.5 | ~0.5 | ~0.8 | ~1.0 | ~1.2 | ~1.5 |
| 1 | ~0.8 | ~1.2 | ~1.8 | ~2.5 | ~3.0 |
| 2 | ~1.0 | ~1.5 | ~2.5 | ~3.8 | ~4.5 |
| 4 | ~1.25 | ~1.7 | ~3.5 | ~5.0 | ~6.0 |
| 8 | Regrowth | ~1.7 | ~4.6 | ~6.5 | ~7.5 |
| 24 | Regrowth | Regrowth | ~4.7 | ~7.2 | ~8.0 |
In Vivo Efficacy
The efficacy of Teixobactin has been demonstrated in murine models of infection.
Table 4: In Vivo Efficacy of Teixobactin in a Mouse Septicemia Model with MRSA [2][8]
| Treatment | Dose (mg/kg) | Survival Rate (48h) |
| Vehicle Control | - | <10% |
| Teixobactin | 1 | 100% |
| Teixobactin | 5 | 100% |
| Teixobactin | 10 | 100% |
| Teixobactin | 20 | 100% |
| Vancomycin | 10 | ~80% |
Table 5: In Vivo Efficacy of Teixobactin in a Neutropenic Mouse Thigh Infection Model with MRSA [2]
| Treatment | Dose (mg/kg) | Log10 CFU/thigh Reduction (vs. 2h control) |
| Vehicle Control (26h) | - | ~2.5 increase |
| Teixobactin | 10 | ~3.5 |
| Vancomycin | 10 | ~2.0 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections outline the protocols for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Teixobactin stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Teixobactin Dilutions:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the Teixobactin stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 50 µL from the last column of dilutions.
-
-
Preparation of Bacterial Inoculum:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Include a growth control well (bacteria in broth without Teixobactin) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Teixobactin that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This protocol outlines a method to assess the rate of bacterial killing by an antimicrobial agent.[4]
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Teixobactin solutions at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC)
-
Sterile test tubes
-
Shaking incubator
-
Nutrient agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 105 CFU/mL.
-
-
Assay Setup:
-
Add the bacterial inoculum to test tubes containing different concentrations of Teixobactin. Include a growth control tube without the antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each Teixobactin concentration.
-
Cytotoxicity Assay on Mammalian Cells
This protocol is used to assess the toxicity of Teixobactin to mammalian cells.[6]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Teixobactin solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing serial dilutions of Teixobactin to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Teixobactin) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Conclusion
Teixobactin represents a promising new class of antibiotics with a novel mechanism of action that circumvents existing resistance pathways. Its potent in vitro and in vivo activity against a range of clinically significant Gram-positive pathogens, coupled with the lack of detectable resistance, underscores its potential as a future therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Teixobactin and other novel antimicrobial compounds. Further research into its safety profile, pharmacokinetic and pharmacodynamic properties, and the development of synthetic analogues will be crucial in translating this promising discovery into a clinical reality in the fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teixobactin - Wikipedia [en.wikipedia.org]
- 6. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Teixobactin Analogues with a Total Lactam Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Diphenyleneiodonium Chloride and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyleneiodonium chloride (DPI) is a well-established inhibitor of flavoenzymes, most notably NADPH oxidases. However, its potent effects on mitochondrial function are of significant interest in various research and drug development contexts. This technical guide provides an in-depth exploration of the mechanisms by which DPI modulates mitochondrial activity, with a focus on its impact on the electron transport chain, reactive oxygen species (ROS) production, and the induction of apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for investigating the multifaceted interactions between DPI and mitochondria.
Introduction
This compound (DPI) is a classic biochemical tool widely recognized for its ability to inhibit flavin-containing enzymes. While its use as an NADPH oxidase (NOX) inhibitor is prevalent, a substantial body of evidence demonstrates that DPI also profoundly affects mitochondrial bioenergetics.[1] This dual activity makes DPI a complex but valuable compound for studying cellular redox signaling and mitochondrial pathology. Understanding the specific effects of DPI on mitochondria is crucial for interpreting experimental results and for exploring its potential therapeutic applications, particularly in diseases characterized by mitochondrial dysfunction or oxidative stress.
Mechanism of Action at the Mitochondrial Level
DPI's primary mitochondrial targets are the flavin-containing components of the electron transport chain (ETC). It acts as a potent, and in some cases irreversible, inhibitor of NADH-ubiquinone oxidoreductase (Complex I).[2] This inhibition occurs on the substrate side of the iron-sulfur clusters within Complex I.[2] By blocking electron flow through Complex I, DPI disrupts the establishment of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[3]
The consequences of this inhibition are multifaceted and concentration-dependent, leading to a decrease in mitochondrial respiration, a decline in cellular ATP levels, and alterations in the production of reactive oxygen species (ROS).
Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the quantitative effects of DPI on key mitochondrial parameters as reported in various studies. These values can serve as a reference for designing and interpreting experiments.
Table 1: Inhibition of Mitochondrial Respiration by DPI
| Cell Line/System | Parameter | IC50 Value | Reference(s) |
| Breast Cancer Cells | Basal Respiration | 50 nM | [3] |
| Permeabilized MG-63 Cells | Complex I-linked State 3 Respiration | Significant inhibition at 10 µM and 100 µM | [4][5] |
Table 2: Effects of DPI on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | DPI Concentration | Observation | Reference(s) |
| MG-63 | 10 µM | No significant change | [4] |
| MG-63 | 100 µM | Significant decrease | [4] |
| Acute Myeloid Leukemia (AML) cell lines | 20 µM | Decreased ΔΨm | [6] |
| Human Amniotic Mesenchymal Stromal Cells (hAMSCs) | 100 µM (24h) | Significant decrease | [4] |
| Human Bone Marrow Mesenchymal Stromal Cells (hBMSCs) | 10 µM (24h) | Strong increase | [1] |
Table 3: Modulation of Mitochondrial Reactive Oxygen Species (ROS) by DPI
| Cell Line/System | DPI Concentration | Observation | Reference(s) |
| Various Cell Lines | High Concentrations | Induction of mitochondrial superoxide production | [7][8] |
| MG-63 | 100 µM | Substantial elevation of cellular ROS | [4] |
| Rat Cardiac Myocytes | 3 µM, 30 µM, 100 µM | Concentration-dependent decrease of mitochondrial superoxide | [9] |
| Acute Myeloid Leukemia (AML) cell lines | Not specified | Increased mitochondrial ROS | [10] |
| Rat Skeletal Muscle Mitochondria | Not specified | Inhibition of superoxide production during reverse electron transport | [11] |
Signaling Pathways and Experimental Workflows
DPI-Induced Mitochondrial Apoptosis Signaling Pathway
DPI can induce apoptosis through a mitochondrial-mediated pathway. At high concentrations, its inhibition of the respiratory chain can lead to increased mitochondrial ROS production.[7][8] This oxidative stress, coupled with the disruption of the mitochondrial membrane potential, triggers the release of cytochrome c from the mitochondria into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[12][13] Caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[7][13]
DPI-Induced Mitochondrial Apoptosis Pathway.
Experimental Workflow: Investigating DPI's Effects on Mitochondrial Function
A typical experimental workflow to assess the impact of DPI on mitochondrial function involves a series of assays to measure key bioenergetic parameters. This workflow allows for a comprehensive analysis of changes in mitochondrial respiration, ROS production, and membrane potential.
Experimental workflow for assessing DPI's mitochondrial effects.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol outlines the steps for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells treated with DPI using an Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (DPI)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[14]
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Culture cells overnight to allow for adherence and recovery.
-
-
DPI Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of DPI for the specified duration. Include a vehicle control.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight at 37°C in a non-CO2 incubator.[15]
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[15]
-
-
Loading the Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.[16]
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the data using the Seahorse Wave software to calculate the various parameters of mitochondrial respiration.
-
Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol describes the use of the fluorescent dye MitoSOX Red to detect mitochondrial superoxide in live cells treated with DPI.
Materials:
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells on coverslips or in microplates
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of MitoSOX Red Working Solution:
-
Cell Treatment and Staining:
-
Washing:
-
Gently wash the cells three times with warm buffer to remove excess dye.[17]
-
-
Imaging and Analysis:
-
For fluorescence microscopy, image the cells using a TRITC or similar filter set (Excitation/Emission ~510/580 nm).
-
For flow cytometry or microplate reader analysis, measure the fluorescence intensity at the appropriate wavelengths.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol details the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in response to DPI treatment.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Preparation of TMRE Staining Solution:
-
Prepare a stock solution of TMRE in DMSO.
-
Dilute the TMRE stock solution in complete cell culture medium to a final working concentration (typically 25-500 nM). The optimal concentration should be determined for each cell type to avoid quenching effects.[20]
-
-
Cell Treatment:
-
Treat cells with DPI as required. A positive control group treated with FCCP (e.g., 20 µM for 10 minutes) should be included to induce mitochondrial depolarization.[21]
-
-
Staining:
-
Washing:
-
For adherent cells, gently wash with pre-warmed PBS or medium.
-
For suspension cells, centrifuge to pellet the cells and resuspend in fresh buffer.
-
-
Analysis:
-
Immediately analyze the cells by fluorescence microscopy (TRITC filter), flow cytometry (PE channel), or a fluorescence plate reader (Ex/Em ~549/575 nm).[22]
-
A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
-
Conclusion
This compound is a potent modulator of mitochondrial function, primarily through its inhibition of Complex I of the electron transport chain. Its effects are dose-dependent and can lead to a range of outcomes, including decreased mitochondrial respiration, altered mitochondrial membrane potential, and either an increase or decrease in mitochondrial ROS production, ultimately culminating in apoptosis under certain conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate effects of DPI on mitochondrial bioenergetics and related signaling pathways. A thorough understanding of these interactions is essential for the accurate interpretation of data from studies utilizing DPI and for harnessing its properties in the development of novel therapeutic strategies.
References
- 1. Effect of this compound on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diphenyleneiodonium acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systems analysis of effector caspase activation and its control by X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ordering the Cytochrome c–initiated Caspase Cascade: Hierarchical Activation of Caspases-2, -3, -6, -7, -8, and -10 in a Caspase-9–dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 16. content.protocols.io [content.protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sm.unife.it [sm.unife.it]
- 20. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
An In-depth Technical Guide to L-N⁵-(1-Iminoethyl)ornithine (L-NIO): A Cell-Permeable Irreversible Endothelial Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-N⁵-(1-Iminoethyl)ornithine (L-NIO), a potent, cell-permeable inhibitor of endothelial nitric oxide synthase (eNOS). L-NIO is a critical tool for researchers studying the physiological and pathological roles of nitric oxide (NO) signaling. This document details its mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its use in in vitro and in vivo studies. Furthermore, this guide includes visualizations of the eNOS signaling pathway and a general workflow for the screening and validation of eNOS inhibitors to facilitate a deeper understanding of this compound and its applications in research and drug development.
Introduction to L-NIO
L-N⁵-(1-Iminoethyl)ornithine, commonly known as L-NIO, is a derivative of the amino acid L-ornithine. It functions as a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1] Its cell-permeability allows it to be used effectively in both cell culture and in vivo animal models. L-NIO's utility in research stems from its ability to acutely and effectively block the production of nitric oxide, a key signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[2]
Mechanism of Action
L-NIO is classified as a mechanism-based inactivator of NOS.[2][3] This mode of inhibition is a form of irreversible inhibition where the enzyme itself converts the inhibitor into a reactive species that then covalently binds to or modifies the enzyme, leading to its inactivation. The inhibitory effect of L-NIO is rapid in onset, typically requiring a short pre-incubation period to achieve maximal inhibition.[1][4] Once inactivated, the enzyme's activity cannot be restored by the removal of the inhibitor or by the addition of excess substrate (L-arginine).[1][4] This irreversible nature makes L-NIO a powerful tool for studying the long-term consequences of NOS inhibition.
The inactivation process is dependent on the presence of NADPH and O₂, the co-substrates for the NOS-catalyzed reaction.[3] L-NIO initially binds to the active site of eNOS in a reversible, competitive manner with respect to the natural substrate, L-arginine.[3] Following binding, the enzyme processes L-NIO, leading to the formation of a reactive intermediate that results in the irreversible inactivation of the enzyme.[2][3]
Quantitative Data on L-NIO Inhibitory Activity
The inhibitory potency of L-NIO has been characterized against all three NOS isoforms. The following table summarizes the key quantitative data for L-NIO.
| Parameter | nNOS | iNOS | eNOS | Reference(s) |
| Ki (μM) | 1.7 | 3.9 | 3.9 | [5] |
| IC50 (nM) | - | - | 500 | [6] |
| Inactivation (kinact) | 0.078 min-1 | Not inactivated | ~75% of nNOS rate at 20x higher concentration | [3] |
| In vivo EC50 (mg/kg) | - | - | 19.5 (for increase in mean arterial blood pressure in rats) | [6] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing L-NIO to assess eNOS inhibition.
In Vitro eNOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, in the supernatant of cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, BAECs)
-
Cell culture medium (phenol red-free)
-
L-NIO dihydrochloride
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (0-100 µM)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10⁴ cells per well and culture for 24 hours.[7]
-
Inhibitor Treatment: Prepare a stock solution of L-NIO in sterile water or an appropriate buffer. Dilute the stock solution to the desired final concentrations in phenol red-free cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of L-NIO or vehicle control.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve by diluting the standard solution in the same phenol red-free medium to concentrations ranging from 0 to 100 µM.
-
Transfer 150 µL of the cell culture supernatant from each well to a new 96-well plate.[7]
-
Add 20 µL of Griess reagent (prepared by mixing equal volumes of Component A and Component B immediately before use) to each well containing the supernatant and standards.[7]
-
Incubate the plate at room temperature for 15 minutes, protected from light.[7]
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[7] Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite concentration in L-NIO-treated cells compared to the control indicates eNOS inhibition.
Western Blot Analysis of eNOS Phosphorylation
This protocol assesses the phosphorylation status of eNOS at key regulatory sites (e.g., Ser1177 for activation, Thr495 for inhibition) following L-NIO treatment.
Materials:
-
Cultured endothelial cells
-
L-NIO dihydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, anti-total eNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured endothelial cells with L-NIO as described in the Griess assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS Ser1177) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated eNOS signal to the total eNOS or a loading control like β-actin. A change in the phosphorylation status in response to L-NIO can provide insights into its effects on eNOS regulation.
In Vivo Assessment of eNOS Inhibition: Blood Pressure Measurement in Rats
This protocol describes the measurement of changes in arterial blood pressure in anesthetized rats following the administration of L-NIO.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane or pentobarbital)
-
Surgical instruments for cannulation
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
L-NIO dihydrochloride solution for intravenous administration
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic.
-
Surgical Procedure:
-
Stabilization and Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure for at least 30 minutes.
-
L-NIO Administration: Administer L-NIO intravenously at various doses.[9] A dose-dependent increase in mean arterial blood pressure is expected.[9]
-
Data Recording and Analysis: Continuously record the arterial blood pressure throughout the experiment. Analyze the changes in systolic, diastolic, and mean arterial pressure in response to L-NIO administration.
Mandatory Visualizations
eNOS Signaling Pathway and Site of L-NIO Action
Caption: eNOS signaling pathway and the mechanism-based inactivation by L-NIO.
Experimental Workflow for Screening and Validation of eNOS Inhibitors
Caption: Workflow for screening and validation of novel eNOS inhibitors.
Conclusion
L-NIO is a valuable pharmacological tool for the study of eNOS and its role in health and disease. Its cell-permeability and irreversible mechanism of action make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive resource for researchers, offering detailed information on its properties, experimental use, and the broader context of eNOS inhibitor discovery. By understanding the principles and protocols outlined herein, scientists can effectively utilize L-NIO to advance our knowledge of nitric oxide signaling and develop novel therapeutic strategies targeting this critical pathway.
References
- 1. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
a potent inhibitor of cholinesterases and the internal Ca2+ pump.
An in-depth analysis of a molecule that potently inhibits both cholinesterases and the internal Ca2+ pump is crucial for researchers in neurobiology, pharmacology, and drug development. This technical guide focuses on Cyclopiazonic Acid (CPA) , a mycotoxin produced by Penicillium and Aspergillus species, which has been identified as a dual inhibitor of these critical enzyme systems. Understanding its mechanisms of action, the experimental protocols to study it, and the signaling pathways it affects is fundamental for leveraging its properties in research and therapeutic development.
Quantitative Inhibition Data
Cyclopiazonic acid exhibits potent inhibitory activity against both sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and acetylcholinesterase (AChE). The following table summarizes the key quantitative data regarding its inhibitory potency.
| Target Enzyme | Inhibitor | IC50 / Ki | Organism/Tissue Source | Reference |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Cyclopiazonic Acid (CPA) | IC50: 0.2-1.0 µM | Rabbit skeletal muscle | |
| Acetylcholinesterase (AChE) | Cyclopiazonic Acid (CPA) | Ki: 3.5 µM | Electric eel (Electrophorus electricus) | |
| Acetylcholinesterase (AChE) | Cyclopiazonic Acid (CPA) | IC50: 10.9 µM | Human erythrocytes |
Mechanism of Action
CPA's inhibitory actions on SERCA and AChE are distinct:
-
SERCA Inhibition : CPA is a highly specific and reversible inhibitor of the SERCA pump. It binds to the E2 conformational state of the enzyme, stabilizing it and preventing the hydrolysis of the phosphoenzyme intermediate, which is essential for the transport of Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum. This leads to an increase in cytosolic Ca2+ levels.
-
AChE Inhibition : CPA acts as a non-competitive inhibitor of acetylcholinesterase. This means it binds to a site on the enzyme different from the active site where acetylcholine binds. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.
Signaling Pathways and Cellular Effects
The dual inhibition of SERCA and AChE by CPA triggers a cascade of cellular events. The disruption of Ca2+ homeostasis by SERCA inhibition, coupled with the potentiation of cholinergic signaling due to AChE inhibition, can lead to complex downstream effects, including apoptosis.
An In-depth Technical Guide to Inhibitors of Nitric Oxide Synthase in Macrophages and Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of inhibitors targeting nitric oxide synthase (NOS) isoforms, with a particular focus on their activity in macrophages and endothelial cells. This document details the mechanisms of action of key inhibitors, presents quantitative data for comparative analysis, and offers detailed protocols for essential experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex processes involved in NOS inhibition.
Introduction to Nitric Oxide Synthases
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] Three distinct isoforms of NOS have been identified:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a significant role in neurotransmission and neurovascular regulation.[2]
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to immunological stimuli like cytokines and lipopolysaccharides (LPS). iNOS produces large, sustained amounts of NO, which is crucial for host defense but can also contribute to inflammatory damage.[1][3]
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, eNOS-derived NO is essential for maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[4]
Given the diverse roles of NO, the selective inhibition of NOS isoforms presents a promising therapeutic strategy for a range of conditions, from inflammatory diseases and septic shock to neurodegenerative disorders and cancer.[3][5] This guide will focus on inhibitors relevant to macrophage and endothelial cell function, key players in inflammation and vascular biology.
Key Inhibitors of Nitric Oxide Synthase
A variety of compounds have been developed to inhibit NOS activity. These inhibitors differ in their mechanism of action, potency, and selectivity for the different NOS isoforms.
Arginine-based Inhibitors:
These compounds are structural analogs of L-arginine and act as competitive inhibitors at the enzyme's active site.[6]
-
L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used, non-selective NOS inhibitor.[7] It acts as a potent inhibitor of both eNOS and nNOS.[7] Chronic administration of L-NAME is often used to induce hypertension in animal models.[7]
-
L-NMMA (NG-monomethyl-L-arginine): Another non-selective, competitive inhibitor of all NOS isoforms.[6] It is a naturally occurring compound resulting from the degradation of methylated proteins.[6]
-
Aminoguanidine: Exhibits preferential inhibition of iNOS over eNOS and nNOS, making it a valuable tool for studying the specific roles of inducible NO production.[8][9] It has shown therapeutic potential in models of diseases characterized by excessive NO production.[10]
Other notable inhibitors include:
-
S-Methylisothiourea (SMT): A potent and selective competitive inhibitor of iNOS.[11]
-
Diphenyleneiodonium (DPI): An irreversible inhibitor of both iNOS and eNOS.[2][12] It acts by targeting the flavin-binding sites of the enzyme.
-
GW274150: A potent and highly selective inhibitor of iNOS with greater than 100-fold selectivity over eNOS and nNOS.[5][13][14]
-
7-Nitroindazole (7-NI): A relatively selective inhibitor of nNOS.[4][15]
Quantitative Data Presentation
The following tables summarize the inhibitory potency (IC50 and Ki values) of key NOS inhibitors against the different isoforms. These values are compiled from various studies and are intended for comparative purposes. It is important to note that absolute values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Table 1: IC50 Values of Common NOS Inhibitors
| Inhibitor | iNOS (murine) | eNOS (bovine/human) | nNOS (rat/human) | Reference(s) |
| L-NAME | 4.4 µM | 39 nM (human) | 15 nM (bovine) | [16] |
| L-NMMA | ~6 µM | ~0.4 µM | ~0.18 µM | [17] |
| Aminoguanidine | 2.1 µM | - | - | [14] |
| S-Methylisothiourea | - | - | - | [11] |
| Diphenyleneiodonium (DPI) | 50 nM | 0.3 µM | - | [2][12] |
| GW274150 | 2.19 µM (human) | >100 µM | >100 µM | [7][13] |
| 7-Nitroindazole (7-NI) | - | - | High selectivity | [4][15] |
Table 2: Ki Values of Common NOS Inhibitors
| Inhibitor | iNOS | eNOS | nNOS | Reference(s) |
| L-NAME | - | - | - | [16] |
| L-NMMA | - | - | - | [17] |
| GW274150 | 40 nM (human) | - | - | [13] |
Signaling Pathways
The regulation of NOS activity is a complex process involving intricate signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutic interventions.
Macrophage iNOS Induction Pathway
In macrophages, the expression of iNOS is primarily induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) is a key pathway leading to iNOS transcription.
Endothelial eNOS Activation Pathway
In endothelial cells, eNOS is constitutively expressed and its activity is primarily regulated by intracellular calcium levels. Agonists such as acetylcholine (ACh) can trigger this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NOS inhibitors.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader (540 nm).
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) in a 24-well or 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the NOS inhibitor for a specified time (e.g., 1 hour).
-
Stimulate macrophages with LPS (e.g., 1 µg/mL) and/or IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. For endothelial cells, stimulate with an eNOS agonist like acetylcholine (e.g., 10 µM).
-
Incubate for the desired period (e.g., 24 hours for iNOS induction, or shorter for eNOS activation).
-
-
Sample Collection:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using the sodium nitrite standards.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
NOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
[³H]-L-arginine or [¹⁴C]-L-arginine.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NADPH, CaCl₂, calmodulin, FAD, FMN, and tetrahydrobiopterin).
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, 2 mM EGTA).
-
Dowex AG 50W-X8 resin (Na⁺ form).
-
Scintillation cocktail and counter.
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cells with inhibitors as described previously.
-
Lyse the cells in cold lysis buffer and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
-
NOS Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing radiolabeled L-arginine.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Stopping the Reaction:
-
Add the stop buffer to terminate the reaction.
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.
-
Elute the [³H]-L-citrulline with water.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the NOS activity.
-
Western Blotting for iNOS and eNOS Expression
Western blotting is used to detect and quantify the expression levels of iNOS and eNOS proteins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for iNOS or eNOS.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Lyse treated cells and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of cGMP Levels (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cyclic guanosine monophosphate (cGMP).
Materials:
-
cGMP ELISA kit (commercially available).
-
Cell lysis buffer (provided in the kit or 0.1 M HCl).
-
96-well plate pre-coated with a cGMP antibody.
-
cGMP standard solutions.
-
cGMP-HRP conjugate.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Culture and treat endothelial cells as described.
-
Lyse the cells and collect the supernatant.
-
-
ELISA Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the cGMP-HRP conjugate to each well.
-
Incubate according to the kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add the stop solution to terminate the reaction.
-
-
Measurement and Quantification:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and determine the cGMP concentration in the samples.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Microplate reader.
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of the NOS inhibitor for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Experimental Workflow
A typical workflow for the screening and characterization of novel NOS inhibitors involves a series of in vitro experiments to determine their potency, selectivity, and mechanism of action.
This comprehensive guide provides a foundational resource for researchers and professionals in the field of drug discovery and development targeting nitric oxide synthases. The detailed information on inhibitors, quantitative data, experimental protocols, and signaling pathways is intended to facilitate the design and execution of robust scientific investigations.
References
- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. thomassci.com [thomassci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
The Inhibition of NADH-Utilizing Flavoproteins: A Technical Guide to Targeting NADPH Oxidase in Human Neutrophils and Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of inhibitors targeting NADH-utilizing flavoproteins, with a specific focus on NADPH oxidase in human neutrophils and macrophages. NADPH oxidase, a key enzyme in innate immunity, is responsible for the production of reactive oxygen species (ROS) essential for host defense. However, its dysregulation is implicated in numerous inflammatory and neurodegenerative diseases, making it a critical target for therapeutic intervention. This document details the mechanisms of action, quantitative efficacy, and experimental protocols for three prominent NADPH oxidase inhibitors: Diphenyleneiodonium (DPI), Apocynin, and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). Detailed signaling pathways of NADPH oxidase activation and experimental workflows are visualized using the DOT language for Graphviz to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to NADPH Oxidase
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase is a multi-subunit enzyme complex primarily found in phagocytic cells like neutrophils and macrophages. Its primary function is the generation of superoxide radicals (O₂⁻), which are subsequently converted to other reactive oxygen species (ROS)[1][2][3]. This "respiratory burst" is a crucial component of the innate immune response, essential for killing invading pathogens[4]. The assembly of the functional NADPH oxidase complex is a tightly regulated process involving the translocation of cytosolic subunits to the membrane-bound flavocytochrome b558, which consists of gp91phox (also known as NOX2) and p22phox subunits[3][4][5][6]. The key cytosolic components include p47phox, p67phox, p40phox, and the small GTPase Rac[3][4][5]. The activation of various cell surface receptors, such as G-protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), initiates a signaling cascade leading to the phosphorylation of p47phox and the subsequent assembly of the active enzyme complex[4].
Key Inhibitors of NADPH Oxidase
Several small molecules have been identified as inhibitors of NADPH oxidase, each with distinct mechanisms of action and levels of specificity. This guide focuses on three widely studied inhibitors: Diphenyleneiodonium (DPI), Apocynin, and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).
Diphenyleneiodonium (DPI)
DPI is a potent but non-specific inhibitor of flavoproteins. It acts by accepting an electron from the reduced flavin cofactor, thereby disrupting the electron transport chain[7]. While effective at inhibiting NADPH oxidase, its lack of specificity, with off-target effects on other flavoenzymes like nitric oxide synthase and mitochondrial respiratory chain components, necessitates careful interpretation of experimental results[7].
Apocynin
Apocynin is a naturally occurring methoxy-substituted catechol that is thought to act as a more specific inhibitor of NADPH oxidase[8][9]. It is a prodrug that, upon oxidation by myeloperoxidase (MPO) in phagocytes, is converted to its active dimeric form, diapocynin. Diapocynin is believed to inhibit the assembly of the NADPH oxidase complex by preventing the translocation of the p47phox subunit to the membrane[8][10]. However, its efficacy in non-phagocytic cells, which often lack MPO, is a subject of debate, with some studies suggesting it may act as an antioxidant in these contexts[9].
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
AEBSF is an irreversible serine protease inhibitor that has also been shown to inhibit NADPH oxidase activation[11]. It is believed to interfere with the interaction between the cytosolic subunits p47phox and/or p67phox and the membrane-bound cytochrome b559[11]. Unlike Apocynin, its inhibitory action does not appear to depend on metabolic activation.
Quantitative Data on Inhibitor Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for DPI, Apocynin, and AEBSF against NADPH oxidase from various sources and under different assay conditions.
| Inhibitor | Target System | Assay Method | IC50 / Ki | Reference |
| Diphenyleneiodonium (DPI) | Human Neutrophils (intracellular ROS) | Chemiluminescence | IC50: lower than extracellular | [12] |
| Human Neutrophils (extracellular ROS) | Chemiluminescence | IC50: higher than intracellular | [12] | |
| Rat Cardiac Myocytes | Patch Clamp (ICa) | IC50: ~40 µM | [13] | |
| General Flavoproteins | N/A | Ki: 10 to 70 nM | [7] | |
| Apocynin | Activated Human Neutrophils | Superoxide Production | IC50: 10 µM | [8] |
| Human Neutrophils (zymosan-stimulated) | Oxygen Uptake | Complete inhibition at 300 µM | [10] | |
| NOX2 | N/A | No inhibition up to 50 µM in some studies | [14] | |
| AEBSF | Macrophage Cell-Free System | Oxygen Production | Inhibition observed | [11] |
| Intact Macrophages | Oxygen Production | Inhibition observed | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NADPH oxidase inhibitors.
Measurement of NADPH Oxidase Activity
This assay measures the superoxide-dependent reduction of cytochrome c.
Materials:
-
Membrane fraction containing NADPH oxidase (e.g., from neutrophils or macrophages)
-
Recombinant cytosolic subunits (p47phox, p67phox, Rac1)
-
Cytochrome c solution
-
NADPH solution
-
Assay buffer (e.g., 65 mM sodium phosphate buffer, pH 7.0, with 1 mM EGTA, 1 mM MgCl₂, 10 µM FAD)
-
Inhibitor stock solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the membrane fraction, recombinant cytosolic proteins, and cytochrome c in the assay buffer.
-
Add the desired concentration of the inhibitor or vehicle control.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 5-10 minutes at 37°C).
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The molar extinction coefficient for reduced cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹.
This assay detects the production of hydrogen peroxide (H₂O₂), a downstream product of superoxide dismutation.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Cells (e.g., neutrophils or macrophages) or cell-free system components
-
Stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Inhibitor stock solution
-
Reaction buffer (e.g., Krebs-Ringer phosphate glucose buffer)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of Amplex Red and HRP in the reaction buffer.
-
For cell-based assays, pre-incubate the cells with the inhibitor or vehicle control for a specified time.
-
Add the Amplex Red/HRP working solution to the cells.
-
Stimulate the cells with an agonist like PMA to activate NADPH oxidase.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~545 nm and an emission of ~590 nm at various time points.
-
The rate of H₂O₂ production is proportional to the increase in fluorescence.
Measurement of p47phox Translocation
This Western blot-based assay assesses the inhibitory effect on the assembly of the NADPH oxidase complex.
Materials:
-
Neutrophils or macrophages
-
Stimulant (e.g., PMA)
-
Inhibitor stock solution
-
Lysis buffer
-
Subcellular fractionation kit or protocol to separate membrane and cytosolic fractions
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against p47phox
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with the inhibitor or vehicle control.
-
Stimulate the cells with an agonist to induce p47phox translocation.
-
Lyse the cells and separate the membrane and cytosolic fractions by ultracentrifugation.
-
Resolve the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p47phox.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the relative amount of p47phox in the membrane fraction.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway of NADPH Oxidase Activation in Phagocytes
Caption: Signaling pathway of NADPH oxidase activation in phagocytes.
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for screening NADPH oxidase inhibitors.
Conclusion
The inhibition of NADPH oxidase presents a promising therapeutic strategy for a variety of diseases characterized by excessive inflammation and oxidative stress. This technical guide has provided an in-depth overview of three key inhibitors—DPI, Apocynin, and AEBSF—covering their mechanisms of action, quantitative efficacy, and detailed experimental protocols for their characterization. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the complex biological processes and research methodologies involved. A thorough understanding of the specificity and mechanism of action of these inhibitors is paramount for their effective use in research and for the development of novel, more specific therapeutic agents targeting NADPH oxidase. Future research should focus on the development of isoform-specific inhibitors to minimize off-target effects and enhance therapeutic efficacy.
References
- 1. NADPH oxidase controls neutrophilic response to sterile inflammation in mice by regulating the IL-1α/G-CSF axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond the Extra Respiration of Phagocytosis: NADPH Oxidase 2 in Adaptive Immunity and Inflammation [frontiersin.org]
- 3. The roles of NADPH oxidase in modulating neutrophil effector responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]
- 5. Frontiers | From Flies to Men: ROS and the NADPH Oxidase in Phagocytes [frontiersin.org]
- 6. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of the inhibition of NADPH oxidase activation in neutrophils by apocynin, a methoxy-substituted catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Liproxstatin-1: A Key Modulator of PI3K/Akt and MAPK/Erk Signaling in Mouse Embryonic Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mouse embryonic stem cells (mESCs) possess the unique ability to self-renew indefinitely while maintaining the potential to differentiate into all cell lineages of the body. This pluripotency is governed by a complex and interconnected network of signaling pathways. Among the most critical are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathways. The PI3K/Akt pathway is fundamentally linked to cell survival, proliferation, and the maintenance of pluripotency. Conversely, the MAPK/Erk signaling cascade plays a pivotal role in mediating cell differentiation, and its suppression is often required to maintain the naïve ground state of pluripotency in mESCs.
Recent research has highlighted the role of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in stem cell fate. Liproxstatin-1 (Lip-1), a potent inhibitor of ferroptosis, has emerged as a significant cytoprotective agent. It functions as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides. This guide explores the role of Liproxstatin-1 as a modulator of the PI3K/Akt and MAPK/Erk signaling pathways in mESCs, presenting its mechanism of action, quantitative effects, and detailed experimental protocols for its study.
Signaling Pathways and Mechanism of Action
The PI3K/Akt and MAPK/Erk pathways are central to mESC fate decisions. The PI3K/Akt pathway is typically activated by growth factors, leading to the phosphorylation and activation of Akt, which in turn promotes cell survival and proliferation while inhibiting apoptosis. The MAPK/Erk pathway is also initiated by growth factors but often leads to differentiation. Inhibition of MEK, an upstream kinase of Erk, is a cornerstone of "2i" culture conditions used to maintain mESC ground-state pluripotency.
Liproxstatin-1 primarily acts by inhibiting ferroptosis, a process that can be initiated by the inhibition of glutathione peroxidase 4 (GPX4). Studies in various cell types, including motor neurons derived from mESCs, have shown that Liproxstatin-1 effectively rescues cells from GPX4-inhibition-induced ferroptosis. The interplay between ferroptosis and the PI3K/Akt and MAPK/Erk pathways is an area of active investigation. It is proposed that by preventing lipid peroxidation and subsequent cellular stress, Liproxstatin-1 indirectly modulates the activity of these core signaling pathways, promoting a cellular state conducive to survival and pluripotency maintenance.
Caption: PI3K/Akt and MAPK/Erk pathways and Liproxstatin-1's proposed modulation.
Quantitative Data on Liproxstatin-1 Efficacy
The primary measure of Liproxstatin-1's effect is its ability to rescue cells from ferroptosis-inducing agents like RSL3 (a GPX4 inhibitor). The following tables summarize typical quantitative data from such experiments.
Table 1: Cell Viability of mESC-derived Motor Neurons after RSL3 and Liproxstatin-1 Treatment
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| RSL3 | 100 nM | 45 ± 4.5 |
| RSL3 + Liproxstatin-1 | 100 nM + 1 µM | 92 ± 6.1 |
| Liproxstatin-1 only | 1 µM | 98 ± 4.8 |
| Data are representative and compiled based on findings reported in literature such as reference. |
Table 2: Quantification of Protein Expression Changes via Western Blot
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | p-Erk/Erk Ratio (Fold Change) | GPX4 Level (Relative to Control) |
| Control | 1.0 | 1.0 | 1.0 |
| RSL3 | 0.4 | 2.5 | 0.3 |
| RSL3 + Liproxstatin-1 | 0.9 | 1.2 | 0.9 |
| This table illustrates the expected modulatory effects of Liproxstatin-1 on key signaling proteins during induced ferroptosis. By rescuing cells from stress, Liproxstatin-1 treatment is expected to restore p-Akt levels and normalize the stress-induced activation of p-Erk. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments used to evaluate the effects of Liproxstatin-1 on mESCs.
Caption: Workflow for analyzing Liproxstatin-1's effects on mESCs.
Mouse Embryonic Stem Cell Culture
This protocol describes standard feeder-free culture conditions for mESCs.
-
Plate Coating: Coat culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate gelatin before plating cells.
-
Media Preparation: Prepare mESC culture medium consisting of DMEM supplemented with 15% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, 2 mM L-glutamine, 100 µM β-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF).
-
Cell Seeding: Thaw and seed mESCs onto gelatin-coated plates at a density of 1-2 x 10^5 cells/cm².
-
Maintenance: Culture cells at 37°C in a 5% CO2 incubator. Change the medium daily. Passage cells every 2-3 days using Trypsin-EDTA when colonies become dense.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed mESCs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to attach overnight.
-
Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of Liproxstatin-1 and/or a ferroptosis inducer (e.g., RSL3). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C.
-
MTS Reagent: Add 20 µL of MTS solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the control wells to determine the percentage of cell viability.
Western Blotting
This technique is used to detect and quantify specific proteins, such as phosphorylated Akt and Erk.
-
Sample Preparation: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GPX4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
Liproxstatin-1 is a powerful tool for studying the intersection of cell death pathways and core pluripotency signaling in mouse embryonic stem cells. By inhibiting ferroptosis, it provides a cytoprotective effect that indirectly modulates the critical PI3K/Akt and MAPK/Erk pathways, thereby influencing cell survival and fate. The protocols and data presented in this guide offer a framework for researchers to investigate these complex interactions, ultimately contributing to a deeper understanding of mESC biology and the development of novel therapeutic strategies.
A Deep Dive into Potent and Reversible Inhibitors of Macrophage and Endothelial Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potent and reversible inhibitors targeting nitric oxide synthase (NOS) isoforms found in macrophages (inducible NOS or iNOS) and endothelial cells (endothelial NOS or eNOS). The excessive production of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases, while the modulation of eNOS activity is crucial for cardiovascular homeostasis. This document details the inhibitory profiles of key compounds, outlines experimental protocols for assessing their efficacy, and visualizes the intricate signaling pathways governing these enzymes.
Quantitative Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of several well-characterized reversible NOS inhibitors against iNOS and eNOS. These values are crucial for comparing the efficacy and selectivity of these compounds.
Table 1: IC50 Values of Reversible NOS Inhibitors
| Inhibitor | iNOS IC50 (µM) | eNOS IC50 (µM) | Notes |
| Aminoguanidine | 2.1[1] | ~105-210 | Selective for iNOS.[2][3] |
| L-NMMA (NG-monomethyl-L-arginine) | 4.1 (for nNOS) | - | Pan-NOS inhibitor.[4] |
| 7-Nitroindazole | - | - | Selective for nNOS, but also inhibits iNOS.[5] |
| FR038251 | 1.7[1] | 13.6 | Selective for iNOS.[1] |
| FR038470 | 8.8[1] | >100 | Selective for iNOS.[1] |
| FR191863 | 1.9[1] | 5.7 | Selective for iNOS.[1] |
| iNOS inhibitor-10 | 0.065 | Inactive | Highly selective for iNOS.[6] |
Table 2: Ki Values of Reversible NOS Inhibitors
| Inhibitor | iNOS Ki | eNOS Ki | Notes |
| Nω-Propyl-L-arginine | 180 µM (murine) | 8.5 µM (bovine) | Highly selective for nNOS, but also shows differential inhibition of iNOS and eNOS.[7] |
| S-ethyl-L-thiocitrulline | 17 nM | 24 nM | Potent inhibitor of both isoforms.[8] |
| S-methyl-L-thiocitrulline | 34 nM | 11 nM | Potent inhibitor of both isoforms.[8] |
Signaling Pathways
The regulation of iNOS and eNOS activity is governed by complex signaling cascades. Understanding these pathways is essential for identifying novel therapeutic targets.
Inducible Nitric Oxide Synthase (iNOS) Signaling in Macrophages
The expression of iNOS in macrophages is primarily induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These stimuli activate intracellular signaling pathways that converge on the transcription of the NOS2 gene.
Caption: iNOS Signaling Pathway in Macrophages.
Endothelial Nitric Oxide Synthase (eNOS) Signaling in Endothelial Cells
eNOS activity is constitutively regulated by various physiological stimuli, including shear stress from blood flow and agonists like acetylcholine and bradykinin. This regulation is primarily mediated by changes in intracellular calcium concentrations and post-translational modifications of the eNOS protein.[9][10][11][12][13]
Caption: eNOS Signaling Pathway in Endothelial Cells.
Experimental Protocols
Accurate assessment of NOS inhibition is fundamental to drug discovery and development in this field. Below are detailed methodologies for two common assays used to measure NOS activity.
Nitric Oxide Synthase Inhibition Assay using the Griess Reagent
This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of NO.
Materials:
-
Cell or tissue lysates containing NOS
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA)
-
L-arginine solution (substrate)
-
NADPH solution (cofactor)
-
Calmodulin (for eNOS and nNOS assays)
-
CaCl2 (for eNOS and nNOS assays)
-
Test inhibitors at various concentrations
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, add the following to each well:
-
Cell or tissue lysate
-
NOS Assay Buffer
-
Cofactors (NADPH, Calmodulin, CaCl2 as required for the specific NOS isoform)
-
Test inhibitor at the desired concentration (or vehicle for control).
-
-
Initiate the Reaction: Add L-arginine to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: The reaction can be stopped by adding an agent that denatures the enzyme, or by proceeding directly to the Griess reaction which is performed under acidic conditions.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate Inhibition: Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the control (no inhibitor).
Caption: Generalized Workflow for a Griess-based NOS Inhibition Assay.
Radiochemical Nitric Oxide Synthase Inhibition Assay
This highly sensitive assay measures the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Cell or tissue lysates containing NOS
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
[3H]-L-arginine or [14C]-L-arginine
-
Unlabeled L-arginine
-
NADPH solution
-
Calmodulin (for eNOS and nNOS assays)
-
CaCl2 (for eNOS and nNOS assays)
-
Tetrahydrobiopterin (BH4)
-
Test inhibitors at various concentrations
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In microcentrifuge tubes, combine:
-
Cell or tissue lysate
-
Assay Buffer
-
Cofactors (NADPH, Calmodulin, CaCl2, BH4)
-
A mixture of [3H]-L-arginine and unlabeled L-arginine
-
Test inhibitor at the desired concentration (or vehicle for control).
-
-
Initiate and Incubate: Pre-warm the mixture to 37°C, then add the lysate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the Reaction: Add ice-cold Stop Buffer to each tube.
-
Separate L-citrulline from L-arginine:
-
Prepare columns with Dowex AG 50W-X8 resin. This cation-exchange resin will bind the positively charged [3H]-L-arginine, while the neutral [3H]-L-citrulline will flow through.
-
Apply the reaction mixture to the top of the resin bed.
-
Elute the [3H]-L-citrulline with water or a low-molarity buffer.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculate Inhibition: Determine the amount of [3H]-L-citrulline produced in the presence and absence of the inhibitor. Calculate the percentage of inhibition.[14]
This guide provides a foundational understanding of potent and reversible inhibitors of macrophage and endothelial nitric oxide synthase. The presented data and protocols serve as a valuable resource for researchers engaged in the study of nitric oxide signaling and the development of novel therapeutics targeting these critical enzymes.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial NOS: perspective and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Central Role of eNOS in the Maintenance of Endothelial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Signaling in Endothelial Cells < Iwakiri Lab [medicine.yale.edu]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for Diphenyleneiodonium Chloride (DPI) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium chloride (DPI) is a potent and widely utilized pharmacological inhibitor in cell biology research. Primarily known as an irreversible inhibitor of NADPH oxidase (NOX), it effectively blocks the production of reactive oxygen species (ROS). Its activity is not limited to NOX; DPI also inhibits other flavoenzymes, including nitric oxide synthase (NOS), xanthine oxidase, and NADPH cytochrome P450 oxidoreductase. This broad-spectrum inhibitory action makes DPI a critical tool for investigating the roles of ROS and flavoenzymes in a multitude of cellular processes, including cell signaling, proliferation, apoptosis, and inflammation. Recent studies have also highlighted its potential in cancer therapy, where it can induce senescence or apoptosis in cancer cells, and in neuroprotection.
These application notes provide a comprehensive overview of the use of DPI in cell culture, including its mechanism of action, detailed experimental protocols, and a summary of its effects on various cell lines.
Mechanism of Action
DPI exerts its inhibitory effects primarily by targeting flavin-containing enzymes. It forms a stable covalent adduct with the flavin moiety, thereby irreversibly inactivating the enzyme. The most well-characterized target of DPI is the NADPH oxidase (NOX) family of enzymes, which are major producers of cellular ROS. By inhibiting NOX, DPI effectively reduces the levels of superoxide and other downstream ROS molecules. This reduction in ROS can, in turn, modulate various redox-sensitive signaling pathways.
It is important to note that while DPI is a powerful tool, its effects can be pleiotropic due to its inhibition of multiple flavoenzymes. Therefore, researchers should interpret results with caution and consider using complementary approaches to validate findings.
Data Presentation: DPI Effects on Various Cell Lines
The following table summarizes the observed effects of DPI across different cell lines, providing a quick reference for concentration and incubation time.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| MC3T3-E1 | Function Assay | 10 µM | 30 min | Blocked ROS generation and NOX expression. | |
| RAW264.7 | Function Assay | 10 µM | 4 days | Inhibited RANKL-induced osteoclast differentiation. | |
| VSMC | Function Assay | 10 µM | 6 h | Diminished PDGF-BB-evoked dedifferentiation, proliferation, and migration. | |
| ARPE-19 | Growth Inhibition | 0.1, 1, 10 µM | 6, 12, 24, 48 h | Dose- and time-dependent growth inhibition, induced DNA fragmentation and apoptosis. | |
| HCT116 (p53+/+) | Senescence Induction | 0.5, 1, 4 µM | 3 days | Induced senescence, correlated with decreased ROS and upregulation of p53/p21. | |
| HCT116 (p53-/-) | Apoptosis Induction | 0.5, 1, 4 µM | 3 days | Preferentially induced apoptosis and DNA fragmentation. | |
| MCF-7 | Senescence Induction | Not specified | Not specified | Induced senescence in p53 wild-type cells. | |
| Neuroblastoma Cells (MYCN-amplified) | Proliferation/Survival | Not specified | Not specified | Reduced proliferation, survival, and malignant transformation. | |
| HEK-TRPA1 | Ca2+ Response | 0.03 - 10 µM | Not specified | Induced a Ca2+ response, acting as a TRPA1 activator. | |
| MG-63 | Mitochondrial Respiration | 0.625 - 100 µM | 30 min | Decreased mitochondrial respiration with increasing concentrations. |
Experimental Protocols
Protocol 1: General Protocol for DPI Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with DPI. Specific parameters such as cell density, DPI concentration, and incubation time should be optimized based on the cell line and experimental goals.
Materials:
-
This compound (DPI)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM, McCoy's)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow for 24 hours. For example, ARPE-19 cells can be plated at 1x10^6 cells per 60-mm dish.
-
DPI Stock Solution Preparation: Prepare a stock solution of DPI in DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C.
-
DPI Working Solution Preparation: On the day of the experiment, dilute the DPI stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to use fresh DMSO as moisture can reduce solubility.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the various concentrations of DPI to the cells. Include a vehicle control group treated with the same concentration of DMSO used in the highest DPI concentration group.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 days), depending on the specific assay and cell type.
-
Assessment of Cell Viability (Trypan Blue Exclusion Method):
-
Following incubation, aspirate the medium.
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend them in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Protocol 2: Measurement of Intracellular ROS Levels
This protocol describes the use of a general oxidative stress indicator to measure changes in intracellular ROS levels following DPI treatment.
Materials:
-
Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with DPI as described in Protocol 1 for the desired time.
-
Cell Collection: After treatment, collect the cells by trypsinization and count them.
-
Probe Incubation: Incubate a specific number of cells (e.g., approximately 100,000) with 10 µM carboxy-H2DCFDA in serum-free medium for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Analysis: Resuspend the cells in serum-free medium and analyze the fluorescence using a flow cytometer or visualize under a fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of DPI inhibiting NADPH oxidase-mediated ROS production.
Experimental Workflow Diagram
Caption: A typical experimental workflow for using DPI in cell culture.
Application Notes and Protocols for Promising Therapeutic Strategies to Eradicate Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues. For decades, the standard of care has been intensive chemotherapy, which is often associated with significant toxicity and high relapse rates, particularly in older patients and those with adverse genetic profiles.[1][2] Recent advancements in our understanding of AML pathogenesis have led to the development of novel therapeutic strategies that target specific molecular vulnerabilities and harness the immune system to eradicate leukemic cells.[1][2][3] This document provides detailed application notes and protocols for some of the most promising therapeutic approaches currently under investigation or recently approved for the treatment of AML.
I. Targeted Therapies
Targeted therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of cancer. In AML, several key mutations and signaling pathways have been identified as therapeutic targets.[4][5]
BCL-2 Inhibition
Application Note: The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death) and is often overexpressed in AML cells, contributing to their survival.[6][7] Venetoclax is a potent and selective oral inhibitor of BCL-2.[6] It has shown significant efficacy in AML, particularly in older patients or those unfit for intensive chemotherapy, when used in combination with hypomethylating agents (HMAs) like azacitidine or decitabine, or with low-dose cytarabine.[6][7][8] The combination of venetoclax and azacitidine has demonstrated a significant improvement in overall survival compared to azacitidine alone.[8]
Signaling Pathway:
Caption: BCL-2 Inhibition Pathway.
Quantitative Data:
| Therapy | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference(s) |
| Venetoclax + Azacitidine | Newly Diagnosed AML | 66.4% | 14.7 months | [8] |
| Azacitidine alone | Newly Diagnosed AML | 28.3% | 9.6 months | [8] |
| Venetoclax + Low-Dose Cytarabine (LDAC) | Relapsed/Refractory AML | CR/CRi rate of 18% | - | [9] |
Experimental Protocol: In Vitro Venetoclax Sensitivity Assay
-
Cell Culture: Culture AML cell lines (e.g., MOLM-13, MV4-11) or primary patient-derived AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of Venetoclax in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treatment: Add 100 µL of the diluted Venetoclax solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
FLT3 Inhibition
Application Note: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[10] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis.[10][11] Several FLT3 inhibitors have been developed, including the first-generation multi-kinase inhibitor midostaurin and the more potent and selective second-generation inhibitors gilteritinib and quizartinib.[2][10][12][13] These inhibitors have shown efficacy in patients with FLT3-mutated AML, both as monotherapy and in combination with chemotherapy.[2][12][14]
Signaling Pathway:
Caption: FLT3 Signaling Pathway.
Quantitative Data:
| Therapy | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference(s) |
| Gilteritinib | Relapsed/Refractory FLT3m AML | - | - | [2] |
| Quizartinib + Chemotherapy | Newly Diagnosed FLT3-ITD AML | 55% | 38.6 months (remission duration) | [15] |
| Midostaurin + Chemotherapy | Newly Diagnosed FLT3m AML | - | - (prolonged survival vs placebo) | [2][14] |
Experimental Protocol: Western Blot for FLT3 Phosphorylation
-
Cell Lysis: Treat FLT3-mutated AML cells with a FLT3 inhibitor (e.g., gilteritinib) for 2 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591) and total FLT3, diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-FLT3 signal to the total FLT3 signal.
IDH Inhibition
Application Note: Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes occur in approximately 20% of AML patients.[16] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and impairs hematopoietic differentiation.[16][17] Ivosidenib (an IDH1 inhibitor) and enasidenib (an IDH2 inhibitor) are oral targeted therapies that have been approved for the treatment of AML with IDH1 and IDH2 mutations, respectively.[16][17] These drugs have shown efficacy in both the newly diagnosed and relapsed/refractory settings.[17][18]
Signaling Pathway:
Caption: IDH Mutant Pathway.
Quantitative Data:
| Therapy | Patient Population | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference(s) |
| Ivosidenib or Enasidenib (monotherapy) | Relapsed/Refractory IDHm AML | 21% | 40% | 8.21 months | [18] |
| Ivosidenib or Enasidenib (monotherapy) | Newly Diagnosed IDHm AML | 47% | 65% | - | [18] |
| Olutasidenib + Azacitidine | Relapsed/Refractory IDHm AML | - | - | 12.1 months | [2] |
Experimental Protocol: 2-HG Measurement by Mass Spectrometry
-
Sample Collection: Collect bone marrow or peripheral blood from AML patients with IDH mutations. Isolate mononuclear cells by Ficoll-Paque density gradient centrifugation.
-
Metabolite Extraction: Lyse 1 x 10^7 cells in 80% methanol on dry ice. Centrifuge to pellet cellular debris.
-
Sample Preparation: Evaporate the supernatant (containing metabolites) to dryness under a stream of nitrogen. Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a labeled internal standard (e.g., 13C5-2-HG) for quantification.
-
Data Analysis: Quantify the levels of 2-HG in the samples by comparing the peak areas to a standard curve.
Menin Inhibition
Application Note: The interaction between menin and KMT2A (MLL) is crucial for the leukemogenic activity of fusion proteins involving KMT2A and for AML with mutated nucleophosmin 1 (NPM1).[19][20] Menin inhibitors are a new class of targeted agents that disrupt this interaction, leading to the differentiation and apoptosis of leukemic cells.[20] Drugs like revumenib and ziftomenib have shown promising clinical activity in patients with KMT2A-rearranged or NPM1-mutated AML.[20][21]
Signaling Pathway:
Caption: Menin-KMT2A Interaction Pathway.
Quantitative Data:
| Therapy | Patient Population | Composite Complete Remission (CRc) Rate | Overall Response Rate (ORR) | Reference(s) |
| Revumenib | Relapsed/Refractory KMT2Ar or NPM1m Leukemia | - | 59% (in adults with AML) | [20] |
| Revumenib + Azacitidine + Venetoclax | Newly Diagnosed older adults with AML | 67.4% (CR rate) | 88.4% | [22] |
| Bleximenib | Newly Diagnosed AML | 86% | 95% | [23] |
Experimental Protocol: Co-immunoprecipitation (Co-IP) for Menin-KMT2A Interaction
-
Cell Treatment and Lysis: Treat KMT2A-rearranged or NPM1-mutated AML cells with a menin inhibitor for the desired time. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-menin antibody or an anti-KMT2A antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against menin and KMT2A.
II. Immunotherapy
Immunotherapy harnesses the body's own immune system to fight cancer. Several immunotherapeutic approaches are being explored for AML.[5][24][25]
Chimeric Antigen Receptor (CAR) T-Cell Therapy
Application Note: CAR T-cell therapy involves genetically modifying a patient's T cells to express a chimeric antigen receptor that recognizes a specific antigen on tumor cells.[26] While highly successful in other hematologic malignancies, the development of CAR T-cell therapy for AML has been challenging due to the lack of truly AML-specific surface antigens and the expression of target antigens on healthy hematopoietic stem and progenitor cells.[26] Targets currently under investigation for AML include CD33, CD123, and CLL-1.[27][28]
Experimental Workflow:
Caption: CAR T-Cell Therapy Workflow.
Quantitative Data:
| Therapy | Target | Patient Population | Complete Remission (CR) Rate | Reference(s) |
| CLEC12A CAR-T | CLEC12A | AML | 72% | [28] |
Experimental Protocol: In Vitro CAR T-Cell Cytotoxicity Assay
-
Target Cell Labeling: Label AML target cells (expressing the antigen of interest) with a fluorescent dye (e.g., Calcein-AM) or a luciferase reporter.
-
Co-culture: Co-culture the labeled target cells with CAR T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate. Include control wells with target cells alone and target cells with non-transduced T cells.
-
Incubation: Incubate the co-culture for 4-24 hours.
-
Cytotoxicity Measurement:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Luminescence-based: Add the luciferase substrate and measure the luminescence signal, which is proportional to the number of viable target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.
Conclusion
The therapeutic landscape of AML is rapidly evolving, with a growing number of targeted and immunotherapeutic agents showing significant promise.[29] The strategies outlined in these application notes represent some of the most advanced and effective approaches to eradicating AML cells. The provided protocols offer a starting point for researchers to evaluate these novel therapies in a preclinical setting. As our understanding of AML biology deepens, the development of personalized and combination therapies will be crucial to improving outcomes for all patients with this challenging disease.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Therapeutic Targets in Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination Therapies in Acute Myeloid Leukemia (AML) [frontiersin.org]
- 4. 8 Promising AML Cure and Acute Myeloid Leukemia Treatment Options in 2025 [int.livhospital.com]
- 5. grgonline.com [grgonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy significantly improves survival outcomes for patients with acute myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 9. Building on Foundations: Venetoclax-Based Combinations in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 11. dovepress.com [dovepress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA Approves New Targeted Treatment for Acute Myeloid Leukemia | Blood Cancer United [bloodcancerunited.org]
- 16. d-nb.info [d-nb.info]
- 17. IDH Inhibitors in AML-Promise and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. Novel drug combination is safe and benefits people with acute myeloid leukemia who have a specific genetic profile - UNC Lineberger [unclineberger.org]
- 23. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 24. Recent Advances in Immune-Based Therapies for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Latest Breakthroughs in Immunotherapy for Acute Myeloid Leukemia, with a Special Focus on NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CAR-T in the Treatment of Acute Myeloid Leukemia: Barriers and How to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CAR T-cell therapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
- 29. Combination therapy with novel agents for acute myeloid leukaemia: Insights into treatment of a heterogenous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
a useful head group conjugated to lipid, which would assist mRNA formulations for lung disease therapy.
Topic: A Useful Head Group Conjugated to Lipid, Which Would Assist mRNA Formulations for Lung Disease Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of messenger RNA (mRNA) therapeutics to the lungs holds immense promise for treating a variety of pulmonary diseases, including cystic fibrosis, asthma, and acute respiratory distress syndrome. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery; however, achieving selective and efficient delivery to the lung tissue remains a significant challenge. The chemical structure of the lipids, particularly the head group of ionizable lipids, plays a pivotal role in determining the in vivo biodistribution and transfection efficiency of LNP-mRNA formulations. This document provides an overview of promising lipid head groups for lung-targeting mRNA formulations, along with detailed protocols for their synthesis, formulation, and evaluation.
Recent advancements have identified several key structural features in ionizable lipids that promote lung-specific delivery. These include the incorporation of crown-like ether functionalities, zwitterionic polymers, amide-containing tails, and specific amine structures in the lipid head group. These modifications are thought to influence the protein corona that forms on the LNP surface in the bloodstream, leading to enhanced uptake by lung endothelial and epithelial cells.
Promising Lipid Head Groups for Lung-Targeted mRNA Delivery
Several classes of lipid head groups have demonstrated significant potential for enhancing mRNA delivery to the lungs. These include:
-
Crown-like Biodegradable Ionizable Lipids (CBILs): These lipids feature a crown-like amino core that can coordinate with metal ions like Zn2+. This coordination influences the in vivo organ-targeting behavior of the LNPs, leading to exclusive mRNA delivery to the lungs after systemic administration.[1][2][3][4]
-
Zwitterionic Polymer-Functionalized Lipids: Replacing the commonly used polyethylene glycol (PEG)-lipid with a zwitterionic polymer (ZIP)-lipid conjugate has been shown to greatly enhance the stability of LNPs during nebulization, a key requirement for inhaled therapies. These ZIP-LNPs also demonstrate improved mRNA delivery in both healthy and muco-obstructed mouse lungs.[5][6][7][8][9]
-
Ionizable Lipids with N-Methyl and Secondary Amine Groups: Structure-function relationship studies have revealed that ionizable lipids containing N-methyl and secondary amine groups in their head, combined with three tails derived from epoxyalkanes, exhibit superior pulmonary selectivity and efficiency.[10][11][12][13]
-
Ionizable Lipids with Amide and Urea Linkers: The introduction of amide or urea groups in the linker region of ionizable lipids can fine-tune the pKa of the LNPs, resulting in improved lung tropism. These linkers can also enhance the chemical stability of the lipids.[14][15][16]
-
N-series Lipidoids with Amide Bonds: In contrast to the liver-targeting O-series lipidoids which contain an ester bond, N-series lipidoids with an amide bond in their tails have been shown to selectively deliver mRNA to the lungs.[10]
Data Presentation: Comparison of Lung-Targeting LNP Formulations
The following tables summarize the quantitative data from various studies on LNP formulations designed for lung-specific mRNA delivery.
Table 1: In Vitro Transfection Efficiency of Lung-Targeting LNPs
| Ionizable Lipid/Formulation | Cell Line | Transfection Efficiency (% positive cells) | Reporter Gene | Reference |
| Zn-9C-SCC-10 | Lung Epithelial Cells | ~43% | Cre recombinase | [1][2] |
| Zn-9C-SCC-10 | Lung Endothelial Cells | ~61% | Cre recombinase | [1][2] |
| ZIP-LNP | A549 | Not specified (improved over PEG-LNP) | Luciferase | [5][6] |
| 306-N16B LNP | TTJ (Tsc2-null) | Low | EGFP | [17] |
| 306-O12B LNP | TTJ (Tsc2-null) | Higher than 306-N16B | EGFP | [17] |
| A2-3O14 LNP | Not specified | High lung selectivity | Luciferase | [10][11] |
Table 2: In Vivo Performance of Lung-Targeting LNPs in Mice
| Ionizable Lipid/Formulation | Administration Route | Reporter Gene Expression (Total Flux in Lungs) | Organ Specificity | Reference |
| Zn-9C-SCC-10 | Intravenous | 44.6-fold enhancement over DLin-MC3-DMA | Exclusive to lungs | [1][2] |
| ZIP-LNP | Inhalation | Improved over PEG-LNP | Lungs | [5][6] |
| N-series LNPs (e.g., 306-N16B) | Intravenous | High in lungs | Predominantly lungs | [17] |
| A2-3O14 LNPs | Intravenous | High in lungs | High lung selectivity | [10][11] |
| ALC-0315 LNPs | Intravenous | Potent luciferase expression | Liver and other organs | [18] |
Table 3: Physicochemical Properties of Lung-Targeting LNPs
| Ionizable Lipid/Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| ZIP-LNP | ~100-150 | < 0.2 | > 90% | [5][6] |
| Cost-effective microfluidic LNPs | 100-120 | ≤ 0.2 | ≥ 80% | [19][20] |
| 2C-a12Orn5 LNP (1C) | 175.23 ± 2.8 | 0.114 ± 0.015 | 58.96% ± 3.87% | [21] |
| PMPC-LNPs | ~144-255 | Not specified | Not specified | [8] |
| AX4-based LNP for nebulization | Not specified | Not specified | Not specified | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of lipid-conjugated mRNA formulations for lung delivery.
Protocol 1: Synthesis of Ionizable Lipids
The synthesis of novel ionizable lipids is a critical first step. A general approach for synthesizing ionizable lipids with amine head groups and lipid tails involves a one-step enzyme-catalyzed esterification or a multi-step chemical synthesis.[23] For example, the synthesis of ILs via an SN2 reaction of a polyamine core with alkyl epoxide tails is a common method.[24]
Materials:
-
Polyamine core (e.g., C12-200)[24]
-
Alkyl epoxides of varying lengths[24]
-
Anhydrous solvents (e.g., ethanol, dichloromethane)
-
m-Chloroperoxybenzoic acid (mCPBA) for epoxidation[24]
-
Silica gel for column chromatography
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Synthesis of Epoxides: Synthesize alkyl epoxides from the corresponding alkenes using an mCPBA epoxidation reaction.[24]
-
SN2 Reaction: React the polyamine core with the synthesized alkyl epoxides in an anhydrous solvent. The reaction is typically carried out at an elevated temperature.[24]
-
Purification: Purify the synthesized ionizable lipid using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.[24]
Protocol 2: Formulation of mRNA-LNPs using Microfluidics
Microfluidic mixing is a reproducible method for producing uniform LNPs with high encapsulation efficiency.[19][20][][26][27]
Materials:
-
Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.[][26]
-
mRNA dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).[26]
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes (e.g., 20 kDa MWCO).[20]
-
Phosphate-buffered saline (PBS), pH 7.4.
Workflow for LNP Formulation:
Caption: Workflow for mRNA-LNP formulation using microfluidics.
Procedure:
-
Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio.[26]
-
Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0).[26]
-
Microfluidic Mixing: Load the lipid solution and mRNA solution into separate syringes and mount them on a syringe pump connected to the microfluidic device. Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.[19]
-
Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[18]
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[][26]
Protocol 3: Nebulization of mRNA-LNPs
For inhaled therapies, the stability of LNPs during nebulization is crucial.[28][29][30]
Materials:
-
mRNA-LNP formulation.
-
Nebulization buffer (e.g., PBS with stabilizing excipients like Tween 80 or poloxamer 188).[30]
-
Dynamic light scattering (DLS) instrument.
-
Fluorescent dye-based RNA quantification assay.
Workflow for LNP Nebulization and Characterization:
Caption: Workflow for nebulization and characterization of mRNA-LNPs.
Procedure:
-
Dilution: Dilute the mRNA-LNP formulation in the chosen nebulization buffer.
-
Nebulization: Load the diluted LNP solution into the nebulizer and operate it according to the manufacturer's instructions. Collect the aerosolized sample.[28]
-
Post-Nebulization Analysis: Immediately after nebulization, measure the particle size, PDI, and mRNA encapsulation efficiency of the collected sample.[28]
-
Comparison: Compare the physicochemical properties of the LNPs before and after nebulization to assess their stability.
Protocol 4: In Vitro Transfection of Lung Cells
Evaluating the transfection efficiency of LNP-mRNA formulations in relevant lung cell lines is a key step in their preclinical assessment.[31][32][33]
Materials:
-
Human lung epithelial cell line (e.g., A549 or 16HBE).[32][33]
-
Complete cell culture medium.
-
mRNA-LNP formulation encapsulating a reporter gene (e.g., luciferase or EGFP).
-
Plate reader for luminescence or fluorescence measurement.
-
Flow cytometer for quantifying EGFP-positive cells.
Procedure:
-
Cell Seeding: Seed the lung epithelial cells in a 96-well plate at a suitable density and allow them to adhere overnight.[26]
-
Transfection: Dilute the mRNA-LNP formulation in complete cell culture medium and add it to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.[26][32]
-
Analysis:
Protocol 5: In Vivo Biodistribution in Mice
Animal studies are essential to determine the organ-specific delivery of LNP-mRNA formulations.[18][34][35][36][37]
Materials:
-
BALB/c or C57BL/6 mice.
-
mRNA-LNP formulation encapsulating luciferase mRNA.
-
D-luciferin substrate.
-
In vivo imaging system (IVIS).
Workflow for In Vivo Biodistribution Study:
Caption: Workflow for in vivo biodistribution analysis of mRNA-LNPs.
Procedure:
-
Administration: Inject the mRNA-LNP formulation into mice via the tail vein (for systemic delivery) or via intratracheal or intranasal administration (for direct lung delivery).[34]
-
Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and intraperitoneally inject D-luciferin.[34]
-
In Vivo Imaging: Image the mice using an IVIS to detect bioluminescence.[34]
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and harvest major organs (lungs, liver, spleen, heart, kidneys). Image the excised organs using the IVIS to quantify luciferase expression in each organ.[18]
-
Data Analysis: Quantify the bioluminescence signal (total flux) in each organ to determine the biodistribution profile of the LNP formulation.[34]
Conclusion
The rational design of lipid head groups is a promising strategy for developing highly efficient and lung-specific mRNA delivery systems. By incorporating functionalities such as crown-like ethers, zwitterionic polymers, and specific amine structures, researchers can significantly enhance the therapeutic potential of mRNA-based treatments for a wide range of pulmonary diseases. The protocols outlined in this document provide a comprehensive guide for the synthesis, formulation, and evaluation of these advanced LNP-mRNA therapeutics. Careful optimization of both the lipid chemistry and the formulation parameters will be crucial for the successful clinical translation of these innovative therapies.
References
- 1. Crown-like Biodegradable Lipids Enable Lung-Selective mRNA Delivery and Dual-Modal Tumor Imaging In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crown-like Biodegradable Lipids Enable Lung-Selective mRNA Delivery and Dual-Modal Tumor Imaging In Vivo. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zwitterionic Phospholipidation of Cationic Polymers Facilitates Systemic mRNA Delivery to Spleen and Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lung-Specific mRNA Delivery by Ionizable Lipids with Defined Structure-Function Relationship and Unique Protein Corona Feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. research.monash.edu [research.monash.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 26. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. RNA lipid nanoparticles stabilized during nebulization through excipient selection - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01034E [pubs.rsc.org]
- 29. m.youtube.com [m.youtube.com]
- 30. Enhanced Lung Delivery of mRNA Using Nebulized Lipid Nanoparticles - DDL [ddl-conference.com]
- 31. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles [app.jove.com]
- 33. researchgate.net [researchgate.net]
- 34. Biodistribution of mRNA-LNPs in vivo [bio-protocol.org]
- 35. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. tandfonline.com [tandfonline.com]
Application Notes and Protocols for GPR3 Agonist: Compound 32
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use and characterization of a potent G protein-coupled receptor 3 (GPR3) agonist, 3-(trifluoromethoxy)-dibenziodolium, 1,1,1-trifluoromethanesulfonate, hereafter referred to as Compound 32.
Introduction
G protein-coupled receptor 3 (GPR3) is an orphan receptor that is constitutively active and predominantly expressed in the central nervous system and oocytes.[1][2][3] It plays crucial roles in various physiological processes, including neuronal development, meiotic arrest, and has been implicated in conditions like Alzheimer's disease.[1][4][5] GPR3 primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] Additionally, GPR3 has been shown to interact with β-arrestin, suggesting a potential for biased signaling.[3][7]
Compound 32, an analog of Diphenyleneiodonium (DPI), has been identified as a potent and selective agonist of GPR3.[8][9][10][11] Its ability to modulate GPR3 activity makes it a valuable tool for studying the receptor's function and for the development of novel therapeutics targeting GPR3-related pathways.
Data Presentation
The pharmacological properties of Compound 32 are summarized in the table below.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 260 nM (0.26 µM) | HEK293 cells expressing human GPR3 | cAMP Accumulation Assay | [8][9][10] |
| Efficacy | 90% (compared to DPI) | HEK293 cells expressing human GPR3 | cAMP Accumulation Assay | [9][10] |
| Selectivity | Selective for GPR3 over GPR6 and GPR12 at 10 µM | Not specified | Not specified | [8][9] |
Signaling Pathway
The activation of GPR3 by an agonist like Compound 32 primarily initiates the Gαs signaling cascade, leading to the production of cAMP. The receptor can also engage the β-arrestin pathway, which can lead to receptor desensitization and internalization, as well as G-protein independent signaling.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of Compound 32 on GPR3 are provided below.
cAMP Accumulation Assay
This protocol is designed to quantify the increase in intracellular cAMP levels upon GPR3 activation by Compound 32. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow
Materials:
-
HEK293 cells stably expressing human GPR3
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Compound 32
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)
-
96-well white tissue culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-GPR3 cells into a 96-well white plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of Compound 32 in assay buffer. The final concentrations should typically range from 10 pM to 100 µM.
-
Compound Addition: Remove the culture medium from the cells and add the diluted Compound 32.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the data as a function of the logarithm of the agonist concentration. Determine the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
β-Arrestin Recruitment Assay
This protocol is used to determine if Compound 32 induces the recruitment of β-arrestin to the activated GPR3. The PathHunter® β-arrestin recruitment assay is a widely used method.[12]
Experimental Workflow
Materials:
-
PathHunter® GPR3 β-arrestin cell line (engineered to co-express a ProLink-tagged GPR3 and an Enzyme Acceptor-tagged β-arrestin)
-
Cell culture medium
-
Compound 32
-
PathHunter® detection reagent kit
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the PathHunter® GPR3 β-arrestin cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Compound 32 in assay buffer.
-
Compound Addition: Add the diluted Compound 32 to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal as a function of the logarithm of the agonist concentration and determine the EC50 value using a non-linear regression curve fit.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. Always refer to the manufacturer's instructions for commercial assay kits.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel small-molecule agonist for human G protein-coupled receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein–biased GPR3 signaling ameliorates amyloid pathology in a preclinical Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-biased GPR3 signaling ameliorates amyloid pathology in a preclinical Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. GPR3 Stimulates Aβ Production via Interactions with APP and β-Arrestin2 | PLOS One [journals.plos.org]
- 8. caymanchem.com [caymanchem.com]
- 9. The development of diphenyleneiodonium analogs as GPR3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Diphenyleneiodonium chloride (DPI), a Selective GPR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium chloride (DPI) is a small molecule identified as a potent and selective agonist for the G protein-coupled receptor 3 (GPR3) with an EC50 of approximately 1 μM.[1][2] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it exhibits high constitutive activity.[1][3] This constitutive activity is mediated through the Gαs protein, leading to the activation of adenylate cyclase and subsequent accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] Notably, DPI demonstrates selectivity for GPR3 and does not activate the closely related receptors GPR6 or GPR12, making it a valuable tool for studying GPR3-specific signaling pathways.[1][2][3]
These application notes provide detailed protocols for utilizing DPI to investigate GPR3 activation and signaling in a laboratory setting. The included methodologies for cAMP accumulation and β-arrestin recruitment assays are fundamental for characterizing the pharmacological profile of GPR3 agonists and for screening new chemical entities.
Data Presentation
The following table summarizes the pharmacological activity of this compound (DPI) on GPR3, GPR6, and GPR12.
| Receptor | Agonist | Assay Type | EC50 / Activity | Reference |
| GPR3 | DPI | cAMP Accumulation | ~ 1 μM | [1] |
| GPR6 | DPI | cAMP Accumulation | No significant activation observed | [2][3] |
| GPR12 | DPI | cAMP Accumulation | No significant activation observed | [2][3] |
Signaling Pathway
The activation of GPR3 by an agonist like DPI initiates a well-defined signaling cascade. Upon agonist binding, GPR3, a Gαs-coupled receptor, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay using HTRF
This protocol describes the measurement of intracellular cAMP levels in response to GPR3 activation by DPI using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human GPR3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPI
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding: a. Culture HEK293-GPR3 cells in appropriate medium. b. The day before the assay, seed the cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.[4] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Addition: a. On the day of the assay, prepare a stock solution of DPI in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the DPI stock solution to obtain a range of concentrations for the dose-response curve. c. Add 5 µL of the diluted DPI solutions to the respective wells of the cell plate. For the negative control, add 5 µL of vehicle (e.g., DMSO). d. Incubate the plate at room temperature for 30 minutes.[5]
-
cAMP Detection: a. Prepare the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[6] b. Add 5 µL of the cAMP-d2 solution to each well. c. Add 5 µL of the anti-cAMP-cryptate solution to each well.[6] d. Seal the plate and incubate at room temperature for 1 hour in the dark.[6]
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm). b. Calculate the HTRF ratio (665 nm / 620 nm) for each well. c. Generate a cAMP standard curve using the standards provided in the kit. d. Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve. e. Plot the cAMP concentration against the log of the DPI concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes the measurement of β-arrestin recruitment to GPR3 upon agonist stimulation using a commercially available assay system like the DiscoverX PathHunter®.
Logical Relationship of Assay Components:
Materials:
-
PathHunter® GPR3 β-Arrestin cell line (or equivalent)
-
Cell culture medium
-
DPI
-
PathHunter® Detection Reagents
-
384-well white, clear-bottom microplates
-
Luminescence plate reader
Procedure:
-
Cell Plating: a. The day before the assay, plate the PathHunter® GPR3 β-Arrestin cells in a 384-well white, clear-bottom plate at the density recommended by the manufacturer (e.g., 5,000 cells/well in 20 µL).[7] b. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Treatment: a. Prepare serial dilutions of DPI in the appropriate assay buffer. b. Add 5 µL of the diluted DPI to the cell plate. c. Incubate the plate at 37°C for 90 minutes.
-
Detection: a. Equilibrate the PathHunter® Detection Reagents to room temperature. b. Prepare the detection reagent solution according to the manufacturer's instructions. c. Add 12.5 µL of the detection reagent solution to each well. d. Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Measurement: a. Read the luminescence on a plate reader. b. Plot the luminescence signal against the log of the DPI concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound serves as a critical pharmacological tool for the specific investigation of GPR3-mediated signaling. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the agonistic activity of DPI and for screening novel compounds targeting GPR3. The selectivity of DPI for GPR3 over GPR6 and GPR12 ensures that the observed cellular responses can be confidently attributed to the activation of GPR3, thereby facilitating a deeper understanding of its physiological and pathological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6 and GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. youtube.com [youtube.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Diphenyleneiodonium Chloride (DPI) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium chloride (DPI) is a widely utilized pharmacological agent in in vitro research, primarily known as a potent, irreversible inhibitor of NADPH oxidases (NOX).[1][2] It also exhibits inhibitory effects on other flavoenzymes, including nitric oxide synthases (NOS) and mitochondrial respiratory chain complexes.[3][4] This broad activity profile makes DPI a valuable tool for investigating cellular processes involving reactive oxygen species (ROS) generation. However, its lack of absolute specificity necessitates careful consideration of experimental design and interpretation of results.[3][4] These application notes provide a comprehensive overview of the in vitro working concentrations of DPI, detailed experimental protocols, and insights into its mechanisms of action.
Data Presentation: In Vitro Working Concentrations of DPI
The effective concentration of DPI varies significantly depending on the cell type, the target enzyme, and the biological endpoint being measured. The following tables summarize the reported working concentrations and IC50 values for DPI in various in vitro applications.
Table 1: Effective Working Concentrations of DPI in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Midbrain Cultures | 10⁻¹⁴ M - 10⁻¹³ M | Not Specified | Potent anti-inflammatory and neuroprotective effects | [5] |
| ARPE-19 | 0.1 µM - 10 µM | 6 - 48 hours | Dose- and time-dependent growth inhibition, induction of apoptosis | [1] |
| Human Neutrophils | 0.007 µM - 0.237 µM | Not Specified | Selective inhibition of intracellular vs. extracellular ROS production | [6] |
| HCT116 | 0.5 µM - 4 µM | 3 days | Induction of senescence, cell cycle arrest | [7][8] |
| MC3T3-E1 | 10 µM | 30 minutes | Blockade of ROS generation and NOX expression | [2] |
| RAW264.7 | 10 µM | 4 days | Inhibition of osteoclast differentiation | [2] |
| THP-1 / RAW264.7 | 10⁻¹⁴ M - 10⁻¹³ M | 24 hours | Inhibition of cell migration | [9] |
| MG-63 (permeabilized) | 0.625 µM - 100 µM | 30 minutes | Decrease in mitochondrial respiration | [7] |
Table 2: IC50 Values of DPI for Enzyme Inhibition
| Target | IC50 Value | Cell/System | Reference |
| Intracellular NADPH Oxidase | ~0.007 µM | Human Neutrophils | [6] |
| Extracellular NADPH Oxidase | ~0.237 µM | Human Neutrophils | [6] |
| Acetylcholine-induced Relaxation (NOS inhibition) | 1.8 x 10⁻⁷ M (180 nM) | Rat Thoracic Aortic Rings | [10] |
| NADPH Cytochrome P450 Oxidoreductase (Ki) | 2.8 µM | Not Specified | [10] |
| TRPA1 Activation (EC50) | 1 - 3 µM | HEK-TRPA1 cells | [11] |
Signaling Pathways and Mechanisms of Action
DPI's primary mechanism of action is the irreversible inhibition of flavoenzymes. This has significant downstream effects on various signaling pathways.
-
NADPH Oxidase (NOX) Inhibition: DPI binds to the flavin component of NOX enzymes, preventing the transfer of electrons from NADPH to molecular oxygen and thereby blocking the production of superoxide (O₂⁻) and other ROS.[1][2]
-
Inhibition of Nitric Oxide Synthase (NOS): DPI is a potent and irreversible inhibitor of both inducible NOS (iNOS) and endothelial NOS (eNOS).[1][12]
-
Mitochondrial Effects: At higher concentrations, DPI can inhibit complexes I and III of the mitochondrial respiratory chain, leading to decreased mitochondrial respiration and potentially an increase in mitochondrial ROS production.[3][13]
-
ERK Pathway: In microglia, femtomolar concentrations of DPI have been shown to reduce LPS-induced ERK phosphorylation, contributing to its anti-inflammatory effects.[5]
-
p53 Pathway: In ARPE-19 cells, DPI treatment can induce the expression and phosphorylation of p53, a key regulator of apoptosis and cell cycle arrest in response to cellular stress.[1]
-
NF-κB Pathway: DPI can inhibit the activation of NF-κB, a critical transcription factor in inflammatory responses, by preventing the degradation of its inhibitor, IκB. This effect is likely mediated by the reduction of ROS, which can act as second messengers in NF-κB signaling.[14]
Below is a diagram illustrating the primary inhibitory actions of DPI.
Caption: Primary inhibitory targets of this compound (DPI).
Experimental Protocols
Protocol 1: General Preparation of DPI Stock Solution
Materials:
-
This compound (DPI) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Due to its poor solubility in water and ethanol, DPI is typically dissolved in DMSO to prepare a concentrated stock solution.[1][12]
-
Prepare a stock solution of DPI in DMSO at a concentration of 10-50 mM. For example, to make a 10 mM stock solution (MW: 314.55 g/mol ), dissolve 3.145 mg of DPI in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Assessment of DPI-mediated Inhibition of Cellular ROS Production
This protocol provides a general framework for measuring the effect of DPI on intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cells of interest plated in a multi-well plate
-
Complete cell culture medium
-
DPI stock solution
-
H2DCFDA (or other suitable ROS indicator)
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), H₂O₂)
-
Fluorescence plate reader or flow cytometer
Experimental Workflow:
Caption: Workflow for assessing DPI's effect on cellular ROS.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate (for plate reader) or a larger format (for flow cytometry) at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
-
DPI Pre-treatment: Prepare a series of dilutions of DPI in complete cell culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of DPI. Include a vehicle control (medium with the same concentration of DMSO as the highest DPI concentration). Incubate for the desired pre-treatment time (e.g., 1 hour).[15]
-
ROS Induction: If studying stimulated ROS production, add the inducing agent (e.g., PMA for NOX activation) to the wells and incubate for the appropriate time.
-
Probe Loading: Prepare a working solution of H2DCFDA in serum-free medium (e.g., 10 µM).[8] Remove the treatment medium and wash the cells once with warm PBS. Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells once with warm PBS. Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of ROS inhibition at each DPI concentration.
Protocol 3: Cell Viability and Proliferation Assay Following DPI Treatment
This protocol uses the MTT assay to assess the cytotoxic and anti-proliferative effects of DPI.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
DPI stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of DPI concentrations for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of DPI on cell viability.
Conclusion
This compound is a powerful and versatile tool for in vitro studies of ROS-mediated cellular processes. Its effective concentration is highly context-dependent, ranging from the femtomolar to the micromolar scale. Researchers should carefully titrate DPI for their specific cell type and experimental endpoint. The non-specific nature of DPI as a flavoprotein inhibitor must be acknowledged, and appropriate controls should be included to ensure accurate interpretation of the data. The protocols and data presented in these application notes serve as a detailed guide for the effective use of DPI in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH oxidase inhibitor DPI is neuroprotective at femtomolar concentrations through inhibition of microglia over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. glpbio.com [glpbio.com]
- 8. Inhibition of NADPH Oxidases Activity by this compound as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ultralow dose of the NADPH oxidase inhibitor diphenyleneiodonium (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:4673-26-1 | GPR3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. researchgate.net [researchgate.net]
- 14. Diphenyleneiodonium inhibits NF-kappaB activation and iNOS expression induced by IL-1beta: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Diphenyleneiodonium Chloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Diphenyleneiodonium chloride (DPI) stock solutions, a widely used inhibitor of NADPH oxidase and nitric oxide synthase.
Chemical Properties and Solubility
This compound is a potent, cell-permeable, and irreversible inhibitor of flavoenzymes, including NADPH oxidase and nitric oxide synthase (NOS).[1][2] It is a valuable tool for studying cellular processes involving reactive oxygen species (ROS) and nitric oxide signaling.
| Property | Value | Reference |
| Molecular Weight | 314.55 g/mol | [1][3] |
| Appearance | Crystalline solid | [2][4] |
| CAS Number | 4673-26-1 | [1][3] |
| Solubility in DMSO | 5 - 13 mg/mL (15.9 - 41.32 mM) | [1][2][5] |
| Solubility in Water | Insoluble to slightly soluble (0.2 - 1 mg/mL) | [1][2] |
| Solubility in Ethanol | Insoluble to slightly soluble (<100 µg/mL) | [1][4] |
| Storage (Solid) | Room temperature (stable for ≥ 4 years) | [4] |
| Storage (Stock Solution) | -20°C (stable for up to 3 months in DMSO) | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (314.55 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 314.55 g/mol * 1000 mg/g = 3.1455 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.15 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved.[5] Gentle warming may be required for complete solubility.[2] Ensure the solution is clear and free of any particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C. The stock solution is stable for up to 3 months when stored under these conditions.[2]
Signaling Pathway Inhibition
This compound is a well-characterized inhibitor of NADPH oxidase (NOX), a key enzyme responsible for the production of superoxide radicals, a type of reactive oxygen species (ROS). It also inhibits nitric oxide synthase (NOS).[1][2] The diagram below illustrates the general mechanism of NADPH oxidase and the point of inhibition by DPI.
Caption: Inhibition of NADPH Oxidase by this compound (DPI).
References
Application Notes and Protocols for Inhibiting Neutrophil ROS Production with Diphenyleneiodonium Chloride (DPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, employing a variety of mechanisms to combat pathogens. One of the most potent of these is the production of reactive oxygen species (ROS) through a process known as the respiratory burst. This is primarily mediated by the phagocyte NADPH oxidase (NOX2) enzyme complex. While essential for host defense, excessive or dysregulated ROS production by neutrophils can contribute to tissue damage in a range of inflammatory diseases. Diphenyleneiodonium chloride (DPI) is a widely used pharmacological inhibitor of flavoproteins, including the NADPH oxidase, making it a valuable tool for studying the roles of ROS in neutrophil function and for evaluating the therapeutic potential of NADPH oxidase inhibition.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of DPI to inhibit ROS production in human neutrophils.
Mechanism of Action
This compound is a classic and potent inhibitor of NADPH oxidase.[2][4] It acts by targeting the flavin adenine dinucleotide (FAD) component of the enzyme complex, thereby preventing the transfer of electrons from NADPH to molecular oxygen, which is the crucial step in superoxide anion generation.[2] Interestingly, studies have shown that DPI can selectively inhibit intracellular NADPH oxidase activity in human neutrophils at lower concentrations than those required to block extracellular ROS production.[1][3][5] This selectivity is characterized by a lower IC50 value, a more rapid onset of inhibition, and irreversibility for the intracellular enzyme pool.[1][5] It is important to note that DPI is not entirely specific to NADPH oxidase and can also inhibit other flavoproteins, such as those in the mitochondrial electron transport chain.[1][3]
Quantitative Data Summary
The following table summarizes the effective concentrations and key findings for DPI-mediated inhibition of ROS production in human neutrophils based on published literature.
| Parameter | Value | Cell Type | Stimulant | Assay | Reference |
| IC50 (Intracellular ROS) | ~0.007 µM | Human Neutrophils | PMA | Luminol-enhanced Chemiluminescence | [6] |
| IC50 (Extracellular ROS) | ~0.237 µM | Human Neutrophils | PMA | Isoluminol-enhanced Chemiluminescence | [6] |
| Effective Concentration for complete inhibition of superoxide production | >10 µM | Human Neutrophils | PMA | Cytochrome c reduction | [1] |
| Concentration for abolishing FAD and cytochrome b reduction | 10 µM | Human Neutrophils | FMLP or PMA | Not Specified | [2][4] |
| Concentration for significant reduction of NET formation | 10 nM - 1 µM | Human Neutrophils | Not Specified | Not Specified | [7] |
| Incubation Time | 5 minutes | Human Neutrophils | PMA, fMLF, S. aureus | Chemiluminescence, Cytochrome c reduction | [1] |
| Reversibility (Extracellular ROS) | Reversible after washing | Human Neutrophils | PMA | Not Specified | [1][3] |
| Reversibility (Intracellular ROS) | Irreversible after washing | Human Neutrophils | PMA | Not Specified | [1][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Isolation of Human Neutrophils
This protocol is based on dextran sedimentation and density gradient centrifugation to achieve high purity and viability of neutrophils.[8][9]
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
5% Dextran solution
-
Ficoll-Paque or Percoll
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+ (HBSS-) and with Ca2+/Mg2+ (HBSS+)
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic restore buffer (e.g., 1.6% NaCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Mix whole blood with 5% dextran solution (e.g., in a 4:1 ratio).
-
Allow erythrocytes to sediment by gravity for 20-30 minutes at room temperature.
-
Carefully collect the leukocyte-rich plasma (upper layer) and layer it over Ficoll-Paque or a Percoll gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet at the bottom.
-
To lyse the remaining red blood cells, resuspend the pellet in a small volume of HBSS- and add hypotonic lysis buffer for no more than 30 seconds.
-
Restore isotonicity by adding an equal volume of isotonic restore buffer.
-
Wash the neutrophil pellet with HBSS- and centrifuge at 300 x g for 10 minutes.
-
Resuspend the final neutrophil pellet in HBSS+ and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion). Purity should be >95%.[8]
Measurement of Extracellular ROS by Cytochrome c Reduction
This assay specifically measures extracellular superoxide production.[1]
Materials:
-
Isolated human neutrophils
-
Krebs-Ringer-Glucose (KRG) buffer supplemented with 1 mM Ca2+
-
Cytochrome c from horse heart
-
This compound (DPI) stock solution (in DMSO)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Resuspend isolated neutrophils in KRG buffer to a final concentration of 5 x 10^6 cells/mL.
-
In a 96-well plate, add 180 µL of a solution containing neutrophils and 1.5 mg of cytochrome c per well.
-
Add the desired concentration of DPI or vehicle control (DMSO) to the wells.
-
Equilibrate the plate for 5 minutes at 37°C.
-
Add 20 µL of PMA (final concentration 50 nM) to initiate ROS production.
-
Immediately begin monitoring the change in absorbance at 550 nm for at least 30 minutes in a plate reader.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide production.
Measurement of Intracellular and Extracellular ROS by Chemiluminescence
Luminol- and isoluminol-based chemiluminescence assays can be used to distinguish between intracellular and extracellular ROS, respectively.[10][11][12]
Materials:
-
Isolated human neutrophils
-
HBSS with Ca2+/Mg2+
-
Luminol and/or Isoluminol
-
Horseradish peroxidase (HRP) for some assays
-
This compound (DPI) stock solution (in DMSO)
-
Stimulant (e.g., PMA)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Resuspend neutrophils in HBSS with Ca2+/Mg2+ at a concentration of 1-2 x 10^6 cells/mL.
-
In a white 96-well plate, add neutrophils to each well.
-
Add luminol (for total/intracellular ROS) or isoluminol (for extracellular ROS) to the wells. A final concentration of 10 µM for luminol is common.[10]
-
Add the desired concentration of DPI or vehicle control.
-
Incubate the plate for 5 minutes at 37°C.
-
Add the stimulant (e.g., 100 ng/mL PMA).
-
Immediately place the plate in a luminometer and measure light emission (chemiluminescence) over time (e.g., for 60-90 minutes).
-
Data can be expressed as peak chemiluminescence or area under the curve.
Cell Viability Assay
It is crucial to ensure that the observed inhibition of ROS is not due to DPI-induced cytotoxicity.
Materials:
-
Neutrophils treated with DPI as in the ROS assays
-
Trypan blue solution or a fluorescence-based viability kit (e.g., Propidium Iodide and Annexin V)
-
Microscope and hemocytometer or flow cytometer
Procedure:
-
Following the incubation period with DPI (and stimulant, if applicable), centrifuge the cells to pellet them.
-
Resuspend the cells in a small volume of PBS.
-
For Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution. Load onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
For Flow Cytometry: Stain the cells with viability dyes according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.
-
Compare the viability of DPI-treated cells to vehicle-treated control cells. Doses of DPI up to 40 µM have been reported to be non-cytotoxic to neutrophils in some experimental setups.[6]
Conclusion
This compound is a powerful tool for investigating the role of NADPH oxidase-derived ROS in neutrophil biology. By carefully selecting the appropriate concentration and experimental conditions, researchers can selectively target intracellular or total ROS production. The protocols outlined in this document provide a framework for the reliable and reproducible use of DPI in studies involving human neutrophils. It is always recommended to perform dose-response experiments and to assess cell viability to ensure the validity of the experimental findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of the NADPH oxidase inhibitor diphenyleneiodonium on aerobic and anaerobic microbicidal activities of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Diphenyleneiodonium Chloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Diphenyleneiodonium chloride (DPI) in murine models. DPI is a classic inhibitor of NADPH oxidase (NOX) and other flavoenzymes, making it a valuable tool for studying the role of reactive oxygen species (ROS) in various physiological and pathological processes.[1][2]
Overview and Mechanism of Action
This compound is a potent, irreversible inhibitor of flavoenzymes, including NADPH oxidase, nitric oxide synthase (NOS), and xanthine oxidase.[1][3] Its primary use in research is to inhibit the production of superoxide and other reactive oxygen species. By inhibiting NOX enzymes, DPI has been shown to modulate various signaling pathways, including p38 MAPK, NF-κB, STAT3, and ERK1/2, thereby affecting inflammatory responses, cell proliferation, and immune cell function.[4][5]
Signaling Pathway of DPI in Modulating Macrophage Phagocytosis
Caption: DPI enhances macrophage phagocytosis via a ROS-independent pathway involving Calcium and p38 MAPK.
Quantitative Data Summary
The following tables summarize dosages and key quantitative outcomes from various in vivo studies using DPI in mice.
Table 1: DPI Dosage and Administration Routes in Murine Models
| Disease Model | Mouse Strain | DPI Dosage | Administration Route | Vehicle | Reference |
| E. coli Infection | BALB/c | 1 mM/kg | Intraperitoneal (i.p.) | Normal Saline | [4] |
| Herpes Stromal Keratitis | C57BL/6J (B6) | 1 mg/kg/day | Subcutaneous (s.c.) | 20% DMSO + 5% Dextrose | [6] |
| Pulmonary Fibrosis | C57BL/6 | 0.5 or 1 mg/kg | Intravenous (i.v.) | Saline | [7] |
| Colitis-Associated Cancer | C57BL/6 | 10 ng/kg/day | Intraperitoneal (i.p.) | PBS | [5][8] |
| Acute Colitis | C57BL/6 | 10 ng/kg | Intraperitoneal (i.p.) | PBS | [8] |
Table 2: Summary of In Vivo Efficacy of DPI Treatment
| Disease Model | Key Findings | Quantitative Results | Reference |
| E. coli Infection | Increased survival and bacterial clearance. | DPI treatment significantly increased the survival rate of infected mice. Reduced bacterial load in lungs and peritoneal fluid. Decreased serum levels of TNF-α and IL-6. | [4] |
| Herpes Stromal Keratitis | Reduced severity of HSK lesions. | DPI treatment was associated with reduced corneal pathology. It also led to a significant decrease in neutrophil frequency in peripheral blood and corneas of infected mice. | [6] |
| Pulmonary Fibrosis | Ameliorated bleomycin-induced pulmonary fibrosis. | DPI treatment (0.5 and 1 mg/kg) reduced inflammatory scores and total hydroxyproline content in lung tissues. | [7] |
| Colitis-Associated Cancer | Attenuated colon tumorigenesis. | Mice treated with 10 ng/kg DPI showed a higher survival rate (90.9%) compared to higher doses. It also inhibited the production of pro-inflammatory cytokines TNF-α and IL-6. | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of DPI for Sepsis Model
Objective: To evaluate the effect of DPI on bacterial clearance and inflammation in an E. coli-induced sepsis model.[4]
Materials:
-
This compound (DPI)
-
Normal Saline (NS), sterile
-
Escherichia coli (e.g., ATCC 25922)
-
BALB/c mice (male, 6-8 weeks old)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
DPI Preparation: Prepare a stock solution of DPI in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration of 1 mM/kg in normal saline. Ensure the final concentration of the initial solvent is minimal and non-toxic.
-
Animal Model: Induce sepsis by intraperitoneally injecting mice with E. coli (1x10⁸ CFU/kg).
-
DPI Administration: Co-administer DPI (1 mM/kg) with the E. coli injection, or at a specified time point post-infection, via intraperitoneal injection.
-
Monitoring and Sample Collection:
-
Monitor survival for at least 72 hours.
-
At 12 hours post-injection, euthanize a subset of mice.
-
Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6) using ELISA.
-
Harvest organs (liver, spleen, lungs), homogenize, and plate serial dilutions on agar plates to determine bacterial load (CFU).
-
Protocol 2: Subcutaneous DPI Administration for Herpes Stromal Keratitis
Objective: To assess the impact of DPI on the severity of Herpes Simplex Virus 1 (HSV-1)-induced eye lesions.[6]
Materials:
-
This compound (DPI) (e.g., Sigma-Aldrich; D2926)
-
Dimethyl sulfoxide (DMSO)
-
5% Dextrose solution
-
Nuclease-free water
-
HSV-1 infected C57BL/6 mice
-
Syringes and needles for subcutaneous injection
Procedure:
-
DPI Preparation:
-
Dissolve DPI in 100% DMSO to create a stock solution.
-
For injection, reconstitute the stock solution to a final concentration of 1 mg/kg body weight in a vehicle of 20% DMSO, 5% dextrose, and 75% nuclease-free water. The final injection volume should be around 200 µL.
-
-
DPI Administration:
-
Beginning 7 days post-infection, administer DPI (1 mg/kg) or vehicle control subcutaneously once daily.
-
Continue daily injections until 15 days post-infection.
-
-
Outcome Assessment:
-
Perform daily clinical scoring of HSK lesion severity by a masked observer.
-
Monitor mouse survival.
-
At the end of the experiment (e.g., day 16 post-infection), euthanize mice and collect peripheral blood and corneas for analysis of immune cell infiltration (e.g., neutrophils) and intracellular ROS levels by flow cytometry.
-
General Experimental Workflow for In Vivo DPI Studies
Caption: A generalized workflow for conducting in vivo studies with DPI in mice.
Important Considerations
-
Toxicity: High doses of DPI can be toxic. Dose-response studies are crucial to determine an effective and non-toxic dose for your specific model. For instance, in a colitis model, a 1 mg/kg dose of DPI led to significant mortality, whereas a 10 ng/kg dose was well-tolerated and effective.[5]
-
Specificity: While widely used as a NOX inhibitor, DPI can also inhibit other flavoenzymes.[2] It is important to consider these off-target effects when interpreting results.
-
Solubility and Vehicle: DPI is typically dissolved in DMSO first and then diluted in an aqueous vehicle like saline, PBS, or a dextrose solution.[6] The final concentration of DMSO should be kept low (typically below 10% for normal mice) to avoid solvent toxicity.[9] A vehicle-only control group is essential in all experiments.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and with approval from the relevant ethics committee.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ultralow dose of the NADPH oxidase inhibitor diphenyleneiodonium (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenyleneiodonium Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung specific homing of this compound improves pulmonary fibrosis by inhibiting macrophage M2 metabolic program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ultralow dose of the NADPH oxidase inhibitor diphenyleneiodonium (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer [thno.org]
- 9. This compound | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
Troubleshooting & Optimization
Diphenyleneiodonium chloride off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Diphenyleneiodonium chloride (DPI) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPI) and what is its primary intended use in research?
This compound (DPI) is widely used as a potent, irreversible inhibitor of NADPH oxidases (NOX enzymes). It functions by inhibiting flavoproteins, which are essential components of the NOX enzyme complex, thereby blocking the production of reactive oxygen species (ROS).
Q2: I'm using DPI to inhibit NADPH oxidase, but I'm observing unexpected cellular effects. What could be the cause?
DPI is known to have several off-target effects because it is a general inhibitor of flavoproteins, not just those in the NOX family. These unintended effects can lead to a variety of cellular responses that are independent of NOX inhibition. It is crucial to consider these off-target activities when interpreting experimental results.
Q3: What are the major known off-target effects of DPI?
DPI has been shown to inhibit a range of other enzymes and cellular processes, including:
-
Mitochondrial Respiratory Chain: Inhibition of Complex I and III, leading to decreased ATP production and increased mitochondrial ROS.
-
Nitric Oxide Synthases (NOS): Potent inhibition of both inducible NOS (iNOS) and endothelial NOS (eNOS).
-
Cholinesterases: Inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): Modest inhibition of the internal calcium pump.
-
Xanthine Oxidase: Inhibition of this enzyme, which is also involved in ROS production.
These off-target effects can lead to secondary consequences such as altered calcium signaling, induction of apoptosis or senescence, and changes in cellular metabolism.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Growth Arrest in My Experiment
Possible Cause: The observed cytotoxicity or cytostatic effects may be due to DPI's off-target inhibition of mitochondrial respiration or its induction of apoptosis or senescence, rather than solely from NOX inhibition.
Troubleshooting Steps:
-
Assess Mitochondrial Function: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to determine if DPI is inhibiting mitochondrial respiration in your cell type.
-
Evaluate Cell Fate:
-
Apoptosis: Perform Annexin V/PI staining and a caspase-3 activation assay to check for signs of programmed cell death.
-
Senescence: Use a senescence-associated β-galactosidase (SA-β-gal) assay to determine if the cells are entering a senescent state.
-
-
Consider p53 Status: The outcome of DPI treatment (apoptosis vs. senescence) can be dependent on the p53 status of your cells. In p53-proficient cells, DPI is more likely to induce senescence, while in p53-deficient cells, it may lead to apoptosis.[1][2]
-
Use Alternative Inhibitors: Consider using more specific NOX inhibitors to confirm that the observed phenotype is indeed due to NOX inhibition.
Quantitative Data on DPI Off-Target Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DPI for various on-target and off-target enzymes.
| Target Enzyme/Process | IC50 Value | Cell/System Type | Reference |
| On-Target | |||
| NADPH Oxidase (NOX) | ~0.1 µM | HeLa Cells | [3] |
| Off-Targets | |||
| Mitochondrial Respiration (Basal) | ~50 nM | - | [4] |
| Nitric Oxide Synthase (NOS) | ~0.05 µM | Isolated mouse peritoneal macrophages | [3] |
| Acetylcholinesterase (AChE) | ~8 µM | Bovine Tracheal Smooth Muscle | [5][6] |
| Butyrylcholinesterase (BChE) | ~0.6 µM | Bovine Tracheal Smooth Muscle | [5][6] |
| L-type Ca²⁺ current | ~40.3 µM | Rat Cardiac Myocytes | [7] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration Inhibition
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of DPI on the oxygen consumption rate (OCR).
Materials:
-
Seahorse XFe96 or similar extracellular flux analyzer
-
Cells of interest
-
DPI stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
-
DPI Treatment: The following day, treat the cells with various concentrations of DPI (e.g., 10 nM to 100 µM) for the desired duration (e.g., 1-3 hours). Include a vehicle control (DMSO).
-
Seahorse Assay: a. Replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour. b. Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions. c. Place the microplate in the Seahorse XF analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine the effect of DPI on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Calculate the IC50 for the inhibition of basal respiration.
Protocol 2: Distinguishing Between DPI-Induced Apoptosis and Senescence
This workflow helps to determine the cellular fate after DPI treatment.
Materials:
-
Cells of interest
-
DPI stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Caspase-3 Activity Assay Kit
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Flow cytometer
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of DPI (determined from a dose-response curve) and a vehicle control for 24-72 hours.
-
Apoptosis Assessment: a. Annexin V/PI Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells. b. Caspase-3 Activity: Prepare cell lysates from treated and control cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit.
-
Senescence Assessment: a. SA-β-gal Staining: Fix the treated and control cells and stain for SA-β-gal activity following the manufacturer's instructions. b. Microscopy: Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
-
p53 Status Correlation: Correlate the observed cellular fate with the known p53 status of the cell line.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of DPI's on-target and major off-target effects.
Caption: DPI-induced cell fate is often dependent on p53 status.
Caption: Troubleshooting workflow for unexpected DPI experimental results.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca(2+) pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
an inhibitor of nitric oxide synthase (NOS; IC50 = 0.05 µM in isolated mouse peritoneal macrophages).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-N6-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of inducible nitric oxide synthase (iNOS).
I. FAQs: General Information
Q1: What is L-NIL and what is its primary mechanism of action?
A1: L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] iNOS is one of the three isoforms of nitric oxide synthase and is primarily expressed in macrophages and other immune cells in response to inflammatory stimuli like endotoxins and cytokines.[4] L-NIL functions by competing with the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide (NO).
Q2: What is the selectivity of L-NIL for iNOS over other NOS isoforms?
A2: L-NIL exhibits significant selectivity for iNOS. It is approximately 28-fold more selective for mouse iNOS (miNOS) than for rat brain constitutive NOS (rcNOS).[1][5][6] This selectivity makes it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes.
Q3: What are the common applications of L-NIL in research?
A3: L-NIL is widely used to:
-
Investigate the role of iNOS in inflammatory diseases.
-
Study the contribution of iNOS-derived NO in host defense against pathogens.[7]
-
Explore the involvement of iNOS in the pathophysiology of cancer and neurodegenerative disorders.
-
Serve as a pharmacological tool to dissect signaling pathways involving nitric oxide.
Q4: How should L-NIL be stored?
A4: L-NIL hydrochloride is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[8] It is recommended to desiccate and protect it from air by storing it under an inert gas.[1]
II. Data Presentation
Table 1: Inhibitory Potency (IC50) of L-NIL against NOS Isoforms
| NOS Isoform | Species | IC50 | Reference |
| Inducible NOS (iNOS) | Mouse | 3.3 µM | [5][6][9] |
| Constitutive NOS (cNOS) | Rat (brain) | 92 µM | [5][6][9] |
| Interferon-gamma stimulated primary macrophages | Mouse | 0.4 ± 0.1 µM | [7] |
III. Troubleshooting Guides
Problem 1: No or low inhibition of NO production in macrophage cell culture.
-
Possible Cause 1: Inadequate stimulation of iNOS expression.
-
Troubleshooting: Ensure that macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) are properly stimulated to induce iNOS expression. Common stimuli include lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][10] The optimal concentration and incubation time for these stimuli should be determined for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Incorrect concentration of L-NIL.
-
Troubleshooting: Verify the final concentration of L-NIL in your cell culture medium. Perform a dose-response experiment to determine the optimal inhibitory concentration for your experimental setup.
-
-
Possible Cause 3: Degradation of L-NIL.
-
Troubleshooting: Prepare fresh aqueous solutions of L-NIL for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]
-
-
Possible Cause 4: Issues with the NO measurement assay (e.g., Griess assay).
-
Troubleshooting: Ensure that your Griess assay is optimized and that the reagents are fresh.[11] Include appropriate positive (stimulated cells without inhibitor) and negative (unstimulated cells) controls. Also, check for interference of your media components or other treatments with the assay.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting: Maintain consistent cell passage numbers, seeding densities, and stimulation conditions. Macrophage activation can be sensitive to minor variations in culture conditions.
-
-
Possible Cause 2: Instability of L-NIL in solution.
-
Troubleshooting: As mentioned, always prepare fresh solutions of L-NIL. The stability of compounds in cell culture media can be a concern.[12]
-
-
Possible Cause 3: Long-term in vivo administration challenges.
-
Troubleshooting: For in vivo studies, the method of administration (e.g., intraperitoneal injection vs. in drinking water) and the dosing regimen need to be carefully optimized to maintain effective inhibitory concentrations without causing toxicity.[13]
-
IV. Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production in Macrophage Cell Culture using the Griess Assay
This protocol is adapted for use with the RAW 264.7 murine macrophage cell line.[14]
Materials:
-
RAW 264.7 cells
-
Complete RPMI medium
-
LPS (from E. coli)
-
IFN-γ (murine)
-
L-NIL hydrochloride
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Adjust the concentration of RAW 264.7 cells to 1 x 10^5 cells/mL in complete RPMI medium.[14] Plate 100 µL of the cell suspension per well in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Pre-treatment with L-NIL: The next day, carefully remove the medium and replace it with fresh medium containing the desired concentrations of L-NIL. It is advisable to perform a serial dilution to test a range of concentrations. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) and/or IFN-γ (e.g., 10 ng/mL) to the wells to induce iNOS expression. Include control wells with cells alone, cells with L-NIL only, and cells with stimulants only.
-
Incubation: Incubate the plate for 24-48 hours.
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of the freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in your samples, which is a stable end-product of NO.
V. Visualization of Pathways and Workflows
Caption: iNOS signaling pathway in macrophages.
Caption: Experimental workflow for testing L-NIL.
References
- 1. biotium.com [biotium.com]
- 2. L -N6-(1-Iminoethyl)lysine 159190-45-1 [sigmaaldrich.com]
- 3. L-NIL hydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellculturedish.com [cellculturedish.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
a cell-permeable, irreversible inhibitor of endothelial nitric oxide synthase (eNOS).
Technical Support Center: L-N5-(1-iminoethyl)ornithine (L-NIO)
Welcome to the technical support center for L-N5-(1-iminoethyl)ornithine (L-NIO), a potent, cell-permeable, and irreversible inhibitor of endothelial nitric oxide synthase (eNOS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key inhibitor data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-NIO?
A1: L-NIO is an L-arginine analog that acts as a potent, NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms.[1] It binds to the active site of the enzyme, competing with the natural substrate L-arginine. While its binding is initially competitive and reversible, in the presence of NADPH and O2, it can irreversibly inactivate the enzyme, particularly the neuronal NOS (nNOS) isoform, through a mechanism-based process that may involve modification of the heme cofactor.[2]
Q2: How selective is L-NIO for eNOS compared to other NOS isoforms?
A2: L-NIO is considered a non-selective NOS inhibitor.[1] It demonstrates potent inhibition of all three isoforms, with Ki values of 3.9 μM for eNOS, 1.7 μM for nNOS, and 3.9 μM for iNOS.[1][3] Therefore, it will inhibit nNOS and iNOS in addition to eNOS in experimental systems where these isoforms are expressed.
Q3: What is the recommended solvent for dissolving L-NIO?
A3: L-NIO is typically supplied as a dihydrochloride salt, which is soluble in aqueous solutions like water, saline, or cell culture medium. For stock solutions, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a neutral pH is recommended. Some protocols may use small amounts of DMSO as a solvent, but its compatibility with the experimental system should be verified.[4]
Q4: What is the stability of L-NIO in solution?
A4: Reconstituted stock solutions are generally stable for several months when stored at -20°C or -80°C. For working solutions in cell culture media, it is best to prepare them fresh for each experiment to avoid degradation and ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Q5: I am not observing any inhibition of nitric oxide (NO) production after treating my cells with L-NIO. What could be the problem?
A5: This issue can arise from several factors:
-
Incorrect Concentration: The effective concentration of L-NIO can vary significantly between cell types and experimental conditions. Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific system.
-
Inhibitor Degradation: Ensure your L-NIO stock solution has been stored properly and that working solutions are freshly prepared.
-
Cellular Uptake Issues: While L-NIO is cell-permeable, uptake efficiency can differ. Ensure cells are healthy and not overly confluent, which can limit access to the inhibitor.
-
Pre-incubation Time: L-NIO requires time to enter the cells and bind to the eNOS enzyme. A pre-incubation period of 10 minutes to 1 hour before adding the eNOS stimulus (e.g., VEGF, acetylcholine) is often necessary.[5]
-
NO Measurement Assay: Verify that your NO detection method (e.g., Griess assay) is working correctly. Run positive and negative controls. The Griess assay measures nitrite, a stable breakdown product of NO.[6][7] Ensure your assay has the required sensitivity.
Q6: I am observing significant cytotoxicity or cell death after L-NIO treatment. How can I mitigate this?
A6: High concentrations or prolonged exposure to any inhibitor can cause off-target effects and cytotoxicity.
-
Reduce Concentration and Incubation Time: Use the lowest effective concentration determined from your dose-response curve and minimize the incubation time.
-
Assess Cell Health: Monitor cell morphology and viability using methods like Trypan Blue exclusion or MTT/XTT assays.[8]
-
Check Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm.
-
Consider Off-Target Effects: At high concentrations, L-NIO might have effects unrelated to NOS inhibition.[5] The systemic effects of reduced NO can include hypertension and increased risk of thrombosis.[9]
Q7: The results of my experiment are inconsistent between replicates. What are the common causes?
A7: Inconsistent results often stem from technical variability.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions for dose-response experiments.
-
Cell Seeding Density: Plate cells at a uniform density across all wells, as cell number can directly affect the total amount of NO produced.
-
Inhibitor Preparation: Prepare a single batch of working solution to treat all replicate wells to avoid concentration differences.
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent additions. For colorimetric assays like the Griess assay, ensure there are no bubbles in the wells before reading the plate, as they can interfere with absorbance measurements.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for L-NIO against the three major NOS isoforms.
| Inhibitor | Target Isoform | Ki Value (μM) | Reference |
| L-NIO | eNOS (endothelial) | 3.9 | [1][3] |
| nNOS (neuronal) | 1.7 | [1][3] | |
| iNOS (inducible) | 3.9 | [1][3] |
Experimental Protocols
Protocol 1: Inhibition of eNOS in Cultured Endothelial Cells and Measurement of Nitric Oxide
This protocol describes how to treat cultured endothelial cells (e.g., HUVECs) with L-NIO and measure the resulting change in nitric oxide (NO) production using the Griess assay.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
L-NIO dihydrochloride
-
Cell culture medium (e.g., EGM-2)
-
eNOS agonist (e.g., Vascular Endothelial Growth Factor, VEGF, 100 ng/mL)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent Kit[10]
-
96-well microplate
Methodology:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow for 24 hours.[6]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of L-NIO in sterile water. Further dilute in cell culture medium to create working solutions (e.g., 2x final concentration).
-
Inhibitor Pre-incubation: Wash the cells gently with PBS. Add 50 µL of the L-NIO working solution to the appropriate wells. Add 50 µL of medium to control wells. Incubate for 30-60 minutes at 37°C.
-
eNOS Stimulation: Add 50 µL of the eNOS agonist (e.g., VEGF) to the stimulated wells. Add 50 µL of medium to the unstimulated (basal) wells. The final volume in all wells should be 100 µL.
-
Incubation: Incubate the plate for the desired period to allow for NO production (e.g., 15-30 minutes).
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Assay:
-
Prepare a nitrite standard curve according to the kit manufacturer's instructions.
-
Add the Griess reagents to each standard and sample well (typically 50 µL of sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine solution).[7]
-
Incubate at room temperature for 10-15 minutes, protected from light.[6][11]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][11]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the nitrite concentration in each sample by interpolating from the standard curve. Compare NO production in L-NIO-treated cells to the untreated controls.
Diagrams
Signaling Pathway and Inhibition
Caption: Agonist-stimulated eNOS activation pathway and the point of irreversible inhibition by L-NIO.
Experimental Workflow
Caption: Standard experimental workflow for measuring eNOS inhibition in cell culture.
Troubleshooting Logic
Caption: A logical guide for troubleshooting experiments where L-NIO shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are eNOS inhibitors and how do they work? [synapse.patsnap.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
a potent, irreversible, and time-, temperature-dependent iNOS/eNOS inhibitor.
Welcome to the technical support center for L-N⁵-(1-iminoethyl)ornithine (L-NIO), a potent, irreversible, and time-dependent inhibitor of nitric oxide synthases (NOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the experimental use of L-NIO.
Properties and Specifications
L-NIO is a cell-permeable L-arginine analog that acts as a mechanism-based inactivator of NOS isoforms.[1][2][3] Its inhibitory action is dependent on NADPH.[4][5][6]
| Property | Data | References |
| Synonyms | L-NIO, N5-(1-Iminoethyl)-L-ornithine | [7][8] |
| Molecular Formula | C₇H₁₅N₃O₂ · 2HCl (dihydrochloride) | [9] |
| Molecular Weight | 246.13 g/mol (dihydrochloride) | [1][9] |
| iNOS Inhibition | Kᵢ: 3.9 µM | [4][10] |
| eNOS Inhibition | Kᵢ: 3.9 µM; IC₅₀: 500 nM | [1][2][4][10] |
| nNOS Inhibition | Kᵢ: 1.7 µM | [4][10] |
| Solubility | Soluble in water (e.g., 1 mg/mL) | [1] |
| Storage | Store lyophilized solid at -20°C. In solution, aliquot and store at -20°C for up to 2 months. Avoid repeated freeze-thaw cycles. | [2][5] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with L-NIO.
Question: Why am I observing inconsistent or lower-than-expected inhibition of NOS activity?
Answer: Several factors can contribute to variable L-NIO performance. Follow this guide to troubleshoot the issue:
-
Inhibitor Integrity and Storage:
-
Confirm Proper Storage: Ensure L-NIO, both in solid and solution form, has been stored correctly at -20°C.[2][5] Improper storage can lead to degradation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can reduce potency. Use freshly prepared solutions or aliquots that have been thawed only once.[5]
-
-
Experimental Conditions:
-
Time and Temperature Dependence: L-NIO's irreversible inhibition is time- and temperature-dependent. Ensure you are pre-incubating the enzyme with L-NIO for a sufficient duration (e.g., 10-30 minutes) at the reaction temperature (e.g., 37°C) before adding the substrate (L-arginine).
-
Cofactor Availability: L-NIO's activity is NADPH-dependent.[4] Confirm that NADPH is present in your assay buffer at an appropriate concentration.
-
Substrate Competition: High concentrations of L-arginine can compete with L-NIO for binding to the enzyme, leading to an apparent decrease in potency. Check if your L-arginine concentration is near the Kₘ value for the NOS isoform being studied.
-
-
Assay System Specifics:
-
Cell-Based Assays: For cellular experiments, ensure sufficient incubation time for L-NIO to permeate the cells and inhibit the target enzyme. This may range from 1 to 24 hours depending on the cell type and experimental goals.
-
Griess Assay Issues: If using the Griess assay to measure nitrite, be aware that other compounds in your media or lysate can interfere with the reaction. Always include a "no enzyme" or "no substrate" blank control.[11]
-
Question: I am observing cytotoxicity or off-target effects in my cell-based experiments. How can I mitigate this?
Answer: While L-NIO is a specific NOS inhibitor, high concentrations or prolonged exposure can sometimes lead to cellular stress.
-
Optimize Inhibitor Concentration:
-
Perform a dose-response experiment to determine the minimum concentration of L-NIO required to achieve the desired level of NOS inhibition in your specific cell type. This is typically in the low micromolar range for many applications.[12]
-
Use a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your primary experiment to monitor for toxicity across your concentration range.
-
-
Control for Non-NOS Effects:
-
Include a rescue experiment. After inhibiting NOS with L-NIO, add an exogenous NO donor to see if it reverses the observed phenotype. This helps confirm that the effect is due to NO depletion.
-
Consider using a structurally different NOS inhibitor as a control to ensure the observed effect is not unique to the chemical scaffold of L-NIO.
-
-
Review Incubation Time:
-
Reduce the incubation time. Irreversible inhibition means that once the enzyme is inactivated, the effect persists. It may not be necessary to keep the inhibitor on the cells for the entire duration of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-NIO? A1: L-NIO is a mechanism-based inactivator.[3] It acts as a substrate analog that binds to the active site of NOS. The enzyme begins its catalytic cycle, but this process converts L-NIO into a reactive intermediate that covalently and irreversibly binds to the enzyme, permanently inactivating it.
Q2: How selective is L-NIO for iNOS vs. eNOS? A2: L-NIO is considered a non-selective NOS inhibitor, displaying similar potency towards iNOS and eNOS, with slightly higher potency for nNOS.[3][4][10] If isoform-selective inhibition is required, other compounds may be more suitable.[13][14]
Q3: How do I prepare a stock solution of L-NIO Dihydrochloride? A3: To prepare a stock solution (e.g., 10 mM), weigh the required amount of L-NIO dihydrochloride (MW: 246.13 g/mol ) and dissolve it in sterile, ultrapure water or a suitable buffer (e.g., PBS). For example, to make 1 mL of a 10 mM stock, dissolve 2.46 mg of L-NIO in 1 mL of solvent. Ensure complete dissolution. Sterilize the solution by passing it through a 0.22 µm filter. Aliquot into single-use tubes and store at -20°C.[2][5]
Q4: What is a typical working concentration for L-NIO in cell culture experiments? A4: The optimal working concentration can vary significantly depending on the cell type, expression level of NOS, and the specific experimental endpoint. A common starting range is 1-100 µM.[12] It is strongly recommended to perform a dose-response curve to determine the effective concentration for your system.
Q5: Can L-NIO be used in vivo? A5: Yes, L-NIO is active in vivo.[15][16] Administration has been shown to cause a dose-dependent increase in mean arterial blood pressure, consistent with the inhibition of eNOS-mediated vasodilation.[2][15] Researchers should carefully consider the systemic effects of non-selective NOS inhibition when designing animal studies.
Experimental Protocols
Protocol 1: Determining the IC₅₀ of L-NIO using a Purified Enzyme Assay
This protocol describes how to determine the concentration of L-NIO that inhibits 50% of NOS activity using the Griess Reagent system, which measures nitrite (a stable NO metabolite).
Materials:
-
Purified iNOS or eNOS enzyme
-
L-NIO Dihydrochloride
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
-
Calmodulin (for eNOS)
-
Calcium Chloride (CaCl₂) (for eNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent Kit
-
96-well microplate
Procedure:
-
Prepare L-NIO Dilutions: Prepare a serial dilution of L-NIO in Assay Buffer. A typical range would be from 100 µM down to 1 nM, plus a vehicle-only control (buffer).
-
Prepare Master Mix: Prepare a reaction master mix containing all components except L-arginine. For a 50 µL final reaction volume, this mix would contain Assay Buffer, NOS enzyme, NADPH, BH4, and (for eNOS) Calmodulin and CaCl₂.
-
Pre-incubation: In a 96-well plate, add 5 µL of each L-NIO dilution (or vehicle) to triplicate wells. Add 40 µL of the Master Mix to each well.
-
Time-Dependent Inhibition: Incubate the plate for 15 minutes at 37°C to allow for the time-dependent inactivation of the enzyme by L-NIO.
-
Initiate Reaction: Start the enzymatic reaction by adding 5 µL of L-arginine solution to each well.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.
-
Measure Nitrite Production: Stop the reaction and measure the nitrite concentration in each well according to the manufacturer's protocol for the Griess Reagent Kit. This typically involves adding the Griess reagents and measuring absorbance at ~540 nm.
-
Data Analysis:
-
Subtract the absorbance of "no enzyme" blank wells.
-
Calculate the percent inhibition for each L-NIO concentration relative to the vehicle-only control wells.
-
Plot percent inhibition versus the log of L-NIO concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Assessing L-NIO Efficacy in a Cell-Based Assay
This protocol outlines how to measure the effect of L-NIO on NO production in cultured cells (e.g., LPS-stimulated RAW 264.7 macrophages for iNOS).
Materials:
-
Cells capable of producing NO (e.g., RAW 264.7 macrophages or HUVEC endothelial cells)
-
Cell culture medium and supplements
-
Inducing agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for iNOS)[17]
-
L-NIO Dihydrochloride stock solution
-
Griess Reagent Kit or other NO detection probe (e.g., DAF-FM)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Remove the old medium and replace it with fresh medium containing various concentrations of L-NIO (e.g., 0.1, 1, 10, 100 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: To the appropriate wells, add the inducing agent (e.g., LPS/IFNγ to induce iNOS expression). Include an "unstimulated" control group that receives only vehicle.
-
Incubation: Incubate the cells for the desired period for NO production (e.g., 18-24 hours for iNOS induction).
-
Sample Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
Nitrite Measurement: Centrifuge the supernatant to remove any cellular debris. Measure the nitrite concentration in the clarified supernatant using the Griess Assay as described by the manufacturer.
-
Data Analysis:
-
Create a standard curve using the provided nitrite standards.
-
Calculate the nitrite concentration in each sample.
-
Determine the percent inhibition of stimulus-induced NO production at each L-NIO concentration.
-
Visualizations
Caption: Mechanism of L-NIO as an irreversible inhibitor of NOS.
Caption: Workflow for assessing L-NIO's effect on cellular NO production.
Caption: Simplified signaling pathways for iNOS and eNOS activation.
References
- 1. L-N⁵-(1-Iminoethyl)ornithine dihydrochloride ≥98% (TLC), solid, eNOS inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.cn]
- 2. L-N⁵-(1-Iminoethyl)ornithine, Dihydrochloride - CAS 159190-44-0 - Calbiochem | 400600 [merckmillipore.com]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. biocompare.com [biocompare.com]
- 7. scbt.com [scbt.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. L-NIO dihydrochloride | eNOS | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
Diphenyleneiodonium chloride stability in DMSO solution at -20C
Welcome to the technical support center for Diphenyleneiodonium Chloride (DPI). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting issues related to the use of DPI in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (DPI)?
A1: The recommended solvent for dissolving DPI is dimethyl sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO at concentrations typically ranging from 3.14 mg/mL to 13 mg/mL.[4][5] For higher concentrations, such as 10 mg/mL, gentle heating may be required to fully dissolve the compound. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of DPI.[5]
Q2: How should I store a stock solution of DPI in DMSO?
A2: A stock solution of DPI in DMSO should be stored at -20°C.[6] For longer-term storage, some suppliers recommend -80°C.[5][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q3: What is the stability of DPI in a DMSO solution when stored at -20°C?
A3: DPI in a DMSO solution is stable for a defined period when stored at -20°C. Different suppliers provide slightly different stability data, but a general consensus is that the solution is stable for at least 1 to 6 months. For specific details, please refer to the stability data table below.
Q4: Can I store the DPI DMSO stock solution at -80°C to extend its stability?
A4: While some sources suggest storing the stock solution at -80°C for up to a year, the stability at this temperature has not been determined by all suppliers.[5] It is best to adhere to the storage conditions recommended by the specific manufacturer of your DPI.
Q5: What is the primary mechanism of action of DPI?
A5: DPI is a well-known inhibitor of NADPH oxidases (NOX).[3][4][6] It also inhibits other flavoproteins, including nitric oxide synthase (NOS) and NADPH cytochrome P450 oxidoreductase.[4] This inhibition is due to its strong binding to these enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving DPI in DMSO | 1. The concentration is too high. 2. The DMSO is not fresh or contains moisture. 3. Insufficient mixing. | 1. Try preparing a more dilute solution. Some sources state solubility up to 13 mg/mL, while others indicate lower values. 2. Use fresh, anhydrous DMSO. Moisture can negatively impact solubility.[5] 3. Gentle heating and vortexing can aid in dissolution. |
| Precipitate Forms in Stock Solution After Freezing | 1. The concentration of the stock solution is too high and has exceeded its solubility at -20°C. 2. The stock solution was not fully dissolved before freezing. | 1. Prepare a new stock solution at a slightly lower concentration. 2. Before freezing, ensure the DPI is completely dissolved. You can warm the solution gently and vortex to redissolve the precipitate before aliquoting and refreezing. |
| Inconsistent Experimental Results | 1. Degradation of the DPI stock solution due to improper storage or repeated freeze-thaw cycles. 2. The working solution was not prepared freshly. | 1. Prepare fresh aliquots of the DPI stock solution from a new vial of solid DPI. Avoid using a stock solution that has been stored for longer than the recommended time or has undergone multiple freeze-thaw cycles. 2. It is recommended to prepare the final working solution fresh for each experiment. |
| Unexpected Cellular Effects | 1. Off-target effects of DPI. 2. High concentrations of DMSO in the final working solution. | 1. Be aware that DPI can inhibit other flavoenzymes besides NADPH oxidase.[4] Consider using other, more specific inhibitors as controls if available. 2. Ensure the final concentration of DMSO in your cell culture or assay is at a non-toxic level (typically below 0.5%). Perform a vehicle control (DMSO alone) to account for any solvent effects.[7][8] |
Quantitative Data Summary
Table 1: Stability of this compound in DMSO Solution at -20°C
| Supplier/Source | Recommended Storage Temperature | Stated Stability |
| Selleck Chemicals | -20°C | 1 month[5] |
| Sigma-Aldrich | -20°C | Up to 3 months |
| MedchemExpress | -20°C | 6 months[6] |
Experimental Protocols
Protocol for Preparation and Storage of DPI Stock Solution
-
Materials:
-
This compound (DPI) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure: a. Allow the DPI powder and DMSO to come to room temperature before use. b. In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of DPI powder. c. Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). According to some sources, a 10 mM stock solution can be prepared in DMSO. d. Add the calculated volume of DMSO to the vial containing the DPI powder. e. Vortex the solution until the DPI is completely dissolved. If necessary, gently warm the solution to aid dissolution. f. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C for up to the recommended stability period (see Table 1). For longer-term storage, consult the manufacturer's recommendations, which may include storage at -80°C.[5][6]
Visualizations
Caption: DPI inhibits the production of superoxide by blocking NADPH oxidase.
Caption: A typical experimental workflow for using DPI.
Caption: A flowchart for troubleshooting inconsistent experimental results with DPI.
References
- 1. glpbio.com [glpbio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of NADPH Oxidases Activity by this compound as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: The Role of NADPH Oxidase in Smooth Muscle Function
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for studying the role of NADPH oxidase (Nox) in smooth muscle function. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of NADPH oxidase activity and its effects on smooth muscle.
Issue: High Background Signal in Lucigenin Chemiluminescence Assay
-
Question: I am observing a high background chemiluminescence signal in my negative controls when using the lucigenin assay to measure NADPH oxidase activity in smooth muscle cell lysates. What could be the cause?
-
Answer: High background signal in a lucigenin assay can be attributed to several factors:
-
Lucigenin Concentration: High concentrations of lucigenin (>5 µM) can undergo auto-oxidation (redox cycling), leading to the generation of superoxide and a false-positive signal.[1][2] It is crucial to use a low concentration of lucigenin, typically 5 µM, which has been validated for detecting superoxide production without significant redox cycling.[1]
-
Contamination of Reagents: Contaminants in buffers or water can react with lucigenin. Ensure all solutions are prepared with high-purity water and reagents.
-
Sample Preparation: Inadequate removal of other cellular oxidases during membrane fraction preparation can contribute to the background signal. Ensure proper homogenization and centrifugation steps to isolate the membrane fraction containing NADPH oxidase.[1][3]
-
Issue: Inconsistent Results in Amplex Red Assay for H₂O₂ Detection
-
Question: My Amplex Red assay results for hydrogen peroxide (H₂O₂) production by smooth muscle cells are not reproducible. What are the potential sources of variability?
-
Answer: The Amplex Red assay is sensitive and prone to interference. Here are some common causes for inconsistent results:
-
Light Exposure: The Amplex Red reagent and its product, resorufin, are light-sensitive.[4] All incubation steps should be performed in the dark to prevent photo-oxidation and a subsequent increase in background fluorescence.[4]
-
Interfering Substances: Reducing agents such as dithiothreitol (DTT) and high concentrations of NADPH can interfere with the assay.[5] Ensure your sample preparation method minimizes the carryover of such substances.
-
Peroxidase Activity: The assay relies on horseradish peroxidase (HRP). Variations in HRP activity between experiments can lead to inconsistent results. Always use a fresh dilution of HRP and ensure consistent incubation times.
-
Cellular Components: Cellular components in crude lysates can interfere with the assay. Using a purified membrane fraction can improve reproducibility.
-
Issue: Difficulty in Measuring Isometric Contraction of Smooth Muscle Strips
-
Question: I am having trouble obtaining consistent and reproducible contraction responses in my isolated smooth muscle tissue bath experiments. What should I check?
-
Answer: Consistency in isolated tissue bath experiments depends on several critical factors:
-
Tissue Viability: Ensure the tissue is dissected and handled carefully to avoid damage.[6] The physiological salt solution (PSS) should be continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.[6]
-
Optimal Resting Tension: Each smooth muscle strip needs to be stretched to its optimal resting tension to achieve a maximal contractile response. This is determined by constructing a length-tension curve for each tissue type.[7][8]
-
Equilibration Time: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) before starting the experiment.[6] During this time, the tissue will relax and reach a stable baseline.
-
Agonist Concentration: Ensure accurate preparation of agonist concentrations and cumulative addition to the bath to construct a proper concentration-response curve.
-
Frequently Asked Questions (FAQs)
Q1: Which NADPH oxidase isoforms are expressed in vascular smooth muscle cells?
A1: Vascular smooth muscle cells (VSMCs) express several Nox isoforms, with the specific profile depending on the vessel type. Commonly expressed isoforms include Nox1, Nox2, Nox4, and Nox5.[9][10] Nox1 and Nox4 are predominantly found in the VSMCs of large arteries, while Nox2 is more prevalent in resistance and coronary arteries.[9]
Q2: What is the primary reactive oxygen species (ROS) produced by different Nox isoforms?
A2: Nox1, Nox2, and Nox5 primarily produce superoxide (O₂⁻).[10] In contrast, Nox4 is unique as it predominantly generates hydrogen peroxide (H₂O₂).[4][5]
Q3: How can I differentiate between mitochondrial ROS and NADPH oxidase-derived ROS?
A3: Several approaches can be used to distinguish between these two sources:
-
Pharmacological Inhibitors: Use inhibitors of mitochondrial electron transport chain complexes (e.g., rotenone for Complex I) to assess the contribution of mitochondrial ROS. For NADPH oxidase, inhibitors like diphenyleneiodonium (DPI) or more specific inhibitors for certain Nox isoforms can be used, though their specificity should be carefully considered.
-
Genetic Approaches: Utilize siRNA or knockout models to specifically target a particular Nox isoform and observe the effect on total ROS production.
-
Subcellular Fractionation: Isolate mitochondria and membrane fractions to measure ROS production from each component separately.
-
Targeted Probes: Employ fluorescent probes that specifically accumulate in the mitochondria, such as MitoSOX Red, to measure mitochondrial superoxide.[11]
Q4: What are the key signaling pathways activated by NADPH oxidase in smooth muscle cells?
A4: NADPH oxidase-derived ROS act as second messengers to activate a variety of downstream signaling pathways that regulate smooth muscle function, including:
-
MAPK Pathways: ROS can activate ERK1/2, p38 MAPK, and JNK, which are involved in cell proliferation, migration, and hypertrophy.
-
Tyrosine Kinases: Activation of kinases such as c-Src is a key event in angiotensin II-induced NADPH oxidase activation and subsequent signaling.
-
Calcium Signaling: ROS have been shown to modulate intracellular calcium levels, which is crucial for smooth muscle contraction.[12]
-
RhoA/Rho-kinase Pathway: This pathway, involved in calcium sensitization and contraction, can be influenced by ROS.
Data Presentation
Table 1: Effect of Agonists on NADPH Oxidase Activity in Vascular Smooth Muscle Cells
| Agonist | Cell Type | Assay | Fold Increase in Superoxide Production (vs. Control) | Reference |
| Platelet-Derived Growth Factor (PDGF) | Rat Aortic Smooth Muscle Cells | Electron Spin Resonance (ESR) with CPH | ~2.5 | [13] |
| Angiotensin II | Rat Aortic Smooth Muscle Cells | Lucigenin Chemiluminescence | Not explicitly quantified in fold increase, but shown to stimulate activity. | [3] |
| High Glucose | Rat Aortic Smooth Muscle Cells | Nitroblue Tetrazolium (NBT) Staining | Significantly increased compared to normal glucose. | [14] |
| Prostaglandin F2α (PGF2α) | Rat Aortic Smooth Muscle Cell Line (A7r5) | Not specified | Significantly increased intracellular O₂⁻ | [15] |
Experimental Protocols
Protocol 1: Measurement of NADPH Oxidase Activity using Lucigenin Chemiluminescence
This protocol is adapted from methodologies described in the literature for measuring superoxide production in membrane fractions of smooth muscle cells.[1][16]
-
Preparation of Membrane Fraction:
-
Harvest smooth muscle cells and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[17]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Resuspend the pellet in the lysis buffer.
-
Determine the protein concentration of the membrane fraction using a standard protein assay (e.g., BCA assay).
-
-
Chemiluminescence Assay:
-
In a 96-well white opaque plate, add the following to each well:
-
50 µL of membrane fraction (containing 10-20 µg of protein).
-
50 µL of assay buffer.
-
-
Add 50 µL of 15 µM lucigenin solution (final concentration 5 µM).
-
Initiate the reaction by adding 50 µL of 300 µM NADPH (final concentration 100 µM).
-
Immediately place the plate in a luminometer and measure chemiluminescence every 30-60 seconds for 10-20 minutes.
-
To confirm that the signal is specific to superoxide, perform parallel measurements in the presence of superoxide dismutase (SOD, ~200 U/mL).
-
Protocol 2: Measurement of H₂O₂ Production using Amplex Red Assay
This protocol is based on commercially available kits and published methods for detecting extracellular H₂O₂.[18][19]
-
Cell Culture and Treatment:
-
Plate smooth muscle cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer phosphate buffer).
-
Treat the cells with the desired agonist or inhibitor.
-
-
Amplex Red Assay:
-
Prepare a reaction mixture containing 100 µM Amplex Red reagent and 0.2 U/mL horseradish peroxidase (HRP) in the appropriate buffer.
-
Add 50 µL of the reaction mixture to each well containing the cells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~545 nm and emission at ~590 nm.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.
-
Protocol 3: Measurement of Isometric Smooth Muscle Contraction
This protocol provides a general outline for measuring isometric tension in isolated arterial rings.[6][20][21]
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold physiological salt solution (PSS).
-
Clean the artery of adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an isolated tissue bath system containing PSS maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Gradually stretch the rings to an optimal resting tension (determined from a length-tension curve, typically 1-2 g for rat aorta).
-
Allow the rings to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.
-
-
Contraction Measurement:
-
Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tissue to return to baseline, add agonists in a cumulative manner to construct a concentration-response curve.
-
Record the changes in isometric tension using a data acquisition system.
-
The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.
-
Mandatory Visualization
Caption: Experimental workflow for studying NADPH oxidase in smooth muscle.
Caption: Key signaling pathways of NADPH oxidase in smooth muscle cells.
References
- 1. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 2. Measurement of Vascular Reactive Oxygen Species Production by Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Hydrogen Peroxide Production in the Isolated Rat Lung Using Amplex Red - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A strain-gauge myograph for isometric measurements of tension in isolated small blood vessels and other muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Length-tension relation of single smooth muscle cells isolated from the pedal retractor muscle of Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADPH Oxidase 1 Mediates Acute Blood Pressure Response to Angiotensin II by Contributing to Calcium Influx in Vascular Smooth Muscle Cells [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Vascular Smooth Muscle NADPH oxidase 1 (Nox1) Contribution to Injury-induced Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD(P)H oxidase participates in the signaling events in high glucose-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NADPH oxidase is involved in prostaglandin F2alpha-induced hypertrophy of vascular smooth muscle cells: induction of NOX1 by PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.12. Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. treat-nmd.org [treat-nmd.org]
an inhibitor of NADPH oxidase (NOX; EC50 = 0.1 µM in HeLa cells).
Product Name: NOX-Inhibitor-01 Target: NADPH Oxidase (NOX) EC50: 0.1 µM in HeLa cells
This document provides technical support for the use of NOX-Inhibitor-01, a potent inhibitor of NADPH oxidase activity. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and diagrams to assist your research.
Product Information
NOX-Inhibitor-01 is a selective, cell-permeable small molecule inhibitor of NADPH oxidase (NOX) enzymes. It has been characterized in HeLa cells to have an effective concentration (EC50) of 0.1 µM for the inhibition of reactive oxygen species (ROS) production.
| Parameter | Value | Cell Line |
| EC50 | 0.1 µM | HeLa |
| Target | NADPH Oxidase (NOX) | - |
| Solubility | >50 mM in DMSO | - |
| Storage | -20°C for 1 year | - |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NOX-Inhibitor-01? A1: We recommend dissolving NOX-Inhibitor-01 in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: How should I determine the optimal concentration of NOX-Inhibitor-01 for my experiments? A2: The EC50 of 0.1 µM in HeLa cells is a good starting point. However, the optimal concentration may vary depending on the cell type, cell density, and the specific experimental conditions. We recommend performing a dose-response experiment (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your specific application.
Q3: Is NOX-Inhibitor-01 specific to a particular NOX isoform? A3: NOX-Inhibitor-01 has been shown to inhibit multiple NOX isoforms. Its selectivity profile across all NOX isoforms is currently under investigation. If isoform specificity is critical for your research, we recommend consulting the latest product datasheet or performing validation experiments using cell lines with known NOX isoform expression profiles.
Q4: What is the mechanism of action of NOX-Inhibitor-01? A4: The precise mechanism of action is proprietary. However, it is known to interfere with the assembly and/or catalytic activity of the NADPH oxidase complex, thereby reducing the production of superoxide and other reactive oxygen species.
Q5: Can I use NOX-Inhibitor-01 in in vivo studies? A5: The use of NOX-Inhibitor-01 in animal models has not been extensively validated. We recommend conducting preliminary pharmacokinetic and toxicology studies to determine its suitability for in vivo applications.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of ROS production. | - Incorrect inhibitor concentration: The optimal concentration may vary. - Cell health: Cells may be unhealthy or stressed. - Assay conditions: The timing of inhibitor addition or the detection method may be suboptimal. | - Perform a dose-response curve to determine the optimal concentration for your cell type. - Ensure cells are healthy and in the logarithmic growth phase. - Optimize the pre-incubation time with the inhibitor before stimulating ROS production. Ensure your ROS detection reagent is fresh and properly validated. |
| High background signal in ROS detection assay. | - Autofluorescence of the compound: NOX-Inhibitor-01 may have intrinsic fluorescence. - Phenol red in media: Phenol red can interfere with some fluorescence-based assays. | - Run a control with the inhibitor alone (no cells) to check for autofluorescence. - Use phenol red-free media for the duration of the assay. |
| Cell toxicity observed at effective concentrations. | - High DMSO concentration: The final DMSO concentration in the media may be too high. - Off-target effects: The inhibitor may have off-target effects at higher concentrations. | - Ensure the final DMSO concentration is below 0.1%. - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration. |
| Variability between experiments. | - Inconsistent cell density: The number of cells can affect the total amount of ROS produced. - Inconsistent inhibitor preparation: The inhibitor stock solution may not be properly mixed or may have degraded. | - Ensure consistent cell seeding density for all experiments. - Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS in HeLa Cells
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in HeLa cells treated with NOX-Inhibitor-01.
Materials:
-
HeLa cells
-
NOX-Inhibitor-01
-
DCFH-DA
-
Phorbol 12-myristate 13-acetate (PMA) or other ROS inducer
-
Phosphate-buffered saline (PBS)
-
Phenol red-free cell culture medium
-
96-well black, clear-bottom plate
Procedure:
-
Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare fresh dilutions of NOX-Inhibitor-01 in phenol red-free medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the different concentrations of NOX-Inhibitor-01 to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
During the last 30 minutes of incubation, add DCFH-DA to a final concentration of 10 µM.
-
To induce ROS production, add PMA to a final concentration of 100 nM to the appropriate wells. Include a non-stimulated control.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Read the plate every 5 minutes for 1 hour.
-
Calculate the rate of fluorescence increase to determine the level of ROS production.
Protocol 2: Cell Viability Assay (MTT)
This protocol is to assess the cytotoxicity of NOX-Inhibitor-01 on HeLa cells.
Materials:
-
HeLa cells
-
NOX-Inhibitor-01
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NOX-Inhibitor-01 (and a vehicle control) for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: Canonical NADPH Oxidase activation pathway and the point of inhibition by NOX-Inhibitor-01.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy and toxicity of NOX-Inhibitor-01.
Technical Support Center: A Guide to Using Well-Known Inhibitors of ROS Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for commonly used inhibitors of Reactive Oxygen Species (ROS) production. All information is presented in a practical question-and-answer format to directly address experimental challenges.
General Troubleshooting
Q1: My ROS inhibitor is not reducing ROS levels in my experiment. What are the possible reasons?
A1: Several factors could contribute to the lack of efficacy of your ROS inhibitor. Consider the following troubleshooting steps:
-
Inhibitor Stability and Storage: Ensure the inhibitor has been stored correctly (e.g., protected from light, appropriate temperature) and that the stock solution is not too old. Some inhibitors are unstable in solution.
-
Cell Permeability: Verify that the inhibitor is cell-permeable if you are studying intracellular ROS.
-
Working Concentration: The concentration of the inhibitor may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Timing of Treatment: The inhibitor may need to be pre-incubated with the cells for a sufficient duration before inducing ROS production. The optimal pre-incubation time can vary depending on the inhibitor and cell type.
-
Cell Culture Medium Components: Components in your cell culture medium, such as pyruvate, can act as antioxidants and quench ROS, potentially masking the effect of your inhibitor.[1][2]
-
Assay Specificity: Ensure your ROS detection assay is sensitive to the specific type of ROS being targeted by your inhibitor.
Q2: I'm observing unexpected cytotoxicity with my ROS inhibitor. How can I address this?
A2: Unforeseen cytotoxicity can be a significant issue. Here are some potential causes and solutions:
-
Off-Target Effects: Many ROS inhibitors are not entirely specific and can have off-target effects, especially at high concentrations.[3] For example, Diphenyleneiodonium (DPI) can inhibit not only NADPH oxidases but also mitochondrial complex I.[3][4]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not toxic to your cells. Always include a vehicle control in your experiments.
-
Pro-oxidant Activity: Some antioxidants can exhibit pro-oxidant activity under certain conditions, leading to increased ROS and cell death. This is particularly relevant for compounds like apocynin in non-phagocytic cells.
-
Inhibitor Purity: Impurities in the inhibitor preparation could be contributing to cytotoxicity. Ensure you are using a high-purity compound from a reputable supplier.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. It's crucial to determine the cytotoxic threshold for your specific cell line.
Inhibitor-Specific FAQs and Troubleshooting
N-acetylcysteine (NAC)
Q1: I am having trouble dissolving NAC for my cell culture experiments. What is the best way to prepare an NAC stock solution?
A1: NAC can be challenging to dissolve, especially at high concentrations. It is soluble in water up to 100 mg/mL, but may require heating or sonication.[5] You can also dissolve it in DMSO or PBS.[5] For cell culture, it is crucial to adjust the pH of the NAC solution to match the pH of your culture medium, as NAC is acidic and can lower the pH of the medium, which can independently affect cell health.[6][7]
Q2: My results with NAC are inconsistent. Why might this be?
A2: In addition to the general troubleshooting points, NAC has some specific considerations:
-
Direct Interaction with Compounds: NAC can directly react with and inactivate certain compounds, including some isothiocyanates and proteasome inhibitors.[8][9] This can lead to a misinterpretation of results, where the observed effect is due to the inactivation of the treatment compound rather than the antioxidant activity of NAC.
-
Effect on Cysteine and Glutathione Metabolism: NAC is a precursor to L-cysteine and glutathione, and its effects can be linked to its role in cellular thiol pools beyond simple ROS scavenging.[10]
Apocynin
Q1: I am not seeing an inhibitory effect of apocynin on ROS production in my non-phagocytic cells. Is it working?
A1: Apocynin's inhibitory action is context-dependent. In phagocytic cells like neutrophils, it is converted by myeloperoxidase (MPO) into its active dimeric form, which then inhibits NADPH oxidase.[11] Many non-phagocytic cells lack sufficient MPO activity, and in these cells, apocynin can even act as a pro-oxidant, stimulating ROS production.[12]
Q2: What is a typical effective concentration for apocynin?
A2: In activated human neutrophils, apocynin has an IC50 value of approximately 10 µM for inhibiting NADPH oxidase activity.[11][13] However, the optimal concentration can vary significantly between cell types and experimental conditions. For in vivo studies in mice, doses ranging from 10 mg/kg/day to 300 mg/kg/day have been used.[13][14]
Diphenyleneiodonium (DPI)
Q1: I am using DPI to inhibit NADPH oxidase, but I'm concerned about its specificity. What are the known off-target effects?
A1: DPI is a potent inhibitor of flavoproteins and is not specific to NADPH oxidases.[3] Its off-target effects include the inhibition of:
-
Nitric oxide synthases (NOS)
-
Xanthine oxidase[3]
These off-target effects can lead to complex cellular responses, including an increase in mitochondrial ROS production and apoptosis, which may be independent of its effects on NADPH oxidase.[3][15]
Q2: Can DPI have paradoxical effects on ROS levels?
A2: Yes, while DPI is used to inhibit cytoplasmic ROS production from NADPH oxidases, it can trigger an increase in mitochondrial ROS levels due to its inhibition of the mitochondrial respiratory chain.[3] This can lead to seemingly contradictory results depending on the specific ROS pool being measured.
Rotenone & Antimycin A (Mitochondrial Complex Inhibitors)
Q1: I am using rotenone and antimycin A to study mitochondrial ROS, but I am seeing a significant decrease in cell viability. How can I distinguish between ROS-mediated effects and general toxicity?
A1: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) disrupt the mitochondrial electron transport chain, which not only increases ROS production but also impairs ATP synthesis, leading to cytotoxicity.[16][17][18] To dissect these effects:
-
Use a mitochondrial-specific antioxidant: Co-treatment with a mitochondria-targeted antioxidant like MitoTEMPO can help determine if the observed effects are specifically due to mitochondrial ROS.
-
Measure ATP levels: Assess cellular ATP levels to determine the extent of bioenergetic crisis induced by the inhibitors.
-
Dose-response and time-course experiments: Use the lowest effective concentrations of the inhibitors and shorter incubation times to minimize overt toxicity while still observing effects on ROS production.
Q2: I am performing high-resolution respirometry and suspect contamination from previous experiments with rotenone or antimycin A. How can I address this?
A2: Rotenone and antimycin A can be difficult to completely remove from respirometry chambers and electrodes. Standard washing protocols may not be sufficient.[19] If you suspect contamination, it is recommended to incubate the chamber with a mitochondrial-rich sample for an extended period (e.g., 30 minutes) to allow any residual inhibitor to bind before starting your experiment.[19]
MitoTEMPO (Mitochondria-Targeted Antioxidant)
Q1: What are the key experimental considerations when using MitoTEMPO?
A1: MitoTEMPO is a valuable tool for specifically studying the role of mitochondrial ROS. Key considerations include:
-
Specificity: While targeted to the mitochondria, it is important to include appropriate controls to confirm its site of action.
-
Working Concentration: The optimal concentration can vary. In cell culture, concentrations around 10 µM are often used, while in vivo doses can range from 10 to 20 mg/kg.[20][21]
-
Solution Preparation: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[22]
Q2: Will MitoTEMPO affect total cellular ROS levels?
A2: MitoTEMPO is designed to specifically scavenge mitochondrial superoxide. Therefore, it may not significantly impact ROS produced from other cellular sources, such as NADPH oxidases. This specificity is a key advantage for dissecting the roles of different ROS sources.
Experimental Protocols
Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free for incubation with the probe)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
ROS inhibitor and/or ROS inducer
-
96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment (if applicable): Remove the culture medium and add fresh medium containing the desired concentration of the ROS inhibitor. Incubate for the optimized duration.
-
DCFH-DA Loading: a. Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free medium (final concentration typically 10-20 µM). b. Remove the medium from the cells and wash once with warm PBS. c. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[23][24][25][26]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.[23]
-
Treatment: Add fresh medium (with or without serum, depending on the experimental design) containing the ROS inducer or other treatment compounds.
-
Measurement: Immediately measure fluorescence using a plate reader at Ex/Em ~485/535 nm. Kinetic readings can be taken over time.
Critical Steps & Troubleshooting:
-
Fresh DCFH-DA solution: Always prepare the DCFH-DA working solution fresh to avoid auto-oxidation and high background fluorescence.[23]
-
Light sensitivity: Protect the DCFH-DA solutions and the cells during incubation with the probe from light to prevent photo-oxidation.
-
Serum interference: Serum components can interfere with the assay. It is often recommended to perform the probe loading and measurement in serum-free medium.
-
Cell health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular ROS levels.
Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with ROS inhibitors.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Cells and culture medium
-
Treatment compounds (e.g., ROS inhibitors)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
96-well plate
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with the ROS inhibitor and/or other compounds for the desired duration.
-
MTT Incubation: a. Add 10 µL of the 12 mM MTT stock solution to each well containing 100 µL of medium.[27] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][27][28]
-
Formazan Solubilization: a. Add 100 µL of the SDS-HCl solubilization solution to each well.[27] b. Mix thoroughly by pipetting up and down and incubate for an additional 4 hours at 37°C, protected from light, to dissolve the formazan crystals.[27] Alternatively, use DMSO to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Critical Steps & Troubleshooting:
-
Cell Density: The initial cell seeding density is critical for accurate results. A density experiment should be performed to determine the linear range of the assay for your cell line.
-
Incubation Times: Optimize the incubation times for both the treatment and the MTT reagent for your specific cell type.
-
Complete Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance, as incomplete dissolution is a common source of error.
-
Background Controls: Include wells with medium only (no cells) to determine the background absorbance.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and reported cytotoxic concentrations for the discussed ROS inhibitors. Note that these values can vary significantly depending on the cell type, experimental conditions, and the specific assay used.
| Inhibitor | Target | Reported IC50 | Reported Cytotoxic Concentrations |
| N-acetylcysteine (NAC) | General ROS scavenger, glutathione precursor | Varies widely based on ROS inducer | Generally low toxicity, but high concentrations can affect cell viability. |
| Apocynin | NADPH oxidase (in phagocytes) | ~10 µM (in activated neutrophils)[11][13] | Can be cytotoxic at higher concentrations; pro-oxidant in some cell types. |
| Diphenyleneiodonium (DPI) | Flavoproteins (including NADPH oxidases and mitochondrial complex I) | nM to low µM range for NADPH oxidase | Cytotoxicity observed in the µM range, varies with cell metabolic state.[29] |
| Rotenone | Mitochondrial Complex I | - | Induces apoptosis and reduces cell viability in the nM to µM range.[17][18] |
| Antimycin A | Mitochondrial Complex III | - | Reduces cell viability in the µM range.[17][18] |
| MitoTEMPO | Mitochondrial superoxide | - | Generally low cytotoxicity at effective antioxidant concentrations. |
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for measuring intracellular ROS with DCFH-DA.
Caption: Major cellular sources of ROS and targets of common inhibitors.
References
- 1. Altered cytotoxicity of ROS-inducing compounds by sodium pyruvate in cell culture medium depends on the location of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered cytotoxicity of ROS-inducing compounds by sodium pyruvate in cell culture medium depends on the location of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. broadpharm.com [broadpharm.com]
- 9. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Diapocynin and apocynin administration fails to significantly extend survival in G93A SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paradoxical effect of diphenyleneiodonium in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective mitochondrial antioxidant MitoTEMPO reduces renal dysfunction and systemic inflammation in experimental sepsis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioscience.co.uk [bioscience.co.uk]
- 25. arigobio.com [arigobio.com]
- 26. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
How to control for Diphenyleneiodonium chloride non-specific effects
This guide provides researchers, scientists, and drug development professionals with essential information for using Diphenyleneiodonium chloride (DPI). It focuses on troubleshooting and controlling for the known non-specific effects of this inhibitor to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPI) and what is its primary target?
This compound (DPI) is a widely used pharmacological inhibitor. Its primary intended target is the family of NADPH oxidases (NOX), which are enzymes dedicated to the production of reactive oxygen species (ROS)[1][2][3]. DPI functions as a general flavoprotein inhibitor, targeting the FAD-binding site within these enzymes to block their activity[1][4].
Q2: What are the known non-specific effects of DPI?
Due to its mechanism as a general flavoprotein inhibitor, DPI is not specific to NOX enzymes and can affect numerous other cellular targets[4][5]. This lack of specificity is a critical consideration in experimental design. Key off-target effects include:
-
Inhibition of Nitric Oxide Synthases (NOS): DPI is a potent and irreversible inhibitor of both inducible NOS (iNOS) and endothelial NOS (eNOS)[3][4].
-
Inhibition of Mitochondrial Electron Transport Chain: DPI can interfere with proteins in the mitochondrial respiratory chain, affecting mitochondrial function[4]. At high concentrations, this can lead to a drop in mitochondrial membrane potential and a subsequent burst in cellular ROS[6].
-
Inhibition of Xanthine Oxidase: This is another flavoprotein that can be inhibited by DPI[3][4][7].
-
Inhibition of other Flavoenzymes: The inhibitory action of DPI extends to other flavoenzymes such as NADPH cytochrome P450 oxidoreductase[3][8].
-
Activation of TRPA1 Channels: DPI can function as an activator of the TRPA1 ion channel[2][3].
-
Agonism of GPR3: DPI has been shown to act as an agonist for the G protein-coupled receptor GPR3[8].
Q3: Why is it critical to control for these non-specific effects?
Q4: At what concentrations are non-specific effects typically observed?
The concentration at which DPI exhibits non-specific effects can overlap with the concentrations used to inhibit NOX, making careful dose-response studies essential. The table below summarizes concentrations used in various studies and their observed effects.
| Concentration | Target/Effect | Cell Type/System | Reference |
| Femtomolar | Anti-inflammatory and neuroprotective effects | Microglia | [3] |
| 1-3 µM (EC₅₀) | TRPA1 activation | HEK-TRPA1 cells | [2][3] |
| 1 µM (EC₅₀) | GPR3 agonism | HEK293 cells | [8] |
| 0.125 - 4 µM | Growth inhibition (cytostatic) | HCT116 cancer cells | [10] |
| 10 µM | Inhibition of ROS generation and NOX expression | MC3T3-E1 cells | [3] |
| 10 µM | Inhibition of osteoclast differentiation | RAW264.7 cells | [3] |
| 100 µM | Drop in mitochondrial membrane potential, ROS burst | MG-63 cells | [6] |
Q5: Are there more specific alternatives to DPI for inhibiting NADPH oxidase?
Yes, due to the well-documented lack of specificity of DPI, several alternative inhibitors have been developed that show greater selectivity for NOX enzymes. Using these compounds in parallel with or as a replacement for DPI is a highly recommended control strategy.
| Inhibitor | Target(s) | Notes | Reference |
| VAS2870/VAS3947 | Pan-NOX inhibitor | Triazolo pyrimidine derivatives; do not inhibit other flavoproteins like NOS or xanthine oxidase. | [5][11] |
| GKT136901 | NOX1/NOX4 | Pyrazolopyridine derivative with high specificity for NOX1 and NOX4. | [5] |
| GKT137831 (Setanaxib) | NOX1/NOX4 | A derivative of GKT136901; has been used in clinical trials. | [3][5] |
| ML171 (2-Acetylphenothiazine) | NOX1 | A selective inhibitor of the NOX1 isoform. | [3][5] |
| Peptide Inhibitors (e.g., gp91ds-tat) | NOX2 | Derived from specific subunit sequences for potentially greater specificity. | [1] |
Visualizing the Challenge: DPI's Target Profile
The diagram below illustrates the primary issue with using DPI: its action on multiple flavoenzymes beyond its intended NOX target.
References
- 1. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Compounds as Modulators of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:4673-26-1 | GPR3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. criver.com [criver.com]
- 10. Inhibition of NADPH Oxidases Activity by this compound as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]
- 11. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NOX Inhibitors: Diphenyleneiodonium Chloride vs. Apocynin
For researchers investigating the role of NADPH oxidases (NOX) in cellular signaling and disease, selecting the appropriate inhibitor is critical. Diphenyleneiodonium chloride (DPI) and apocynin are two of the most widely cited inhibitors, yet they possess fundamentally different mechanisms, potencies, and specificities. This guide provides an objective comparison to inform experimental design and data interpretation.
Mechanism of Action and Specificity
This compound (DPI) is a potent and broad-spectrum inhibitor of flavoenzymes. Its mechanism is based on the irreversible inhibition of enzymes that utilize flavin cofactors (like FAD) for electron transport.[1][2] This makes it a pan-NOX inhibitor, as all NOX isoforms are flavoproteins.[3] However, this lack of specificity is its primary drawback. DPI also inhibits other critical flavoenzymes, including nitric oxide synthases (NOS), xanthine oxidase, and mitochondrial Complex I, leading to significant off-target effects that can confound experimental results.[4][5]
Apocynin , a naturally occurring methoxy-substituted catechol, has a more targeted, albeit debated, mechanism.[6] It is considered a prodrug that, in certain cell types, is converted by peroxidases like myeloperoxidase (MPO) into its active dimeric form, diapocynin.[3][6] This active form is thought to prevent the assembly of the functional NOX complex by blocking the translocation of cytosolic subunits, such as p47phox, to the membrane-bound catalytic core (e.g., NOX2).[3][6][7] This MPO-dependency largely restricts its inhibitory activity to phagocytic cells (e.g., neutrophils), which are rich in MPO.[7][8] In non-phagocytic cells like vascular smooth muscle or endothelial cells, which lack significant MPO activity, apocynin fails to act as a direct NOX inhibitor and functions primarily as a general antioxidant or ROS scavenger.[8]
Quantitative Performance: A Head-to-Head Comparison
Experimental data from cellular assays highlights the significant differences in efficacy between DPI and apocynin. DPI consistently demonstrates potent inhibition across all major NOX isoforms, whereas apocynin shows a notable lack of direct inhibitory activity in cellular systems that do not express the necessary activating enzymes like MPO.
| Inhibitor | Target NOX Isoform | IC50 (Cellular Assay) | Comments |
| Diphenyleneiodonium (DPI) | NOX1, NOX2, NOX3, NOX4, NOX5 | ~1-5 µM | Potent, pan-NOX inhibitor. |
| Apocynin | NOX1, NOX2, NOX4, NOX5 | No significant inhibition observed | Fails to inhibit NOX isoforms in overexpressing HEK293 cells.[8] Its effects in many systems are attributed to antioxidant/scavenging properties rather than direct enzyme inhibition.[8] |
| Apocynin | NOX2 (in neutrophils) | ~10 µM | Effective in MPO-expressing phagocytes by preventing enzyme assembly. |
Table 1: Comparative efficacy of DPI and Apocynin against human NOX isoforms. Data is synthesized from studies using specific cell-based assays designed to measure the activity of individual NOX isoforms.
Visualizing the Mechanisms
The distinct inhibitory actions of DPI and apocynin can be visualized in the context of the NOX2 signaling pathway.
Caption: NOX2 signaling pathway and points of inhibition.
Experimental Protocols
Accurate measurement of NOX activity is fundamental to evaluating inhibitor efficacy. Below are protocols for two widely used assays.
Lucigenin-Enhanced Chemiluminescence Assay
This assay measures superoxide production by detecting the light emitted upon the reaction of lucigenin with superoxide anions.
Protocol:
-
Cell/Tissue Preparation: Prepare cell suspensions or tissue homogenates in a suitable buffer (e.g., Krebs-HEPES buffer).
-
Inhibitor Pre-incubation: Pre-incubate the samples with the desired concentrations of DPI, apocynin, or vehicle control for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Assay Initiation: Transfer samples to a 96-well white microplate suitable for luminescence readings.
-
Lucigenin Addition: Add lucigenin to a final concentration of 5 µM. It is crucial to use this low concentration to avoid artifacts from redox cycling.
-
Substrate/Stimulant Addition: Initiate the reaction by adding NADPH (100-200 µM) for cell-free systems or a cellular stimulant (e.g., PMA for NOX2) for intact cells.
-
Measurement: Immediately measure chemiluminescence using a plate luminometer. Readings are typically taken kinetically over 10-30 minutes.
-
Data Analysis: Express results as relative light units (RLU) per unit of time or per mg of protein. Compare the rates of superoxide production in inhibitor-treated samples to the vehicle control.
Cytochrome c Reduction Assay
This spectrophotometric assay quantifies superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c to ferrocytochrome c.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing ferricytochrome c (e.g., 50-100 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Prepare parallel samples containing superoxide dismutase (SOD, ~200 U/mL) to serve as a negative control.
-
Inhibitor Pre-incubation: As with the lucigenin assay, pre-incubate cells or homogenates with inhibitors or vehicle.
-
Assay Initiation: Add the samples to the cytochrome c reaction mixture (with and without SOD).
-
Stimulation: Add the NOX stimulant (e.g., PMA) or substrate (e.g., NADPH).
-
Measurement: Monitor the change in absorbance at 550 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of cytochrome c.
-
Data Analysis: Calculate the rate of cytochrome c reduction (ΔA550/min). The specific rate of superoxide production is the difference between the rates in the absence and presence of SOD. Compare the SOD-inhibitable rates between inhibitor-treated and control samples.
Caption: Experimental workflow for comparing NOX inhibitors.
Conclusion and Recommendations
The choice between this compound and apocynin should be made with a clear understanding of their distinct properties and limitations.
-
Apocynin should not be considered a general or specific NOX inhibitor, particularly in non-phagocytic cells.[8] Its observed effects in these systems are more likely attributable to its antioxidant properties.[8] Its utility is primarily limited to studies of NOX2 in MPO-rich environments like neutrophils. Researchers using apocynin in other contexts must perform rigorous controls to distinguish between true NOX inhibition and non-specific antioxidant effects.
For robust and specific investigation of NOX signaling, researchers are encouraged to move beyond these classical inhibitors and utilize newer, more isoform-selective small molecules or genetic approaches to validate their findings.
References
- 1. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the seven human NOX isoforms and their inhibitors | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Uncompetitive and Alternative Inhibitors of Flavoenzymes, Focusing on NADPH Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of uncompetitive inhibitors of flavoenzymes, with a specific focus on the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes, against alternative inhibitory modalities. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to NOX Inhibition
NADPH oxidases are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] While essential for various physiological processes, including host defense and signal transduction, excessive ROS production by NOX enzymes is implicated in the pathophysiology of numerous diseases, making them a critical therapeutic target.[2][3] Inhibitors of NOX enzymes are classified based on their mechanism of action, with uncompetitive inhibition representing a distinct class.
An uncompetitive inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction. This contrasts with other inhibition types, such as competitive (inhibitor binds to the active site) and non-competitive (inhibitor binds to an allosteric site, affecting Vmax but not Km).
Uncompetitive Inhibitor Profile: Diphenyleneiodonium (DPI)
Diphenyleneiodonium (DPI) is a classic and well-characterized uncompetitive inhibitor of flavoenzymes, including the NOX family.[3] It acts as a general flavoprotein inhibitor by targeting the FAD-binding site.[4] While potent, its lack of specificity for NOX enzymes over other flavoproteins, such as nitric oxide synthase and xanthine oxidase, is a significant limitation.[5][6]
Comparison of NOX Inhibitors
The following table summarizes the quantitative data for DPI and compares it with other commonly used NOX inhibitors that operate through different mechanisms.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values (µM) | Key Limitations |
| Diphenyleneiodonium (DPI) | Pan-NOX, other flavoenzymes | Uncompetitive | NOX1: 0.24, NOX2: 0.10, NOX4: 0.09, NOX5: 0.02[3] | Non-selective, inhibits other flavoenzymes.[5] |
| Apocynin | Primarily NOX2 | Prevents p47phox translocation | ~10 (in specific assays)[4] | Pro-drug requiring activation by myeloperoxidase, acts as an antioxidant in vascular cells.[7] |
| VAS2870 | Pan-NOX | Covalent modification of an active-site cysteine | NOX2: 1.1, NOX4: 12.3[8] | Pan-NOX inhibitor, potential off-target effects.[9] |
| GSK2795039 | NOX2 | Competitive with NADPH | pIC50: ~6 (in cell-free assays)[10] | Isoform-selective for NOX2, but less potent than pan-inhibitors. |
| ML171 | NOX1 | Selective inhibitor | IC50: 0.25 (in HEK293-Nox1 cells)[11] | Highly selective for NOX1, limited effect on other isoforms. |
| GKT137831 (Setanaxib) | NOX1/4 | Selective inhibitor | Ki (nM): NOX1: 110, NOX4: 140[2] | Dual inhibitor, less effective against other isoforms. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of enzyme inhibitors.
NADPH Oxidase Activity Assay (Cell-Free)
This assay measures the enzymatic activity of NOX in isolated cell membranes.
Materials:
-
Isolated cell membranes containing the NOX isoform of interest.
-
NADPH solution (substrate).
-
Lucigenin or cytochrome c (detection probe).
-
Inhibitor stock solutions.
-
Assay buffer (e.g., phosphate-buffered saline).
Protocol:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, isolated membranes, and the detection probe.
-
Add the desired concentration of the inhibitor to the test wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately measure the change in absorbance (for cytochrome c reduction) or chemiluminescence (for lucigenin) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
Cellular ROS Production Assay (DCFDA Assay)
This cell-based assay measures the intracellular production of ROS.
Materials:
-
Adherent or suspension cells expressing the NOX isoform of interest.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe.
-
Cell culture medium.
-
Inhibitor stock solutions.
-
Phorbol 12-myristate 13-acetate (PMA) or other appropriate NOX activator.
-
Black, clear-bottom 96-well plates.
Protocol:
-
Seed cells in the 96-well plate and allow them to adhere (for adherent cells).
-
Wash the cells with a suitable buffer and then load them with the H2DCFDA probe (e.g., 20 µM) for 30 minutes at 37°C.[12][13]
-
Wash the cells to remove the excess probe.
-
Pre-incubate the cells with various concentrations of the inhibitor for a specified time.
-
Stimulate ROS production by adding a NOX activator (e.g., PMA).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence microplate reader.[14]
-
Calculate the rate of ROS production and determine the IC50 values for the inhibitors.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of inhibition and experimental procedures can enhance understanding.
Conclusion
The selection of an appropriate NOX inhibitor is critical for the validity of research findings. Diphenyleneiodonium serves as a key example of an uncompetitive inhibitor of flavoenzymes, offering a potent but non-selective tool. For studies requiring higher specificity, alternative inhibitors with different mechanisms of action, such as the isoform-selective inhibitors ML171 or GSK2795039, or the dual NOX1/4 inhibitor GKT137831, should be considered. Researchers must carefully evaluate the experimental context, including the specific NOX isoforms involved and the potential for off-target effects, when choosing an inhibitor. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and promote rigorous investigation into the roles of NOX enzymes in health and disease.
References
- 1. NADPH oxidase inhibitors: a patent review [pubmed.ncbi.nlm.nih.gov]
- 2. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
A Comparative Guide to the Specificity of Flavoenzyme Inhibitors: Diphenyleneiodonium Chloride and Beyond
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical step in experimental design and therapeutic development. This guide provides an objective comparison of the specificity of Diphenyleneiodonium chloride (DPI), a widely used flavoenzyme inhibitor, with other notable alternatives. The information presented herein is supported by experimental data to aid in the informed selection of the most appropriate inhibitor for your research needs.
Flavoenzymes, a diverse class of enzymes that utilize flavin cofactors (FAD or FMN), play crucial roles in a myriad of cellular processes, from metabolism to signal transduction. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound (DPI) has long been a staple in laboratories for inhibiting flavoenzymes, particularly NADPH oxidases (NOX). However, its utility is often hampered by a significant lack of specificity, leading to off-target effects that can confound experimental results. This guide delves into the comparative specificity of DPI and other flavoenzyme inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways to empower researchers in their experimental design.
Quantitative Comparison of Inhibitor Specificity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the available IC50 and Ki values for DPI and other flavoenzyme inhibitors against a panel of flavoenzymes and other relevant off-target enzymes. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Therefore, they should be used as a comparative guide rather than absolute values.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Reference(s) |
| This compound (DPI) | NADPH Oxidase 2 (NOX2) | pIC50: 6.84 (~145 nM) | [1] |
| Mitochondrial Complex I | ~50 nM (basal respiration) | [2] | |
| L-type Ca2+ channels | ~40,000 nM | [3] | |
| Acetylcholinesterase | ~8,000 nM | [4] | |
| Butyrylcholinesterase | ~600 nM | [4] | |
| Apocynin | NADPH Oxidase | ~10,000 nM | [5] |
| GKT136901 | NADPH Oxidase 1 (NOX1) | Ki: 160 nM | [6] |
| NADPH Oxidase 2 (NOX2) | Ki: 1530 nM | [6] | |
| NADPH Oxidase 4 (NOX4) | Ki: 16 nM | [6] | |
| GKT137831 (Setanaxib) | NADPH Oxidase 1 (NOX1) | Ki: 110 nM | [7][8] |
| NADPH Oxidase 2 (NOX2) | Ki: 1750 nM | [8] | |
| NADPH Oxidase 4 (NOX4) | Ki: 140 nM | [7][8] | |
| NADPH Oxidase 5 (NOX5) | Ki: 410 nM | [8] | |
| GSK2795039 | NADPH Oxidase 2 (NOX2) | pIC50: 6.74 (~182 nM) | [1] |
Note: pIC50 values were converted to IC50 values using the formula IC50 = 10^(-pIC50) M. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for assaying the activity of key flavoenzymes, which can be adapted for inhibitor screening.
NADPH Oxidase (NOX) Activity Assay
This protocol is based on the lucigenin-derived chemiluminescence assay, which measures the production of superoxide by NOX enzymes.
Materials:
-
Cell or tissue homogenates/membrane fractions
-
Lucigenin
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Inhibitor of interest (e.g., DPI, Apocynin)
-
Chemiluminometer
Procedure:
-
Prepare cell or tissue homogenates and isolate the membrane fraction by centrifugation.
-
Resuspend the membrane fraction in the assay buffer.
-
In a 96-well white plate, add the membrane fraction to each well.
-
Add the inhibitor at various concentrations to the respective wells and incubate for a predetermined time.
-
Add lucigenin to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence using a plate reader in kinetic mode for a set duration.
-
The rate of increase in chemiluminescence is proportional to the NOX activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures NOS activity by quantifying the conversion of L-arginine to L-citrulline and nitric oxide (NO). The stable end-products of NO, nitrite and nitrate, are measured using the Griess reagent.
Materials:
-
Cell or tissue lysates
-
L-arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin (cofactors)
-
Griess Reagents 1 and 2
-
Nitrate Reductase
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Inhibitor of interest
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
In a 96-well plate, add the lysate to each well.
-
Add the inhibitor at various concentrations and pre-incubate.
-
Prepare a reaction mixture containing L-arginine and the necessary cofactors in the assay buffer.
-
Add the reaction mixture to each well to start the reaction and incubate at 37°C.
-
To measure total NO production, first convert nitrate to nitrite by adding nitrate reductase and incubating.
-
Add Griess Reagent 1 and then Griess Reagent 2 to each well and incubate in the dark.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is proportional to the NOS activity.
-
Calculate the IC50 value from the dose-response curve.[10][11]
Xanthine Oxidase (XO) Activity Assay
This protocol measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which can be detected by the increase in absorbance at 290-293 nm.
Materials:
-
Purified enzyme or cell/tissue lysate
-
Xanthine (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Inhibitor of interest
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of xanthine in the assay buffer.
-
In a quartz cuvette, add the assay buffer and the xanthine solution.
-
Add the inhibitor at various concentrations.
-
Add the enzyme solution to initiate the reaction.
-
Immediately monitor the increase in absorbance at 290 nm or 293 nm in a spectrophotometer.
-
The rate of increase in absorbance is proportional to the XO activity.
-
Calculate the IC50 value from the inhibitor concentration-response curve.[12]
Mitochondrial Complex I Activity Assay
This protocol measures the activity of NADH:ubiquinone oxidoreductase (Complex I) by following the oxidation of NADH to NAD+.
Materials:
-
Isolated mitochondria
-
NADH (substrate)
-
Decylubiquinone (electron acceptor)
-
Complex I Assay Buffer
-
Inhibitor of interest (e.g., DPI, Rotenone as a positive control)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from cells or tissues.
-
In a 96-well plate, add the isolated mitochondria to each well.
-
Add the inhibitor at various concentrations and pre-incubate. Rotenone should be used as a specific inhibitor of Complex I for control experiments.
-
Add decylubiquinone to each well.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) in a kinetic mode.
-
The rate of decrease in absorbance is proportional to the Complex I activity.
-
Subtract the rate in the presence of rotenone (non-Complex I activity) from all other rates.
-
Calculate the IC50 value for the inhibitor.[2]
Impact on Cellular Signaling Pathways
The off-target effects of flavoenzyme inhibitors can significantly impact cellular signaling pathways, leading to misinterpretation of experimental results. Both DPI and Apocynin have been shown to modulate key signaling cascades such as the PI3K/Akt and MAPK/Erk pathways.
Experimental Workflow for Assessing Inhibitor Effects on Signaling Pathways
Caption: Workflow for analyzing the effects of inhibitors on signaling pathways.
PI3K/Akt and MAPK/Erk Signaling Pathways
The following diagrams illustrate the canonical PI3K/Akt and MAPK/Erk signaling pathways and indicate the points at which flavoenzyme inhibitors like DPI and Apocynin may exert their off-target effects.
Caption: The PI3K/Akt signaling pathway and potential off-target effects of DPI and Apocynin.
Caption: The MAPK/Erk signaling pathway and potential off-target effects of DPI and Apocynin.
Conclusion
While this compound is a potent inhibitor of flavoenzymes, its lack of specificity is a significant drawback that researchers must consider. The off-target effects of DPI on enzymes like mitochondrial complex I and various signaling pathways can lead to complex and potentially misleading experimental outcomes.
For studies requiring high specificity, particularly for targeting NADPH oxidases, newer generations of inhibitors such as GKT136901 and GKT137831 (Setanaxib) offer a more targeted approach with demonstrably higher selectivity for specific NOX isoforms. Apocynin, while also commonly used, has its own set of off-target effects and its inhibitory mechanism can be cell-type dependent.
References
- 1. researchgate.net [researchgate.net]
- 2. NOX4 NADPH Oxidase-Dependent Mitochondrial Oxidative Stress in Aging-Associated Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microvascular NADPH oxidase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Versatility and specificity in flavoenzymes: control mechanisms of flavin reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential contribution of Nox1, Nox2 and Nox4 to kidney vascular oxidative stress and endothelial dysfunction in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating NADPH Oxidase Inhibition by Diphenyleneiodonium Chloride (DPI)
In the study of cellular signaling and oxidative stress, the family of NADPH oxidase (NOX) enzymes stands out as a primary source of regulated reactive oxygen species (ROS). Diphenyleneiodonium chloride (DPI) is a widely utilized tool for implicating these enzymes in various physiological and pathological processes. However, its utility is often hampered by a lack of specificity. This guide provides a comprehensive comparison of DPI with alternative inhibitors and details the experimental protocols required for robust validation of NOX inhibition.
Understanding this compound (DPI)
DPI is a potent, irreversible inhibitor of flavoproteins.[1] Its mechanism of action involves binding to the flavin adenine dinucleotide (FAD) binding site of enzymes, thereby blocking the electron transfer from NADPH to molecular oxygen, which is the fundamental function of NADPH oxidases.[1][2] This broad-spectrum activity means that in addition to NOX enzymes, DPI also inhibits other flavoenzymes such as nitric oxide synthases (eNOS), xanthine oxidase, and components of the mitochondrial electron transport chain.[1][2] This lack of specificity is a critical consideration for researchers, as effects attributed to NOX inhibition by DPI could, in fact, be due to off-target interactions.
Comparative Analysis of NADPH Oxidase Inhibitors
To provide a clearer picture of the available tools, the following table compares DPI with other commonly used and more recently developed NADPH oxidase inhibitors. It is important to note that the potency and specificity of these inhibitors can vary significantly depending on the cell type and the assay conditions.
Table 1: Comparison of NADPH Oxidase Inhibitors
| Inhibitor | Mechanism of Action | Target Specificity | IC50 Values | Key Considerations |
| Diphenyleneiodonium (DPI) | Irreversible flavoprotein inhibitor.[1] | Pan-NOX inhibitor; also inhibits eNOS, xanthine oxidase, mitochondrial complex I.[1][2] | NOX2: ~0.1-1 µM[3][4]Xanthine Oxidase: ~0.27 µM[3] | Broad specificity requires careful interpretation of results and use of multiple control experiments. |
| Apocynin | Prevents the assembly of the NOX complex by blocking the translocation of cytosolic subunits (e.g., p47phox) to the membrane.[5][6] | Primarily targets NOX2-containing complexes; also exhibits antioxidant/ROS-scavenging properties.[2][5] | ~10 µM (in neutrophils)[5][7] | Is a pro-drug that requires activation by peroxidases (like myeloperoxidase, MPO), which may not be present in all cell types.[8] |
| GSK2795039 | Competitive inhibitor of the NADPH binding site.[9] | Selective for NOX2 over other NOX isoforms and other oxidases.[10][11] | NOX2: ~0.18-0.27 µM[10][12]NOX1, 3, 4, 5: >1000 µM[10] | A highly selective tool for studying NOX2-specific functions.[9] |
| VAS2870 | Pan-NOX inhibitor; the exact mechanism is not fully elucidated but is thought to interfere with complex assembly or function.[13] | Pan-NOX inhibitor with no significant isoform specificity.[13][14] | NOX (general): IC50 = 10.6 µM (neutrophil lysates)[15]NOX2: IC50 = 1.1 µMNOX4: IC50 = 12.3 µM[16] | A useful tool for studying the overall role of NOX enzymes, but lacks isoform selectivity. May have off-target effects on platelet aggregation. |
Experimental Validation Protocols
To rigorously validate the inhibition of NADPH oxidase activity, it is essential to employ multiple, well-controlled experimental approaches. Below are detailed protocols for two standard assays.
Cytochrome c Reduction Assay (for Superoxide Detection)
This spectrophotometric assay measures the production of extracellular superoxide (O₂⁻), the primary product of most NOX enzymes. Superoxide reduces ferricytochrome c to ferrocytochrome c, which can be quantified by an increase in absorbance at 550 nm.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cytochrome c (from equine heart)
-
Superoxide Dismutase (SOD)
-
NADPH (as the substrate)
-
Cell suspension or membrane fraction
-
96-well microplate
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Cytochrome c (e.g., 2 mM in water) and store it at -20°C.
-
Prepare a working solution of Cytochrome c (e.g., 100 µM) in pre-warmed HBSS.
-
Prepare a stock solution of SOD (e.g., 3000 U/mL) in buffer.
-
-
Cell/Membrane Preparation:
-
Resuspend cells in HBSS to the desired concentration.
-
Alternatively, use isolated membrane fractions containing the NOX enzyme complex.
-
-
Assay Setup:
-
In a 96-well plate, add your cell suspension or membrane preparation to each well.
-
Inhibitor Treatment: Add varying concentrations of DPI or other inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Control Wells: For specificity, include a set of wells treated with SOD (e.g., 30 U/mL) to confirm that the measured reduction is indeed due to superoxide.
-
-
Initiation of Reaction:
-
Add the Cytochrome c working solution to all wells.
-
Initiate the reaction by adding NADPH to a final concentration of 100-250 µM.
-
-
Measurement:
-
Immediately begin reading the absorbance at 550 nm using a microplate reader in kinetic mode.[17]
-
Take readings every 1-2 minutes for a total of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
The SOD-inhibitable portion of the rate represents the superoxide-specific activity.
-
Plot the rate of superoxide production against the inhibitor concentration to determine the IC50 value.
-
Luminol-Based Chemiluminescence Assay (for ROS Detection)
This highly sensitive assay detects a broader range of ROS, including hydrogen peroxide (H₂O₂), and is particularly useful for measuring intracellular ROS production as luminol can cross cell membranes.[18] The reaction of luminol with ROS, often enhanced by horseradish peroxidase (HRP), produces light that can be measured with a luminometer.
Materials:
-
Luminol
-
Horseradish Peroxidase (HRP)
-
Cell suspension
-
Phorbol 12-myristate 13-acetate (PMA) or another NOX activator
-
White, opaque 96-well plates
-
Luminometer (plate reader with chemiluminescence detection)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Luminol (e.g., 10 mM in DMSO) and store protected from light.
-
Prepare a stock solution of HRP (e.g., 1000 U/mL in PBS).
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add your cell suspension.
-
Inhibitor Treatment: Add varying concentrations of DPI or other inhibitors to the appropriate wells, including a vehicle control. Incubate for 10-15 minutes at room temperature.[19]
-
-
Reaction Mix Preparation:
-
Prepare the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL) in a suitable buffer.[20]
-
-
Initiation and Measurement:
-
Add the assay solution to each well.
-
Place the plate in the luminometer and allow it to equilibrate.
-
Initiate the reaction by injecting a NOX activator (e.g., PMA to a final concentration of 100 nM) into each well.
-
Immediately begin measuring the chemiluminescence signal over time (e.g., for 60 minutes).[20]
-
-
Data Analysis:
-
The data can be presented as the peak chemiluminescence signal or the area under the curve.
-
Plot the signal against the inhibitor concentration to calculate the IC50 value.
-
Visualizing the Process: Pathways and Workflows
To better understand the context of NOX inhibition, the following diagrams illustrate the relevant signaling pathway and a logical experimental workflow.
Caption: NOX2 Activation Pathway and Inhibitor Action Sites.
Caption: Experimental Workflow for Validating NOX Inhibition.
Conclusion
This compound is a powerful but non-specific inhibitor of NADPH oxidases. While it remains a useful tool for initial investigations into the role of ROS in cellular processes, its limitations necessitate a careful and multi-faceted approach to data interpretation. Researchers must supplement experiments using DPI with more specific inhibitors, such as GSK2795039 for NOX2-related studies, and employ robust quantitative assays to directly measure NOX activity. By combining pharmacological tools with genetic approaches and adhering to rigorous experimental design, scientists can confidently validate the role of specific NADPH oxidase isoforms in their systems of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. GSK 2795039 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VAS2870 is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. NOX Inhibitor III, VAS2870 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Alternatives for Diphenyleneiodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Diphenyleneiodonium chloride (DPI) has long been a staple in laboratories for inhibiting flavoenzymes, particularly NADPH oxidases (NOX). However, its utility in in vivo studies is hampered by a lack of specificity and potential for toxicity. This guide provides a comprehensive comparison of viable alternative inhibitors—Apocynin, GKT137831 (Setanaxib), and VAS2870—offering the detailed data and experimental context necessary for informed selection in preclinical research.
Introduction to DPI and the Need for Alternatives
DPI is a potent but non-selective inhibitor of flavoproteins, enzymes that are critical for a wide range of cellular processes. This lack of specificity can lead to off-target effects, complicating the interpretation of in vivo study results. Furthermore, at concentrations often required for efficacy, DPI can exhibit significant toxicity. These limitations have spurred the search for more targeted and safer alternatives for investigating the role of specific enzymes, such as the NOX family, in disease models. The NOX family of enzymes are key producers of reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Alternative Inhibitors: A Head-to-Head Comparison
This section details the mechanisms, target specificities, and key experimental findings for three leading alternatives to DPI for in vivo research.
Apocynin
Apocynin is a naturally occurring methoxy-substituted catechol that has been widely used as a NOX inhibitor. It is thought to act by preventing the assembly of the NOX enzyme complex, thereby inhibiting its activity.
Mechanism of Action: Apocynin is considered a prodrug that, upon metabolic activation by peroxidases, interferes with the translocation of cytosolic NOX subunits (like p47phox and p67phox) to the cell membrane, a critical step for the activation of several NOX isoforms, particularly NOX2.[1] Some studies also suggest it may have direct ROS scavenging properties.
Advantages:
-
Well-characterized in a variety of in vivo models.
-
Orally bioavailable.
-
Demonstrates anti-inflammatory effects in several disease models.[2][3]
Disadvantages:
-
Its inhibitory activity is dependent on the presence of peroxidases, which can vary between cell types and tissues.
-
Potential for off-target effects, including direct antioxidant activity independent of NOX inhibition.
-
Shows pro-oxidant effects in non-phagocytic cells in some contexts.[3]
GKT137831 (Setanaxib)
GKT137831, also known as Setanaxib, is a member of the pyrazolopyridine dione chemical class and is a dual inhibitor of NOX1 and NOX4.
Mechanism of Action: GKT137831 directly inhibits the catalytic activity of the NOX1 and NOX4 isoforms.[4]
Advantages:
-
High selectivity for NOX1 and NOX4 over other NOX isoforms.[4][5]
-
Good oral bioavailability and pharmacokinetic profile.
-
Has been evaluated in clinical trials, indicating a good safety profile in humans.[4]
-
Demonstrated efficacy in a range of preclinical models of fibrosis, cardiovascular, and metabolic diseases.[4]
Disadvantages:
-
Less effective against other NOX isoforms like NOX2.
VAS2870
VAS2870 is a triazolopyrimidine derivative that acts as a pan-NOX inhibitor.
Mechanism of Action: VAS2870 is believed to inhibit the assembly and/or activity of multiple NOX isoforms.[6] However, there is evidence that it can also exert its effects through off-target mechanisms.
Advantages:
-
Broad-spectrum inhibition of NOX isoforms.[6]
-
Effective in various in vivo models of thrombosis and inflammation.[7][8]
Disadvantages:
-
Potential for significant off-target effects through the alkylation of cysteine residues on other proteins.
-
Some studies suggest it can inhibit platelet aggregation through a NOX-independent pathway downstream of PKC.[7]
-
Lacks isoform specificity, which can make it difficult to attribute observed effects to a particular NOX enzyme.
Quantitative Data Summary
The following table provides a summary of the inhibitory potency of DPI and its alternatives against various NOX isoforms.
| Inhibitor | Target(s) | IC50 / Ki (NOX1) | IC50 / Ki (NOX2) | IC50 / Ki (NOX4) | IC50 / Ki (NOX5) |
| This compound (DPI) | Pan-Flavoenzyme | IC50: 0.24 µM[7] | IC50: 0.10 µM[7] | IC50: 0.09 µM[7] | IC50: 0.02 µM[7] |
| Apocynin | Primarily NOX2 (assembly) | Less effective | IC50: ~10 µM (in neutrophils)[2] | Less effective | Less effective |
| GKT137831 (Setanaxib) | NOX1, NOX4 | Ki: 110 ± 30 nM[4] | Ki: 1750 ± 700 nM[4] | Ki: 140 ± 40 nM[4] | Ki: 410 ± 100 nM[4] |
| VAS2870 | Pan-NOX | Low µM range[9] | IC50: ~0.7 µM[9] | Low µM range[9] | Higher µM range[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are examples of experimental protocols for each inhibitor.
Apocynin
-
Animal Model: High-fat diet-induced obese C57BL/6J mice.[10][11][12]
-
Dosing and Administration: 5 mmol/L in drinking water for 16 weeks.[10][11][12]
-
Alternative Protocol: Intravenous (iv) bolus injection of 5 mg/kg in CD1 mice for pharmacokinetic/pharmacodynamic studies.[10][12]
-
Outcome Measures: Measurement of ROS production in tissue homogenates (e.g., brain, liver, heart), assessment of body weight, and detection of apocynin levels in tissues via HPLC-MS/MS.[10][11][12]
GKT137831 (Setanaxib)
-
Animal Model: OVE26 mice, a model of type 1 diabetes with diabetic nephropathy.[13]
-
Dosing and Administration: 10 or 40 mg/kg, once daily by oral gavage for 4 weeks.[13]
-
Alternative Protocol: 60 mg/kg/day by oral gavage in a mouse model of doxorubicin-induced cardiotoxicity.
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Outcome Measures: Assessment of NADPH oxidase activity, superoxide generation, and hydrogen peroxide production in renal cortex homogenates. Measurement of albuminuria, glomerular hypertrophy, and expression of fibrotic markers.[13]
VAS2870
-
Animal Model: Mice in a model of fluorescein sodium-induced platelet thrombus formation in mesenteric microvessels.[7]
-
Dosing and Administration: 3.7 mg/kg administered via the external jugular vein 30 minutes before induction of thrombus formation.[7]
-
Alternative Protocol: Intraperitoneal injection of 10 mg/kg in a mouse model of septic renal injury 3 hours before LPS administration.[8]
-
Outcome Measures: Measurement of occlusion time of mesenteric microvessels. Assessment of renal function, oxidative stress markers (MDA, 4-HNE, 8-OHdG), and expression of NOX2 and NOX4 in the kidney.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanisms of action of these inhibitors.
Caption: GKT137831 inhibits NOX1 and NOX4, blocking downstream ROS-mediated MAPK signaling.
References
- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NADPH Oxidase Pathway Reduces Ferroptosis during Septic Renal Injury in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: a pharmacokinetic and pharmacodynamic study - CentAUR [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Diphenyleneiodonium Chloride (DPI) Effects with Genetic Knockouts of NADPH Oxidase
For researchers, scientists, and drug development professionals, understanding the specificity and potential off-target effects of pharmacological inhibitors is paramount. This guide provides a comprehensive cross-validation of Diphenyleneiodonium chloride (DPI), a widely used NADPH oxidase (NOX) inhibitor, with the gold standard of genetic knockout models.
This compound (DPI) has long been a staple in studying the roles of reactive oxygen species (ROS) generated by NADPH oxidase (NOX) enzymes.[1] However, its utility is often debated due to a known lack of specificity.[2][3] This guide delves into a direct comparison of DPI's pharmacological effects with the highly specific genetic ablation of NOX subunits, offering a clearer perspective for experimental design and data interpretation.
Quantitative Data Comparison
The following tables summarize the comparative effects of DPI treatment and genetic knockout of NOX subunits on key cellular and physiological parameters.
| Parameter | Method | Model System | DPI Treatment | NOX Knockout (KO) | Key Findings | Reference |
| Reactive Oxygen Species (ROS) Production | Dihydroethidine (DHE) fluorescence | Mouse Cerebellar Granule Neurons | Significant inhibition of ROS production at 520 nM. | NOX2 KO showed significantly lower basal ROS levels compared to wild-type. | DPI inhibits ROS from sources in addition to NOX2, highlighting its broader inhibitory profile. | [4] |
| Long-Term Potentiation (LTP) in Hippocampus | Field excitatory postsynaptic potential (fEPSP) recording | Mouse Hippocampal Slices | 10 nM DPI alone did not alter baseline fEPSPs. | gp91phox (NOX2) KO mice exhibited normal LTP. | Neither DPI nor NOX2 knockout prevented Aβ-induced LTP impairment, suggesting other pathways are involved. | |
| Inflammatory Response (TNFα-induced) | Gene expression analysis (qRT-PCR) | gp91phox and p47phox KO mice | Not directly tested in this comparative study. | Significantly diminished inflammatory gene expression (IL-1β, IL-6, TNFα) in KO mice. | Genetic ablation of NOX2 components specifically reduces TNFα-induced lung inflammation.[5][6] | [5][6] |
| Mitochondrial Respiration | Oxygen consumption rate (OCR) measurement | Monocytes | DPI treatment reduced basal OCR levels. | Not applicable. | DPI has off-target effects on mitochondrial complex I, which is not observed in NOX knockout models.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To quantify and compare the effects of DPI and NOX2 knockout on cellular ROS levels.
Materials:
-
Wild-type and NOX2 knockout (e.g., gp91phox-/-) cells (e.g., primary neurons, macrophages).
-
This compound (DPI).
-
Dihydroethidine (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probes.
-
Cell culture medium and supplements.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Culture wild-type and NOX2 knockout cells in appropriate medium and conditions.
-
DPI Treatment: Treat a subset of wild-type cells with varying concentrations of DPI (e.g., 100 nM - 10 µM) for a specified duration (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO).
-
ROS Staining:
-
For DHE: Incubate cells with 5 µM DHE in fresh medium for 30 minutes at 37°C in the dark.
-
For DCFH-DA: Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Imaging and Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Acquire fluorescent images using a fluorescence microscope.
-
For quantitative analysis, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the ROS levels between untreated wild-type, DPI-treated wild-type, and untreated NOX2 knockout cells.
Western Blot Analysis of Signaling Pathways
Objective: To assess the activation of downstream signaling pathways, such as the MAPK/ERK pathway, in response to stimuli in the presence of DPI or in NOX knockout cells.
Materials:
-
Wild-type and NOX knockout cells or tissues.
-
DPI.
-
Stimulus (e.g., growth factor, inflammatory cytokine).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell/Tissue Preparation: Culture and treat cells as described above or harvest tissues from wild-type and knockout animals.
-
Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To evaluate the role of NOX-derived ROS in synaptic plasticity by comparing the effects of DPI and NOX knockout on LTP in hippocampal slices.
Materials:
-
Wild-type and gp91phox knockout mice.
-
DPI.
-
Artificial cerebrospinal fluid (aCSF).
-
Dissection tools and vibratome.
-
Electrophysiology rig with recording and stimulating electrodes, amplifier, and data acquisition system.
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
LTP Induction:
-
For the DPI group, perfuse the slice with aCSF containing DPI (e.g., 10 nM) during baseline recording and LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline average. Compare the magnitude of potentiation between wild-type, DPI-treated, and knockout slices.
Visualizing the Comparison: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for comparing DPI and genetic knockouts.
Caption: Signaling pathway of NADPH oxidase and points of intervention.
Caption: Logical comparison of DPI versus genetic knockout approaches.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ≥97% (HPLC), crystalline solid, eNOS inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. genetic-ablation-of-phagocytic-nadph-oxidase-in-mice-limits-tnf-induced-inflammation-in-the-lungs-but-not-other-tissues - Ask this paper | Bohrium [bohrium.com]
- 6. Genetic ablation of phagocytic NADPH oxidase in mice limits TNFα-induced inflammation in the lungs but not other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenyleneiodonium Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Diphenyleneiodonium chloride, a common laboratory chemical, requires careful management to mitigate risks to personnel and the environment. This guide provides essential safety information and a step-by-step plan for its proper disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While classifications may vary slightly between suppliers, it is prudent to adhere to the most stringent safety precautions. The compound is generally classified as causing serious eye irritation and being harmful if swallowed.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[1]
Personal protective equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Use suitable chemical-resistant gloves.
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][4]
-
Ingestion: Clean mouth with water and seek medical attention.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Parameter | Value | Reference |
| CAS Number | 4673-26-1 | [1][2] |
| Molecular Formula | C12H8ClI | [1] |
| Molecular Weight | 314.55 g/mol | [1] |
| Hazard Statement(s) | H302: Harmful if swallowed | [1] |
| H319: Causes serious eye irritation | [2] | |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Storage Temperature | Room temperature (solid) or -20°C (in solution) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[2][5]
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), in this container.
-
For solutions, ensure the container is made of a compatible material and has a secure lid.
2. Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and equipped with a spill kit.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3][4]
4. Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (as per institutional guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office with accurate information about the waste contents.
5. Spill Cleanup:
-
In case of a spill, evacuate the area and eliminate all ignition sources.[6]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, moisten the material first to prevent dust formation or use a HEPA-filter vacuum for cleanup.[6]
-
Collect the spilled material and cleanup debris in a sealed container for disposal as hazardous waste.[6]
-
Do not wash spills into the sewer system.[6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphenyleneiodonium Chloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenyleneiodonium chloride, a potent inhibitor of NADPH oxidase and nitric oxide synthase. Adherence to these procedures is critical for protecting personnel and maintaining a safe research environment.
Essential Safety Information at a Glance
Proper handling of this compound begins with a clear understanding of its properties and the necessary safety precautions. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈ClI |
| Molecular Weight | 314.55 g/mol |
| Appearance | Crystalline solid[1] |
| Solubility | DMSO: ~500 µg/mL[1], 9.80-10.20 mg/mL[2]Deionized water: ≥20 mg/mL[2]Ethanol: ~100 µg/mL[1]Methanol: ~100 µg/mL[1] |
| Storage Temperature | Varies by supplier; recommendations include room temperature, refrigeration, or freezing at -20°C.[2][3][4] Always consult the supplier-specific safety data sheet. |
| Hazard Identification | Causes serious eye irritation.[5][6] Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Receiving/Unpacking | - Chemotherapy gloves (ASTM D6978 compliant)[7]- Eye protection (safety glasses or goggles)[2][3][6] |
| Weighing/Handling | - Chemotherapy gloves (double-gloving recommended)- Impermeable disposable gown[7]- Eye protection (chemical safety goggles)[3][6]- Respiratory protection (N95 dust mask or higher, especially if not handled in a containment primary engineering control)[2] |
| Solution Preparation | - Chemotherapy gloves (double-gloving recommended)- Impermeable disposable gown- Chemical safety goggles and a face shield[8] |
| Spill Cleanup | - Chemotherapy gloves (double-gloving recommended)- Impermeable disposable gown- Chemical safety goggles and a face shield- Respiratory protection (elastomeric half-mask with multi-gas cartridge and P100 filter for larger spills)[7] |
| Disposal | - Chemotherapy gloves- Impermeable disposable gown- Eye protection (chemical safety goggles) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. Follow these procedural steps for safe management of this chemical within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, wear chemotherapy gloves and eye protection to inspect the container for any damage or leaks.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][6] Adhere to the specific storage temperature recommended by the supplier.[2][3][4]
Handling and Use
-
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[9][3] Ensure that an eyewash station and safety shower are readily accessible.[3][6]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[4]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
Caption: Workflow for responding to a chemical spill.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.[3][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Get medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air.[3][6] If breathing is difficult, give oxygen.[3][6] If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.
-
Ingestion: Clean the mouth with water and seek medical attention.[3][6] Do NOT induce vomiting.[9]
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.[3][4]
-
Environmental Precaution: Do not allow the chemical to enter drains or waterways.[3][6]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[4][5] Contact your institution's Environmental Health and Safety department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ≥98%, Nitric oxide synthetase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. agscientific.com [agscientific.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. youtube.com [youtube.com]
- 9. This compound|4673-26-1|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
